Aspidinol
Description
This compound is a natural product found in Dryopteris austriaca, Calyptranthes pallens, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJTYFSORWKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966225 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-40-4 | |
| Record name | Aspidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Aspidinol?
An In-depth Technical Guide to the Chemical Compound Aspidinol
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a naturally occurring acylphloroglucinol derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound is a phloroglucinol (B13840) derivative that has been identified in various plant species, including Dryopteris austriaca, Calyptranthes pallens, and Dryopteris fragrans[1][2][3]. Its chemical identity is well-established through various spectroscopic and analytical methods.
The fundamental structure of this compound consists of a substituted butyrophenone (B1668137) core. The IUPAC name for this compound is 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[1].
Caption: Figure 1: 2D representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key chemical identifiers and properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₄ | [1][4][5][6] |
| Molecular Weight | 224.26 g/mol | [4][5] |
| Exact Mass | 224.1049 Da | [1][5] |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | [1] |
| CAS Number | 519-40-4 | [1][5][6][7] |
| Synonyms | This compound B, 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone | [1][5][6] |
| InChI Key | GJRJTYFSORWKBE-UHFFFAOYSA-N | [1][5] |
| SMILES | CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | [1][5] |
| Appearance | Solid powder | [5] |
Experimental Protocols
This section details the methodologies for the extraction and biological evaluation of this compound.
Extraction and Purification of this compound
The following protocol is based on the extraction of this compound-related compounds from a plant source as described in patent literature[8].
-
Source Material: Dried and pulverized leaves of Hypericum monogynum are used as the starting material.
-
Extraction: The powdered plant material is subjected to immersion extraction with 95% ethanol (B145695) (3 Liters, repeated 3 times).
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude medicinal extract.
-
Initial Chromatography: The crude extract is subjected to column chromatography using a 200-300 mesh silica (B1680970) gel. A gradient elution is performed with a petroleum ether-ethyl acetate (B1210297) solvent system, starting from 100:0 and gradually changing to 0:100.
-
Fraction Collection: Fractions are monitored using silica gel thin-layer chromatography (TLC). The fractions eluted with petroleum ether-ethyl acetate at a 70:30 ratio are collected and evaporated to dryness, yielding an orange-yellow waxy solid.
-
Second Purification: The solid is further purified by silica gel column chromatography using a sherwood oil-acetone (80:20) eluent to yield yellow crystals.
-
Final Purification: A final purification step is carried out using silica gel column chromatography with a sherwood oil-acetone (90:10) eluent to obtain the pure compound. Purity is confirmed by reverse-phase TLC and HPLC.
Caption: Figure 2: Workflow for the extraction and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) was determined using a broth microdilution method as described in scientific literature[2].
-
Bacterial Culture: MRSA strains are grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.
-
Serial Dilution: this compound is serially diluted in the broth medium across the wells of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The toxicity of this compound towards mammalian cells was evaluated using an MTS assay on RAW264.7 macrophage cells[2].
-
Cell Seeding: RAW264.7 cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound (ranging from 0 to 128 µg/mL) for 24 hours.
-
MTS Reagent: After treatment, the cells are washed with PBS, and fresh DMEM medium containing the MTS assay reagent is added.
-
Incubation: The plates are incubated for 4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured using an ELISA microplate reader to determine cell viability relative to untreated controls.
Biological Activity and Mechanism of Action
This compound has demonstrated significant antibacterial activity, particularly against multi-drug-resistant MRSA[2][3].
Antibacterial Efficacy
Studies have shown that this compound exhibits potent anti-MRSA activity both in vitro and in vivo. Its efficacy is comparable to that of the antibiotic vancomycin[2][3].
| Parameter | Value | Organism/Cell Line | Reference(s) |
| Minimum Inhibitory Conc. (MIC) | 2 µg/mL | MRSA | [2][3] |
| Protective Dose (in vivo) | 50 mg/kg | Septicemic Mouse Model | [2][3] |
| Cytotoxicity (at highest dose) | No toxicity observed | RAW264.7 cells | [2] |
Proposed Mechanism of Action
Transcriptomic analysis (RNA-seq) of MRSA treated with this compound suggests a multi-faceted mechanism of action that ultimately leads to bacterial cell death[2]. The primary proposed mechanism is the disruption of ribosomal synthesis, with secondary effects on amino acid synthesis and the expression of virulence factors[2][3].
Key molecular events include:
-
Inhibition of Ribosome Synthesis: this compound treatment leads to the downregulation of genes encoding crucial ribosomal proteins, such as the 30S ribosomal protein S20 (rpsT) and 50S ribosomal proteins L1 (rplA) and L20 (rplT)[2]. This disruption inhibits protein synthesis.
-
Downregulation of Amino Acid Synthesis: The expression of genes involved in the biosynthesis of essential amino acids like valine, leucine, and isoleucine (e.g., ilvC, ilvD) is significantly decreased[2].
-
Suppression of Virulence Factors: this compound represses the expression of genes related to iron transport (e.g., fhuABG, mtsABC) and key virulence factors like exfoliative toxins (eta) and IgG-binding proteins (sbi)[2].
Caption: Figure 3: Proposed mechanism of action of this compound against MRSA.
References
- 1. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound [sancdb.rubi.ru.ac.za]
- 7. chemwhat.com [chemwhat.com]
- 8. CN102464578A - this compound compound and application thereof in preparation of drug-resistant bacteria resistant drugs - Google Patents [patents.google.com]
Aspidinol: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a phloroglucinol (B13840) derivative, is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the acylphloroglucinol class, it is characterized by a substituted phloroglucinol ring with a butyryl side chain. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in ferns of the genus Dryopteris, often referred to as wood ferns or male ferns. The rhizomes of these ferns are the principal site of accumulation for this compound and other related acylphloroglucinols. It is important to note that this compound is often considered a decomposition product, with its concentration in extracts being influenced by the drying temperature of the rhizomes.[1] Temperatures between 30–50°C can lead to the liberation of this compound from more complex phloroglucinol derivatives like paraaspidin.[1]
Several species of Dryopteris have been identified as natural sources of this compound. The quantitative data available for this compound content in these species is summarized below.
Quantitative Data on this compound Content
| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |
| Dryopteris crassirhizoma | Rhizomes | Methanol (B129727) extraction followed by partitioning with EtOAc | 0.33 mg/g of dried sample (in EtOAc extract) | [2] |
| Dryopteris fragrans | Whole Plant | Supercritical CO2 Extraction | Not explicitly quantified, but identified as a constituent | [3] |
| Dryopteris austriaca | Rhizomes | Heat-free extraction | Traces detected | [1] |
| Dryopteris filix-mas | Rhizomes | Heat-free extraction | Not detected in fresh, heat-free extracts | [1] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of acylphloroglucinol formation, which is a branch of the polyketide synthesis pathway. This pathway involves the assembly of a polyketide chain from simple acyl-CoA precursors, followed by cyclization and subsequent modifications.
The proposed biosynthetic pathway for this compound is as follows:
-
Starter Unit Formation: The biosynthesis is initiated with a butyryl-CoA starter unit.
-
Chain Elongation: A Type III polyketide synthase (PKS) catalyzes the sequential condensation of the butyryl-CoA starter unit with three molecules of malonyl-CoA, which serve as extender units. Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase.
-
Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular C-acylation (Claisen condensation) to form the phloroglucinol core, which is phlorobutyrophenone.
-
Methylation: The phlorobutyrophenone intermediate is then methylated at the C3 position of the aromatic ring. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Dryopteris crassirhizoma
The following protocol is a composite method based on procedures described in the literature for the isolation of acylphloroglucinols from Dryopteris crassirhizoma.[2][4][5][6]
1. Plant Material Preparation:
-
Obtain dried rhizomes of Dryopteris crassirhizoma.
-
Grind the rhizomes into a fine powder.
2. Extraction:
-
Extract the powdered rhizomes with methanol (MeOH) at room temperature with continuous stirring for 24 hours. Repeat the extraction process to ensure maximum yield.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc).
-
Monitor the fractions for anti-MRSA activity or by thin-layer chromatography (TLC) to identify the fraction containing this compound. This compound is typically found in the less polar fractions like n-hexane or DCM.[5]
4. Chromatographic Purification:
-
Subject the active fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.[4]
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H-NMR, 13C-NMR) and Mass Spectrometry (MS).
The following diagram illustrates a typical workflow for the extraction and isolation of this compound.
Quantitative Analysis of this compound by HPLC-UV
This protocol outlines a general procedure for the quantification of this compound in fern extracts.
1. Preparation of Standard Solutions:
-
Accurately weigh pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
2. Sample Preparation:
-
Prepare the fern extract as described in the extraction protocol.
-
Dissolve a known weight of the dried extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 25-30 °C.
4. Calibration and Quantification:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Inject the sample solution and record the peak area of this compound.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the original plant material (e.g., in mg/g of dry weight).
Conclusion
This technical guide has provided a detailed overview of the natural sources and the proposed biosynthetic pathway of this compound. The quantitative data and experimental protocols presented herein offer a valuable starting point for researchers interested in the isolation, characterization, and potential applications of this intriguing natural product. Further research is warranted to fully elucidate the enzymatic machinery and regulatory mechanisms of this compound biosynthesis in Dryopteris species, which could open avenues for its biotechnological production.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Supercritical Extraction and Identification of Bioactive Compounds in Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.aber.ac.uk [pure.aber.ac.uk]
- 6. researchgate.net [researchgate.net]
Dryopteris fragrans: A Comprehensive Technical Guide to the Sourcing of Aspidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryopteris fragrans, commonly known as the fragrant wood fern, is a perennial fern species that has garnered significant attention in the scientific community for its rich composition of bioactive compounds. Among these, the phloroglucinol (B13840) derivative Aspidinol has emerged as a molecule of considerable interest, primarily due to its potent biological activities. This technical guide provides an in-depth overview of Dryopteris fragrans as a natural source of this compound, focusing on extraction methodologies, quantitative data, and the mechanistic pathways of its bioactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
This compound isolated from the leaves of Dryopteris fragrans has demonstrated significant antibacterial activity, particularly against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy has been shown to be comparable to vancomycin (B549263) in both in vitro and in vivo models.
Extraction and Purification of this compound from Dryopteris fragrans
The isolation of this compound from Dryopteris fragrans involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a single, universally optimized protocol is not available, the following methodologies are synthesized from various studies on phloroglucinol isolation from Dryopteris species.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Collect the aerial parts (fronds) of Dryopteris fragrans.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.
-
Protocol:
-
Macerate the powdered plant material in 50% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction under reflux for 2 hours.
-
Repeat the extraction process three times with fresh solvent to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Fractionation of the Crude Extract:
-
Objective: To partition the crude extract based on polarity to enrich the fraction containing this compound.
-
Protocol:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, and ethyl acetate (B1210297).
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). The phloroglucinol derivatives are expected to be concentrated in the ethyl acetate fraction.
-
Evaporate the solvent from the enriched fraction to yield a semi-purified extract.
-
4. Chromatographic Purification:
-
Objective: To isolate this compound from the semi-purified extract. This typically involves a combination of different chromatography techniques.
-
Protocol:
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh).
-
Apply the semi-purified extract to the top of the column.
-
Elute the column with a gradient mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone (B3395972) (e.g., starting from 100:1 and gradually moving to 1:1).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, pool the this compound-rich fractions from the silica gel column and concentrate them.
-
Apply the concentrated sample to a Sephadex LH-20 column.
-
Elute the column with an appropriate solvent system, such as chloroform-methanol (1:1), to separate compounds based on molecular size and polarity.
-
Collect and monitor fractions by TLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For obtaining high-purity this compound, the fractions from the Sephadex LH-20 column can be subjected to Prep-HPLC.
-
Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing a small percentage of formic acid to improve peak shape).
-
Monitor the elution at a suitable UV wavelength (e.g., 230 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
-
Quantitative Data
Specific quantitative data on the yield of this compound from Dryopteris fragrans is not extensively reported in the available literature. However, studies on the extraction of bioactive compounds from this plant provide some relevant data.
| Extraction Method | Parameters | Total Extract Yield | This compound Yield | Reference |
| Supercritical CO₂ Extraction | Pressure: 200 bar, Temperature: 55°C, Time: 1h, Co-solvent: 2% Ethanol | 6.2% (w/w) | Not Reported | [1] |
| Supercritical CO₂ Extraction | Pressure: 250 bar, Temperature: 55°C, Time: 1h, Co-solvent: 2% Ethanol | 5.9% (w/w) | Not Reported | [1] |
| 50% Ethanol Reflux Extraction | Not specified | Not Reported | Not Reported | [2] |
Note: The yields from supercritical CO₂ extraction represent the total yield of bioactive substances and not specifically this compound. Further analytical quantification is required to determine the precise concentration of this compound in these extracts.
Biological Activity and Signaling Pathways
This compound exhibits significant antibacterial activity against multi-drug-resistant MRSA.[3][4] Its mechanism of action involves the disruption of crucial bacterial cellular processes.
Antibacterial Mechanism of Action
RNA-sequencing and RT-PCR analyses have revealed that this compound's primary mechanism of killing S. aureus is through the inhibition of ribosome formation .[3] This disruption of protein synthesis is a key factor in its bactericidal effect. A secondary mechanism involves the inhibition of amino acid synthesis .[3] Specifically, this compound treatment leads to the downregulation of genes involved in the biosynthesis of essential amino acids such as valine, leucine, isoleucine, and lysine.[3] Key genes like ilvC and ilvD, which are important for amino acid synthesis, have been shown to be significantly downregulated.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Antibacterial mechanism of this compound against S. aureus.
Conclusion
Dryopteris fragrans stands out as a promising natural source for the pharmacologically active compound this compound. The methodologies outlined in this guide provide a comprehensive framework for its extraction and purification, catering to the needs of researchers and drug development professionals. The potent antibacterial activity of this compound, particularly against resistant strains like MRSA, through the inhibition of fundamental cellular processes such as ribosome formation and amino acid synthesis, highlights its potential for development as a novel therapeutic agent. Further research focusing on the optimization of extraction protocols to maximize the yield of this compound and detailed quantitative analysis are crucial next steps to fully harness the potential of this natural product. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's mechanism of action, serving as a practical tool for laboratory and conceptual work.
References
- 1. Supercritical Extraction and Identification of Bioactive Compounds in Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Aspidinol's Assault on MRSA: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
Harbin, China – A comprehensive analysis of the molecular interactions between aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, and Methicillin-resistant Staphylococcus aureus (MRSA) reveals a multi-pronged attack on the pathogen's fundamental cellular processes. This technical guide synthesizes the available research to provide an in-depth understanding of this compound's anti-MRSA mechanism, offering critical insights for researchers and drug development professionals in the ongoing battle against antibiotic resistance.
This compound has demonstrated significant bactericidal activity against a range of MRSA strains, with efficacy comparable to vancomycin (B549263) in both laboratory settings and preclinical models of systemic infection.[1][2][3] The primary mechanism of action identified is the disruption of ribosomal synthesis, a critical process for bacterial protein production and survival.[1][2][3] This is complemented by secondary effects, including the inhibition of amino acid biosynthesis and the downregulation of key virulence factors, effectively disarming the pathogen.[1][2][3]
Quantitative Analysis of this compound's Anti-MRSA Activity
The potency of this compound has been quantified through various assays, the results of which are summarized below for comparative analysis.
Table 1: In Vitro Susceptibility of S. aureus Strains to this compound
| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |
| ATCC 29213 | MSSA | 0.25 | 0.5 |
| ATCC 33591 | MRSA | 2 | 4 |
| USA 300 | MRSA | 2 | 4 |
| Mu50 | MRSA | 2 | 4 |
| Clinical Isolate 1522 | MRSA | 1 | 2 |
| Clinical Isolate 1604 | MRSA | 2 | 2 |
| Source: Adapted from Hua et al., 2018[1] |
Table 2: Efficacy of this compound in Intracellular and Biofilm Models of MRSA Infection
| Assay | MRSA Strain | This compound Concentration | Outcome | Comparison |
| Intracellular Killing (RAW264.7 Macrophages) | ATCC 33591 | 20 μg/mL | 100-fold decrease in intracellular bacteria | Linezolid (B1675486) (20 μg/mL) and Vancomycin (10 μg/mL) showed a 5- to 10-fold reduction.[1] |
| Biofilm Inhibition | ATCC 33591 | 256 μg/mL (128x MIC) | ~30% reduction in biofilm mass | Linezolid (256 μg/mL) and Vancomycin (128 μg/mL) reduced biofilm by ~20%.[1] |
| Source: Adapted from Hua et al., 2018[1] |
Table 3: In Vivo Efficacy of this compound in Murine Models of Septicemic MRSA Infection
| Mouse Model | MRSA Strain | This compound Dosage | Outcome | Comparison |
| Lethal Septicemia | ATCC 33591 | 25 mg/kg | ~80% survival over 5 days | A 50 mg/kg dose provided significant protection from mortality, comparable to vancomycin at the same dose.[1][2] |
| Non-Lethal Septicemia | ATCC 33591 | 25 mg/kg | Significant reduction in bacterial load in spleen, lung, and liver | Comparable to vancomycin at the same dose.[1][2] |
| Source: Adapted from Hua et al., 2018[1][2] |
Core Mechanism: A Multi-faceted Assault
Transcriptomic analysis via RNA-sequencing has been pivotal in elucidating the molecular mechanism of this compound.[1] The primary target appears to be the bacterial ribosome, with this compound treatment leading to a significant dysregulation of genes involved in ribosome synthesis.[1][2][3] This disruption of ribosome formation is the principal mechanism behind this compound's bactericidal effect.[1][2]
Concurrently, this compound exerts pressure on other vital cellular pathways. A notable downregulation of genes involved in amino acid biosynthesis contributes to the overall stress on the bacterial cell, likely playing a secondary role in its death.[1][2][3]
Furthermore, this compound significantly curtails the pathogenic potential of MRSA by downregulating the expression of key virulence factors.[1][3] Specifically, the genes encoding exfoliative toxin A (eta) and the IgG-binding protein (sbi) were found to be repressed following treatment with sub-inhibitory concentrations of this compound.[1][3] This suggests that even at levels not immediately lethal, this compound can mitigate the severity of MRSA infections. Additionally, genes associated with β-lactam resistance were also found to be downregulated, indicating a potential to resensitize MRSA to conventional antibiotics.[1]
Detailed Experimental Protocols
The following section outlines the methodologies employed in the key experiments that form the basis of our understanding of this compound's anti-MRSA activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antibacterial activity of this compound was assessed using the broth microdilution method in 96-well microtiter plates.
-
A serial two-fold dilution of this compound was prepared in Mueller-Hinton broth (MHB).
-
Each well was inoculated with a standardized MRSA suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
For MBC determination, 10 μL from each well showing no visible growth was plated onto Mueller-Hinton agar (B569324) (MHA) plates.
-
The plates were incubated at 37°C for 24 hours.
-
The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum.
Intracellular Killing Assay
The ability of this compound to eliminate intracellular MRSA was evaluated using a macrophage infection model.
-
RAW264.7 macrophage cells were seeded in 24-well plates and incubated to allow adherence.
-
The macrophages were then infected with MRSA ATCC 33591 at a multiplicity of infection (MOI) of 10 for 1 hour.
-
Extracellular bacteria were removed by washing and treatment with gentamicin.
-
The infected macrophages were then treated with this compound (20 μg/mL), linezolid (20 μg/mL), or vancomycin (10 μg/mL) for a specified period.
-
After treatment, the macrophages were lysed with sterile deionized water.
-
The intracellular bacterial load was quantified by plating serial dilutions of the cell lysates on MHA plates and counting the colony-forming units (CFUs).
In Vivo Septicemia Mouse Models
The in vivo efficacy of this compound was evaluated in both lethal and non-lethal murine models of systemic MRSA infection.
-
Lethal Model :
-
Mice were intraperitoneally (i.p.) injected with a lethal dose of MRSA ATCC 33591 (9 x 109 CFU).
-
One hour post-infection, mice were treated intravenously with this compound, vancomycin, or a vehicle control daily for 5 days.
-
Survival rates were monitored and recorded over the 5-day period.
-
-
Non-Lethal Model :
-
Mice were i.p. injected with a non-lethal dose of MRSA.
-
One hour post-infection, mice were treated intravenously with this compound, vancomycin, or a vehicle control daily for 6 days.
-
Twenty-four hours after the final treatment, mice were euthanized.
-
Organs (spleen, lung, liver) were excised, homogenized, and plated to determine the bacterial burden (CFU/organ).
-
RNA-Sequencing and RT-PCR
To investigate the transcriptomic changes induced by this compound, RNA-seq and RT-PCR were performed.
-
MRSA cultures were treated with a sub-inhibitory concentration of this compound.
-
Total RNA was extracted from both treated and untreated bacterial cells.
-
For RNA-seq, the extracted RNA was subjected to library preparation and sequencing. The resulting data was analyzed to identify differentially expressed genes.
-
For RT-PCR, the extracted RNA was reverse-transcribed to cDNA.
-
Quantitative PCR was then performed using primers specific to genes of interest to validate the findings from the RNA-seq analysis.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new anti-MRSA therapeutics. Its multifaceted mechanism of action, targeting the core protein synthesis machinery while also mitigating virulence and potentially reversing resistance, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and the bacterial ribosome, as well as exploring its synergistic potential with existing antibiotics. The development of this compound derivatives with improved pharmacokinetic and pharmacodynamic profiles could pave the way for a new class of drugs to combat the growing threat of MRSA infections.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
Aspidinol's Inhibition of Bacterial Ribosome Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aspidinol, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its primary role in the inhibition of ribosome synthesis in bacteria. The information presented is primarily based on transcriptomic studies that reveal the molecular response of MRSA to this compound treatment.
Core Mechanism of Action: Inhibition of Ribosome Formation
Transcriptomic analysis revealed that upon treatment with this compound, the expression of a significant number of genes involved in ribosome synthesis is altered.[1] Interestingly, both up- and down-regulation of these genes were observed.[1] The upregulation of some ribosomal genes may represent a bacterial stress response to the disruption of ribosome biogenesis.[1] This disruption of the intricate and essential process of ribosome assembly is the primary cause of this compound's bactericidal effects.[1]
Secondary to this primary mechanism, this compound also appears to impact other cellular processes. The inhibition of amino acid synthesis and the reduction of virulence factors are considered to be secondary effects of its antibacterial activity.[1][2]
Quantitative Data Summary
The antibacterial potency and transcriptomic impact of this compound are summarized in the following tables.
Table 1: In Vitro Antibacterial Activity of this compound against S. aureus
| Strain Type | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 2 | 0.5 - 4 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 2 | 0.5 - 4 |
Data sourced from Hua et al., 2018.[1]
Table 2: Overview of RNA-Seq Results of MRSA ATCC 33591 Treated with this compound
| Parameter | Value |
| Total Genes Identified | 2952 |
| Upregulated Genes | 1147 |
| Downregulated Genes | 1183 |
| Significantly Enriched KEGG Pathways | 55 |
Data sourced from Hua et al., 2018.[1]
Table 3: qRT-PCR Validation of Selected Differentially Expressed Genes
| Gene Category | Gene | Function | Expression Change upon this compound Treatment |
| Ribosome Synthesis | rpmA | 50S ribosomal protein L27 | Downregulated |
| rpsJ | 30S ribosomal protein S10 | Downregulated | |
| rplV | 50S ribosomal protein L22 | Downregulated | |
| rpsC | 30S ribosomal protein S3 | Downregulated | |
| Amino Acid Synthesis | oppA | Oligopeptide ABC transporter substrate-binding protein | Downregulated |
| oppB | Oligopeptide transport system permease protein | Downregulated | |
| oppC | Oligopeptide transport system permease protein | Downregulated | |
| oppD | Oligopeptide transport system ATP-binding protein | Downregulated | |
| oppF | Oligopeptide transport system ATP-binding protein | Downregulated | |
| ilvB | Acetolactate synthase large subunit | Downregulated | |
| ilvC | Ketol-acid reductoisomerase | Downregulated | |
| ilvD | Dihydroxy-acid dehydratase | Downregulated | |
| Iron Transport | fhuA | Ferrichrome-iron receptor | Downregulated |
| fhuB | Ferrichrome transport ATP-binding protein | Downregulated | |
| fhuG | Ferrichrome transport system permease protein | Downregulated |
Note: While RNA-Seq indicated a general dysregulation of the ribosome pathway, a comprehensive list of all differentially expressed ribosomal protein genes with their specific fold changes is not available in the source publication. The qRT-PCR data validates the downregulation of key representative genes. Data sourced from Hua et al., 2018.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research.
RNA-Sequencing (RNA-Seq) Protocol
-
Bacterial Strain and Culture Conditions: Staphylococcus aureus ATCC 33591 was grown to an optical density at 600 nm (OD600) of 0.4 from an initial absorbance of 0.01.
-
This compound Treatment: this compound was added to the culture at a final sub-MIC concentration of 1 μg/mL.
-
Sample Collection: Samples were collected 1-hour post-treatment.
-
RNA Preservation: Collected samples were preserved using RNAprotect Bacteria Reagent (Qiagen) according to the manufacturer's instructions.
-
Cell Lysis and RNA Isolation: Cells were pelleted by centrifugation at 5,000 x g for 10 minutes at 4°C. RNA was isolated using an RNeasy Mini Kit (Qiagen) following the manufacturer's protocol.
-
Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. The transcriptome was sequenced to generate high-throughput data on gene expression.
-
Data Analysis: The resulting sequence reads were mapped to the S. aureus reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon this compound treatment. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis was used to identify the biological pathways most significantly affected.
Quantitative Real-Time PCR (qRT-PCR) Protocol
-
Sample Preparation: S. aureus ATCC 33591 was cultured under the same conditions as for the RNA-Seq experiments.
-
RNA Isolation and cDNA Synthesis: Total RNA was extracted, and a two-step qRT-PCR process was performed, starting with the synthesis of complementary DNA (cDNA) from the RNA templates.
-
Real-Time PCR Amplification: The qRT-PCR reactions were performed using the Applied qTOWER 2.2 Real-Time PCR System (Analytik Jena).
-
Cycling Parameters:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 55°C for 15 seconds.
-
Extension: 72°C for 15 seconds.
-
-
Dissociation step: 95°C for 1 minute, 55°C for 30 seconds, and 95°C for 30 seconds.
-
-
Data Analysis: The relative expression levels of selected downregulated genes were assessed to validate the RNA-Seq data.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed inhibitory pathway of this compound on bacterial ribosome synthesis.
Experimental Workflow for Investigating this compound's Mechanism
Caption: Workflow for transcriptomic analysis of this compound's effect on MRSA.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspidinol's Impact on Bacterial Amino Acid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspidinol, a phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant strains of Staphylococcus aureus (MRSA). While the primary mechanism of its bactericidal action is the inhibition of ribosomal synthesis, emerging evidence indicates a secondary but crucial role in disrupting bacterial amino acid metabolism. This technical guide synthesizes the current understanding of this compound's effects on these vital metabolic pathways, presenting key quantitative data, outlining experimental methodologies, and visualizing the affected pathways and experimental workflows. This document is intended to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria, such as MRSA, poses a significant threat to global health. This compound, derived from Dryopteris fragrans, has emerged as a promising antibacterial compound with potent efficacy both in vitro and in vivo.[1][2][3] Mechanistic studies have revealed that this compound's primary mode of action involves the shutdown of the bacterial protein synthesis machinery through the inhibition of ribosome formation.[1][3][4] However, a multi-faceted antibacterial effect is often characteristic of effective therapeutic agents. Transcriptomic analyses have consistently shown that this compound treatment also leads to the downregulation of genes essential for the biosynthesis of several key amino acids, suggesting a secondary mechanism of action that contributes to its overall antibacterial efficacy.[1][3] This guide will delve into the specifics of this secondary mechanism, focusing on the impact of this compound on bacterial amino acid metabolism.
Quantitative Analysis of Antibacterial Activity
This compound exhibits potent bactericidal activity against a range of Staphylococcus strains, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are summarized below.
| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |
| S. aureus ATCC 25923 | MSSA | 0.5 | 1 |
| S. aureus ATCC 33591 | MRSA | 2 | 4 |
| S. aureus USA300 | MRSA | 1 | 2 |
| Clinical Isolate 1 | MRSA | 0.25 | 0.5 |
| Clinical Isolate 2 | MRSA | 1 | 2 |
| Data sourced from Hua et al., 2018.[2][3] |
In vivo studies in septicemic mouse models have further validated the efficacy of this compound. A dose of 50 mg/kg provided significant protection from mortality in a lethal infection model.[1][3] In non-lethal models, this compound treatment resulted in a significant reduction in the bacterial load in various organs.[1][3]
Impact on Amino Acid Biosynthesis Pathways
Transcriptomic analysis using RNA-sequencing (RNA-seq) has been instrumental in elucidating the secondary antibacterial mechanisms of this compound. These studies have revealed a significant downregulation of genes involved in the biosynthesis of branched-chain amino acids (BCAAs) and other essential amino acids.
Downregulation of Key Biosynthetic Genes
Following treatment with this compound, a notable decrease in the expression of genes involved in the synthesis of valine, leucine, isoleucine, and lysine (B10760008) has been observed in S. aureus.[3] Specifically, the expression of ilvC and ilvD, genes encoding crucial enzymes in the BCAA biosynthesis pathway, was found to be downregulated by 3.47- and 4.73-fold, respectively.[3]
Caption: Logical relationship of this compound's dual action on bacterial viability.
Affected Metabolic Pathways
The downregulation of the ilv and leu operons suggests that this compound interferes with the metabolic pathways responsible for the production of valine, leucine, and isoleucine.[3] These amino acids are vital for bacterial survival and protein synthesis. By curtailing their production, this compound likely exacerbates the cellular stress initiated by the inhibition of ribosome synthesis, leading to a more rapid bactericidal effect.
Caption: Postulated impact of this compound on the BCAA biosynthesis pathway.
Experimental Protocols
The investigation into this compound's mechanism of action has employed a range of microbiological and molecular biology techniques. Below are outlines of the key experimental protocols.
Determination of MIC and MBC
The antibacterial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
RNA-Sequencing and Transcriptomic Analysis
To identify the molecular targets of this compound, RNA-sequencing is performed on bacterial cultures treated with sub-inhibitory concentrations of the compound. This allows for a global analysis of gene expression changes.
Caption: Experimental workflow for transcriptomic analysis of this compound's effects.
Real-Time Quantitative PCR (RT-qPCR)
To validate the results obtained from RNA-seq, RT-qPCR is performed on specific genes of interest, such as ilvC and ilvD. This technique provides a more targeted and quantitative measure of gene expression changes.
Conclusion and Future Directions
This compound presents a compelling profile as a novel antibacterial agent with a dual mechanism of action. Its primary effect on ribosome synthesis is complemented by a secondary disruption of essential amino acid biosynthesis pathways. This multi-targeted approach may reduce the likelihood of resistance development and enhance its therapeutic potential.
Future research should focus on several key areas to further elucidate the role of this compound in targeting amino acid metabolism:
-
Metabolomic Studies: Direct measurement of intracellular amino acid pools following this compound treatment would provide quantitative evidence to support the transcriptomic data.
-
Enzyme Inhibition Assays: Investigating the direct inhibitory effect of this compound on the enzymes of the BCAA and other amino acid biosynthesis pathways will clarify whether the observed downregulation is a direct or indirect effect.
-
Structural Biology: Co-crystallization of this compound with its putative enzyme targets could provide atomic-level insights into its mechanism of inhibition.
A deeper understanding of this compound's multifaceted mechanism of action will be critical for its potential development as a next-generation antibiotic in the fight against drug-resistant pathogens.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Anti-Cancer Properties of Aspidinol: A Technical Guide
Abstract: Aspidinol, a phloroglucinol (B13840) derivative isolated from the medicinal plant Dryopteris fragrans, has been identified as a compound with potential anti-cancer properties. This technical guide synthesizes the available preclinical data on this compound and its structurally related compounds. It outlines its demonstrated cytotoxic effects against various cancer cell lines, explores its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provides detailed experimental protocols for researchers. Due to the limited research specifically on this compound, this guide also draws mechanistic insights from studies on the closely related compound, Aspidin BB, to propose a model for this compound's bioactivity and to highlight promising avenues for future investigation.
Introduction
Natural products remain a vital source for the discovery of novel therapeutic agents. This compound, a bioactive compound derived from the fern Dryopteris fragrans, is one such molecule of interest.[1][2] This plant has a history in traditional medicine, and its extracts have been shown to possess antimicrobial and anticancer activities.[3] While research into the antibacterial applications of this compound is more extensive, its efficacy as an anti-cancer agent is an emerging field.[4][5]
This guide provides a comprehensive overview of the current state of research into this compound's anti-cancer properties, intended for researchers, scientists, and drug development professionals. We present quantitative data on its cytotoxic activity, detail its likely mechanisms of action based on current evidence, and provide standardized protocols for the replication and expansion of these findings.
In Vitro Efficacy and Cytotoxicity
In vitro studies have confirmed that this compound exhibits cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several cell lines.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and the related phloroglucinol derivative Aspidin BB are summarized below.
Table 1: IC50 Values of this compound Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| This compound | A549 | Lung Carcinoma | 72h | 19.41 ± 2.53 | [3][6] |
| MCF7 | Breast Adenocarcinoma | 72h | 24.14 ± 3.12 | [3][6] |
| | HepG2 | Hepatocellular Carcinoma | 72h | > 30 (Inactive) |[3][6] |
Table 2: IC50 Values of Aspidin BB Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Aspidin BB | HO-8910 | Ovarian Carcinoma | 24h | 68.81 | [7] |
| HO-8910 | Ovarian Carcinoma | 48h | 25.79 | [7] |
| | HO-8910 | Ovarian Carcinoma | 72h | 15.02 |[7] |
Mechanism of Action
While direct mechanistic studies on this compound are limited, research on the structurally similar compound Aspidin BB provides a strong hypothetical framework for its anti-cancer effects. The primary mechanisms appear to be the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via the Mitochondrial Pathway
Evidence suggests that phloroglucinol derivatives like Aspidin BB trigger programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis.[7] This process involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family.
The proposed sequence is as follows:
-
Inhibition of Bcl-2: The compound suppresses the expression of the anti-apoptotic protein Bcl-2.
-
Upregulation of Bax: Concurrently, it enhances the expression of the pro-apoptotic protein Bax.
-
Mitochondrial Disruption: This shift in the Bcl-2/Bax ratio compromises the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.
-
Caspase Cascade Activation: Released cytochrome c activates a cascade of executioner enzymes, notably Caspase-3.
-
PARP Cleavage & Cell Death: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key DNA repair enzyme, leading to DNA fragmentation and the morphological hallmarks of apoptosis.[7]
Cell Cycle Arrest at S Phase
In addition to inducing apoptosis, Aspidin BB has been shown to halt cell proliferation by arresting the cell cycle in the S phase (the DNA synthesis phase).[7] This is achieved by up-regulating the expression of key proteins that govern the G1/S transition and progression through the S phase, including pRb, E2F1, CDK2, Cyclin E, and Cyclin A.[7] The disruption of the normal, tightly regulated progression of the cell cycle prevents cancer cells from successfully dividing.
Potential Involvement of Core Signaling Pathways
While not yet demonstrated for this compound itself, other phloroglucinol derivatives from D. fragrans have been shown to modulate key cancer-related signaling pathways. For instance, Dryofragin can inhibit cancer cell migration and invasion by modulating the PI3K/AKT signaling pathway.[8] The PI3K/AKT and STAT3 pathways are central regulators of cell growth, proliferation, and survival, and are constitutively active in many cancers.[9][10][11] The potential for this compound to interact with these pathways represents a critical area for future research.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of compounds like this compound.
General Experimental Workflow
The typical workflow for in vitro screening of a novel anti-cancer compound involves cell culture, treatment with the compound at various concentrations, and subsequent analysis using a variety of assays to measure effects on viability, apoptosis, and specific molecular targets.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Protein Expression Analysis (Western Blot)
This technique detects changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin E, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.
In Vivo Studies and Future Directions
To date, there are no published in vivo studies evaluating the anti-cancer efficacy of this compound in animal models. However, the compound has been tested in vivo for its antibacterial activity, where it was shown to be effective and well-tolerated in murine models of systemic infection.[4][5] This existing data provides a foundation for future preclinical cancer studies, suggesting that this compound may possess favorable pharmacokinetic and safety profiles.
Key areas for future research include:
-
Mechanism of Action: Elucidating the precise molecular targets of this compound and confirming its effects on the mitochondrial apoptosis pathway and cell cycle machinery.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key cancer signaling cascades such as PI3K/AKT and STAT3.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) mouse models for cancers where it shows in vitro promise, such as lung and breast cancer.
-
Combination Therapies: Exploring the potential synergistic effects of this compound when combined with standard-of-care chemotherapeutic agents.
Conclusion
This compound, a phloroglucinol derived from Dryopteris fragrans, is a promising natural compound with demonstrated in vitro cytotoxic activity against lung and breast cancer cell lines.[3][6] Based on studies of the closely related molecule Aspidin BB, its mechanism of action is likely rooted in the induction of mitochondrial-mediated apoptosis and S-phase cell cycle arrest.[7] While the current body of evidence is encouraging, it is also preliminary. Significant further research is required to fully characterize its molecular mechanisms, validate its efficacy in in vivo models, and establish its potential as a novel therapeutic agent for cancer treatment. The detailed protocols and mechanistic frameworks provided in this guide aim to facilitate and accelerate these crucial next steps in the investigation of this compound.
References
- 1. Anticancer Phenolics from Dryopteris fragrans (L.) Schott - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspidin BB, a phloroglucinol derivative, induces cell cycle arrest and apoptosis in human ovarian HO-8910 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Phenolics from Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Cytotoxicity Studies of Aspidinol on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide for conducting preliminary in vitro studies to evaluate the cytotoxic potential of Aspidinol, a phloroglucinol (B13840) derivative found in plants like Dryopteris fragrans, on human cell lines.[1][2] While this compound has demonstrated significant antibacterial activity, publicly available data on its specific cytotoxic effects against human cell lines is limited.[3][4] One study noted negligible toxicity toward the murine macrophage cell line RAW264.7 at concentrations up to 128 μg/mL.[3] However, its potential anti-cancer properties warrant a structured investigation into its effects on human cancer cells.[1]
This guide provides a comprehensive framework, including detailed experimental protocols and data presentation strategies, to systematically assess the cytotoxicity of this compound and explore its potential mechanism of action.
Data Presentation: A Framework for Quantifying Cytotoxicity
Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a standardized format for summarizing the quantitative data obtained from cytotoxicity and apoptosis assays.
Table 1: Example IC₅₀ Values of this compound on Various Human Cell Lines
This table is a template for presenting the half-maximal inhibitory concentration (IC₅₀) values, which quantify the concentration of this compound required to inhibit the metabolic activity of a cell population by 50%. These values are typically derived from dose-response curves generated via an MTT assay.
| Cell Line | Cell Type | This compound IC₅₀ (µM) after 48h |
| e.g., MCF-7 | Human Breast Adenocarcinoma | [Insert Value] |
| e.g., A549 | Human Lung Carcinoma | [Insert Value] |
| e.g., HeLa | Human Cervical Adenocarcinoma | [Insert Value] |
| e.g., HEK293 | Human Embryonic Kidney | [Insert Value] |
Note: The values in this table are placeholders. Actual values must be determined experimentally.
Table 2: Example Apoptosis Analysis via Annexin V/PI Staining
This table template is for presenting the results from a flow cytometry-based apoptosis assay. It quantifies the percentage of cells in different stages of apoptosis or necrosis after treatment with this compound at a specific concentration (e.g., its IC₅₀ value).
| Treatment | Viable Cells (Annexin V- / PI-) | Early Apoptotic Cells (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Vehicle) | [Insert %] | [Insert %] | [Insert %] |
| This compound (IC₅₀) | [Insert %] | [Insert %] | [Insert %] |
Note: The values in this table are placeholders. Actual values must be determined experimentally.
Experimental Workflow and Protocols
A systematic approach is essential for a thorough preliminary investigation. The workflow begins with a broad screening for cytotoxic activity and progresses to more detailed mechanistic studies for cell lines that show sensitivity to this compound.
Caption: Proposed experimental workflow for evaluating the cytotoxicity of this compound.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-treated cells (negative control) and medium-only wells (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in the incubator.[7] Mix each sample by pipetting and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.
Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, detach them gently using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[9]
-
Washing: Wash the cells once with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[10]
-
Gently mix and incubate for 10-15 minutes at room temperature in the dark.[10]
-
Add 5 µL of the PI staining solution.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within one hour).[11]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Potential Signaling Pathways in Drug-Induced Apoptosis
Should this compound be found to induce apoptosis, further studies would be required to elucidate the specific molecular mechanism. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, which are proteases that dismantle the cell.[12][13]
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. iipseries.org [iipseries.org]
- 2. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 13. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Aspidinol's potential as a lead compound for drug discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Aspidinol, a phloroglucinol (B13840) derivative primarily isolated from the fern Dryopteris fragrans, has emerged as a compelling lead compound in the field of drug discovery.[1] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential as a therapeutic agent. We will delve into its significant antibacterial properties, particularly against multidrug-resistant pathogens, and explore its nascent potential as an anti-cancer agent. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanisms of action to facilitate further investigation and development.
Chemical Properties
This compound is a member of the phloroglucinol class of natural products, characterized by a substituted 1,3,5-trihydroxybenzene ring. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| CAS Number | 519-40-4 |
Antibacterial Activity
This compound has demonstrated potent antibacterial activity, most notably against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings.[2][3] Its efficacy is comparable to that of the clinically used antibiotic vancomycin.[2][3]
Quantitative Antibacterial Data
The following tables summarize the key quantitative data regarding the antibacterial activity of this compound against various strains of S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus Strains [2]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| MSSA (ATCC 29213) | 0.25 - 2 | 0.5 - 4 |
| MRSA (ATCC 33591) | 2 | 4 |
| Clinical MSSA Isolates | 0.25 - 2 | 0.5 - 4 |
| Clinical MRSA Isolates | 0.25 - 2 | 0.5 - 4 |
Table 2: In Vivo Efficacy of this compound in a Lethal Septicemic Mouse Model with MRSA (ATCC 33591) [2][4]
| Treatment Group | Dose (mg/kg) | Survival Rate (5 days) |
| Vehicle (Control) | - | 0% |
| This compound | 5 | ~20% |
| This compound | 15 | ~60% |
| This compound | 25 | ~80% |
| Vancomycin | 5 | ~20% |
| Vancomycin | 15 | ~50% |
| Vancomycin | 25 | ~80% |
Table 3: In Vivo Efficacy of this compound in a Non-Lethal Septicemic Mouse Model with MRSA (ATCC 33591) [2][4]
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load Reduction in Organs (Spleen, Lung, Liver) |
| Vehicle (Control) | - | - |
| This compound | 25 | Significant |
| Vancomycin | 25 | Significant |
Mechanism of Antibacterial Action
RNA sequencing (RNA-seq) and reverse transcription PCR (RT-PCR) experiments have elucidated the primary mechanism of this compound's antibacterial activity against S. aureus.[2][3] The principal mode of action is the inhibition of ribosome formation, which consequently halts protein synthesis.[2] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors.[2][3]
Signaling Pathway of Antibacterial Action
References
- 1. A novel mechanism for the anticancer activity of aspirin and salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unveiling of Aspidinol: A Phloroglucinol from the Fern Kingdom with Potent Antibacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a naturally occurring phloroglucinol (B13840) derivative, has emerged as a compound of significant interest within the scientific community, primarily due to its potent biological activities. Phloroglucinols are a class of phenolic compounds characterized by a benzene (B151609) triol core and are known to be produced by various plant species, with a notable prevalence in ferns of the Dryopteris genus. Historically, extracts from these ferns have been utilized in traditional medicine for their anthelmintic properties. Modern scientific investigation has unveiled a broader spectrum of bioactivities for these compounds, including antimicrobial, antiviral, and anticancer effects.
This technical guide delves into the history and discovery of this compound from its natural sources, with a particular focus on its isolation, characterization, and promising antibacterial activity against multidrug-resistant pathogens. While this compound's existence and bioactivity are documented, this guide also highlights the current limitations in publicly available data, particularly concerning detailed experimental protocols for its isolation and comprehensive spectroscopic characterization.
History and Discovery
This compound is primarily isolated from ferns of the Dryopteris genus, with Dryopteris fragrans (L.) Schott being a notable source.[1] The study of phloroglucinols from Dryopteris species has a long history, initially driven by the search for the active components responsible for their traditional medicinal uses. Early research focused on a complex mixture of related phloroglucinol derivatives often referred to as "filicin."
The advancement of chromatographic and spectroscopic techniques has enabled the isolation and structural elucidation of individual components from these complex mixtures, leading to the identification of this compound. It is characterized as a monocyclic phloroglucinol derivative. The discovery of its potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), has revitalized interest in this natural product as a potential lead compound for the development of new antimicrobial agents.[2]
Biological Activity
The most well-documented biological activity of this compound is its potent antibacterial effect against clinically relevant pathogens. Extensive studies have demonstrated its efficacy against both methicillin-sensitive Staphylococcus aureus (MSSA) and, more importantly, MRSA.[2]
Quantitative Biological Data
The following table summarizes the key quantitative data reported for the anti-MRSA activity of this compound.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | MRSA (ATCC 33591) | 2 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | MSSA and MRSA clinical isolates | 0.25 - 2 µg/mL | [2] |
| Minimum Bactericidal Concentration (MBC) | MSSA and MRSA clinical isolates | 0.5 - 4 µg/mL | [2] |
| In vivo efficacy (survival) | MRSA-infected mice (25 mg/kg dose) | ~80% survival | [2] |
Experimental Protocols
General Protocol for Extraction and Fractionation of Phloroglucinols from Dryopteris fragrans
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Dryopteris fragrans.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Monitor the fractions for the presence of phloroglucinols using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).
-
-
Column Chromatography:
-
Subject the phloroglucinol-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.
-
-
Further Purification:
-
Perform further purification of the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Physicochemical and Spectroscopic Data
A comprehensive set of experimentally determined ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is not available in the public domain based on the conducted literature search. The following table provides the computed physicochemical properties available from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | PubChem CID: 122841 |
| Molecular Weight | 224.25 g/mol | PubChem CID: 122841 |
| XLogP3 | 2.6 | PubChem CID: 122841 |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 122841 |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 122841 |
| Rotatable Bond Count | 3 | PubChem CID: 122841 |
Mechanism of Action
Studies on the antibacterial mechanism of this compound against S. aureus have revealed that its primary mode of action is the inhibition of ribosome formation. This disruption of ribosome synthesis leads to a downstream inhibition of protein synthesis, ultimately causing bacterial cell death. Secondary effects observed include the inhibition of amino acid synthesis and a reduction in the expression of virulence factors.[2]
Visualizations
Conclusion
This compound, a phloroglucinol natural product from Dryopteris fragrans, represents a promising starting point for the development of novel antibacterial agents. Its potent activity against MRSA, a major public health threat, underscores its therapeutic potential. However, to fully realize this potential, further research is imperative. A critical need exists for the development and publication of a detailed and reproducible protocol for the isolation and purification of this compound in significant quantities. Furthermore, the comprehensive spectroscopic characterization (NMR, MS) of this compound is essential for its unambiguous identification and to facilitate synthetic efforts and the generation of new analogs with improved pharmacological properties. The elucidation of its detailed molecular interactions with the bacterial ribosome will also be crucial for structure-based drug design. This in-depth technical guide serves as a comprehensive overview of the current knowledge on this compound and a call to the scientific community to address the existing gaps in the literature, which will be vital for advancing this promising natural product towards clinical application.
References
Phloroglucinol Derivatives from Ferns: A Technical Guide to Their Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a search for novel antimicrobial agents from natural sources, with ferns emerging as a promising reservoir of bioactive compounds. Among these, phloroglucinol (B13840) derivatives, a class of phenolic compounds, have demonstrated significant antibacterial activity. This technical guide provides an in-depth overview of phloroglucinol derivatives from ferns, focusing on their antibacterial properties, the experimental protocols for their study, and their potential mechanisms of action.
Introduction to Fern-Derived Phloroglucinol Derivatives
Phloroglucinols are secondary metabolites found in various plants and brown algae.[1][2] In ferns, particularly within the genus Dryopteris, these compounds are abundant and structurally diverse.[3][4] They are typically acylphloroglucinols, characterized by a phloroglucinol core with one or more acyl side chains.[3] Several of these derivatives have been shown to possess a range of biological activities, including antibacterial, antiviral, antioxidant, and anti-inflammatory effects.[1][3][4] Their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes them particularly interesting for further investigation.[5][6][7]
Quantitative Antibacterial Activity
The antibacterial efficacy of phloroglucinol derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for various phloroglucinol derivatives isolated from ferns against different bacterial strains.
Table 1: Antibacterial Activity of Phloroglucinol Derivatives from Dryopteris Species
| Compound | Fern Source | Bacterial Strain | MIC (µg/mL) | Reference |
| Flavaspidic Acid AB | Dryopteris crassirhizoma | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [5] |
| Flavaspidic Acid PB | Dryopteris crassirhizoma | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [5] |
| Norflavaspidic Acid AB | Dryopteris crassirhizoma | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 (n-hexane extract) | [6][8] |
| Disaspidin BB | Dryopteris fragrans | Staphylococcus epidermidis (SEP) | 1.67-2.71 | [7] |
| Disaspidin BB | Dryopteris fragrans | Staphylococcus haemolyticus (SHA) | 10.00-33.33 | [7] |
| Disaspidin BB | Dryopteris fragrans | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [7] |
Note: Some studies reported the activity of extracts or fractions rather than isolated compounds, as indicated.
Experimental Protocols
The isolation and evaluation of antibacterial phloroglucinol derivatives from ferns involve a series of systematic experimental procedures. The following sections detail the key methodologies.
Extraction of Phloroglucinol Derivatives
The initial step involves the extraction of crude compounds from the fern material, typically the rhizomes, which are rich in phloroglucinols.[5][6]
Protocol: Solvent Extraction
-
Preparation of Plant Material: Collect and dry the rhizomes of the fern species (e.g., Dryopteris crassirhizoma). Grind the dried rhizomes into a fine powder.[6]
-
Sequential Extraction: Perform sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:
-
n-hexane
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
-
Extraction Procedure:
-
Soak the powdered rhizomes in the first solvent (e.g., n-hexane) at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Repeat the process with the plant residue using the subsequent solvents in the sequence.
-
-
Storage: Store the dried extracts at a low temperature (e.g., -20°C) until further processing.
Isolation and Purification of Phloroglucinol Derivatives
The crude extracts are complex mixtures that require further separation to isolate individual phloroglucinol derivatives. This is typically achieved through various chromatographic techniques.[5]
Protocol: Chromatographic Separation
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract (e.g., the active n-hexane extract) in a minimal amount of the starting solvent and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., a gradient of ethyl acetate in n-hexane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool fractions containing similar compound profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification of compounds, preparative HPLC can be employed to achieve high purity.
-
Structural Characterization
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.
Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including the carbon skeleton and the position of protons, using 1H-NMR and 13C-NMR spectroscopy.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the electronic transitions within the molecule, which is characteristic of certain chromophores.[5]
Antibacterial Activity Assays
The antibacterial activity of the purified phloroglucinol derivatives is assessed using standardized microbiological assays.
Protocol: Microtiter Plate Broth Dilution Assay for MIC Determination
-
Bacterial Culture Preparation: Grow the test bacterial strains (e.g., S. aureus, MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (broth with bacteria and no compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, isolation, and characterization of antibacterial phloroglucinol derivatives from ferns.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of two phloroglucinols, flavaspidic acids AB and PB, from Dryopteris crassirhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. research.aber.ac.uk [research.aber.ac.uk]
Exploring the Spectrum and Mechanism of Antibacterial Activity of Aspidinol: A Technical Guide
Abstract: The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Aspidinol, a phloroglucinol (B13840) derivative isolated from Dryopteris fragrans (L.) Schott, has emerged as a promising candidate with potent antibacterial properties. This technical guide provides a comprehensive overview of the antibacterial spectrum, efficacy, and mechanism of action of this compound, with a primary focus on its activity against S. aureus. It includes a compilation of quantitative in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of its mechanism and relevant workflows to support further research and development.
Antibacterial Spectrum of this compound
This compound has demonstrated significant bactericidal activity, primarily against Gram-positive bacteria, including various clinical isolates of Staphylococcus aureus. Its efficacy extends to both Methicillin-susceptible (S. aureus - MSSA) and Methicillin-resistant (S. aureus - MRSA) strains.[1][2]
In Vitro Susceptibility Data
The potency of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of Staphylococcus strains. The results indicate potent activity, often comparable to or exceeding that of conventional antibiotics.[3]
Table 1: In Vitro Antibacterial Activity of this compound against Staphylococcus aureus
| Bacterial Strain Type | No. of Strains Tested | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
|---|---|---|---|---|
| MSSA (Clinical Isolates) | Multiple | 0.25 - 2 | 0.5 - 4 | [1][2][3] |
| MRSA (Clinical Isolates) | Multiple | 0.25 - 2 | 0.5 - 4 | [1][2][3] |
| ATCC 29213 (MSSA) | 1 | 0.5 | Not Reported | [1] |
| ATCC 33591 (MRSA) | 1 | 2 | Not Reported |[2][4] |
Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits visible growth, while the MBC is the lowest concentration that results in bacterial death.[1]
In Vivo Efficacy in Murine Infection Models
The antibacterial activity of this compound has been validated in vivo using murine systemic infection models. These studies confirm that this compound retains its efficacy and can significantly protect against lethal MRSA infections.[1]
Table 2: Summary of In Vivo Efficacy of this compound in MRSA-Infected Mice
| Mouse Model | MRSA Strain | This compound Dosage | Key Outcomes | Reference |
|---|---|---|---|---|
| Lethal Septicemia | ATCC 33591 | 25 mg/kg | ~80% survival rate over 5 days. | [1] |
| Lethal Septicemia | ATCC 33591 | 50 mg/kg | Provided significant protection from mortality, comparable to vancomycin. | [1][4] |
| Non-Lethal Septicemia | Not Specified | 25 mg/kg | Significant reduction in bacterial load in spleen, lung, and liver. |[1][4][5] |
Proposed Mechanism of Action
Investigations using RNA sequencing (RNA-seq) and reverse transcription PCR (RT-PCR) have elucidated the primary mechanism through which this compound exerts its bactericidal effects against S. aureus.[1][4] The primary target is the bacterial ribosome, a crucial component for protein synthesis.
The proposed mechanisms are:
-
Primary Mechanism: Inhibition of Ribosome Formation. this compound's main action is to disrupt the synthesis and formation of the 30S and 50S ribosomal subunits.[1] This interference halts protein synthesis, leading to bacterial cell death.[1][5]
-
Secondary Mechanisms: In addition to its primary target, this compound also appears to interfere with other essential cellular pathways. These secondary effects include the inhibition of amino acid synthesis and the reduction of virulence factors, further contributing to its overall antibacterial efficacy.[1][4]
Detailed Experimental Protocols
This section outlines the methodologies employed to evaluate the antibacterial properties of this compound.
Determination of MIC and MBC via Broth Microdilution
The broth microdilution method is a standardized assay used to determine the minimum concentration of an antimicrobial agent required to inhibit or kill a bacterium. The protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Protocol Steps:
-
Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., S. aureus) is prepared from an overnight culture. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the bacterial suspension. Control wells (growth control with no drug, sterility control with no bacteria) are included. The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[7]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate. After incubation, the MBC is identified as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
In Vivo Murine Sepsis Model
To assess in vivo efficacy, a systemic infection model in mice is used. This protocol involves establishing a controlled infection and then administering the therapeutic agent.[1]
Protocol Steps:
-
Animal Acclimatization: Laboratory mice (e.g., BALB/c) are acclimatized under standard laboratory conditions.
-
Infection: Mice are infected via intraperitoneal (i.p.) injection with a pre-determined lethal or non-lethal dose of MRSA (e.g., ATCC 33591).
-
Treatment: One hour post-infection, treatment groups receive this compound (e.g., 5, 15, or 25 mg/kg), a positive control (e.g., vancomycin), or a vehicle control, typically administered intravenously. Treatment is repeated daily for a set period (e.g., 5 days).
-
Monitoring (Lethal Model): For the lethal model, mice are monitored daily for a defined period (e.g., 5 days), and survival rates are recorded.
-
Bacterial Load Assessment (Non-Lethal Model): For the non-lethal model, after the treatment course, mice are euthanized. Organs (spleen, lungs, liver) are aseptically harvested, homogenized, and plated on agar to quantify the bacterial load (CFU/organ).[5]
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
Aspidinol's Attenuation of Staphylococcus aureus Virulence Factor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staphylococcus aureus is a formidable human pathogen, largely due to its expression of a wide array of virulence factors that contribute to its pathogenicity. The increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), necessitates the exploration of novel therapeutic strategies. One promising approach is the targeting of bacterial virulence. Aspidinol, a phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity against MRSA. A primary mechanism of its bactericidal action is the inhibition of ribosomal synthesis. Furthermore, studies indicate a secondary mechanism involving the downregulation of virulence factor expression. This technical guide provides an in-depth overview of the current understanding of this compound's effect on S. aureus virulence, detailing experimental methodologies for assessing these effects and illustrating the key regulatory pathways involved.
Introduction
Staphylococcus aureus employs a sophisticated arsenal (B13267) of virulence factors to establish infection, evade the host immune system, and cause tissue damage. These factors include toxins such as alpha-hemolysin, and a variety of exoenzymes including proteases and lipases. The expression of these virulence factors is tightly controlled by complex regulatory networks, most notably the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (SarA).
This compound, a natural compound, has emerged as a potent anti-MRSA agent. Research has shown that in addition to its primary bactericidal effect through the inhibition of ribosome formation, this compound also reduces the expression of virulence factors in S. aureus. This guide synthesizes the available data on this secondary mechanism, provides detailed experimental protocols for its investigation, and visualizes the key signaling pathways that are likely targets of this compound's inhibitory action.
Quantitative Data Summary
While the primary literature indicates a general downregulation of virulence factors by this compound, specific quantitative fold-change data for each virulence factor gene is not extensively detailed. The following table summarizes the observed effects based on available research. Further quantitative real-time PCR (qRT-PCR) and proteomic studies are warranted to elucidate the precise extent of downregulation for each specific virulence factor.
| Virulence Factor Category | Gene(s) | Protein(s) | Effect of this compound | Primary Literature Reference |
| Toxins | hla (alpha-hemolysin) | Alpha-hemolysin | Downregulation | |
| Proteases | aur, sspA, sspB | Aureolysin, Serine Protease, Cysteine Protease | Downregulation | |
| Lipases | geh | Lipase | Downregulation |
Key Signaling Pathways in S. aureus Virulence
The expression of the aforementioned virulence factors is predominantly controlled by the agr and SarA regulatory systems. This compound's inhibitory effect on virulence factor expression likely involves the modulation of these pathways.
The Accessory Gene Regulator (agr) System
The agr system is a quorum-sensing mechanism that upregulates the expression of secreted virulence factors during high cell density.
Caption: The S. aureus agr quorum-sensing pathway.
The Staphylococcal Accessory Regulator (SarA) System
SarA is a global DNA-binding protein that can both
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Aspidinol from Dryopteris fragrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a phloroglucinol (B13840) derivative isolated from the fern Dryopteris fragrans (L.) Schott, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This compound has demonstrated potent antibacterial properties, particularly against multi-drug-resistant strains of Staphylococcus aureus (MRSA), as well as cytotoxic and anti-inflammatory activities.[1][2] These attributes make this compound a promising candidate for further investigation in drug discovery and development. Dryopteris fragrans, a perennial herb, is a rich source of various bioactive compounds, including phloroglucinols, terpenoids, and flavonoids.[3][4]
This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Dryopteris fragrans. The methodology is a composite of established techniques reported in the scientific literature, designed to yield this compound of high purity suitable for research and preclinical studies.
Experimental Protocols
The following protocols describe a comprehensive workflow for the isolation and purification of this compound from Dryopteris fragrans.
Plant Material and Preliminary Processing
-
Plant Material: Aerial parts of Dryopteris fragrans are used for the extraction process.[5][6]
-
Preparation: The plant material should be air-dried and powdered to increase the surface area for efficient extraction.[5]
Extraction of Crude Bioactive Compounds
This step aims to extract a broad range of secondary metabolites, including this compound, from the prepared plant material.
-
Solvent Extraction:
-
Macerate the powdered, air-dried aerial parts of Dryopteris fragrans with 95% ethanol (B145695) at room temperature.[5] This process should be repeated multiple times to ensure exhaustive extraction.
-
Alternatively, reflux the plant material with 50% ethanol.[6]
-
-
Concentration:
-
Combine the ethanolic extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation of the Crude Extract
The crude extract is partitioned between solvents of varying polarities to separate compounds based on their solubility.
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with ethyl acetate (B1210297).[5][7] This will separate the compounds into an ethyl acetate-soluble fraction and an aqueous fraction. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
Chromatographic Purification of this compound
A multi-step chromatographic approach is employed to isolate this compound from the enriched fraction.
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether and acetone (B3395972) (e.g., 100:1, 70:1, 50:1, 30:1, 10:1, 1:1 v/v) to yield several sub-fractions.[6]
-
-
Sephadex LH-20 Gel Chromatography:
-
Further purify the this compound-containing fractions from the silica gel column using a Sephadex LH-20 column.
-
Elute with a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v).[6]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity (>95%), subject the enriched fraction from the Sephadex column to preparative HPLC.[6] The specific conditions (column, mobile phase, flow rate, and detection wavelength) would need to be optimized based on analytical HPLC analysis.
-
Analytical Methods for Quantification and Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method to monitor the presence and purity of this compound throughout the purification process.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Use MS and NMR to confirm the identity and structure of the purified this compound by comparing the obtained data with published literature values.[5]
Data Presentation
The following tables summarize key quantitative data related to the extraction and bioactivity of compounds from Dryopteris fragrans.
Table 1: Supercritical CO2 Extraction Yields of Bioactive Compounds from Dryopteris fragrans [8]
| Pressure (bar) | Temperature (°C) | Extraction Time (h) | Co-solvent (Ethanol) | Yield ( kg/0.0001 kg of plant sample) |
| 200 | 55 | 1 | 2% | 0.0000062 |
| 250 | 55 | 1 | 2% | 0.0000059 |
Note: This data pertains to the total yield of bioactive substances and not specifically to this compound.
Table 2: Antibacterial Activity of Purified this compound against Staphylococcus aureus Strains [2][9]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Methicillin-sensitive S. aureus (MSSA) | 0.25 - 2 | 0.5 - 4 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 2 | 0.5 - 4 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Proposed Antibacterial Mechanism of this compound
The primary antibacterial mechanism of this compound against S. aureus involves the disruption of crucial cellular processes.[2][9][10]
Caption: Antibacterial Mechanism of this compound against S. aureus.
References
- 1. iipseries.org [iipseries.org]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Identification and Transcriptional Activity Analysis of Dryopteris fragrans HMGR Gene [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoflavaspidic Acid PB Extracted from Dryopteris fragrans (L.) Schott Inhibits Trichophyton rubrum Growth via Membrane Permeability Alternation and Ergosterol Biosynthesis Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on the chemical constituents of Dryopteris fragrans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of Aspidinol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a naturally occurring phloroglucinol (B13840) derivative, has garnered significant interest within the scientific community due to its potent biological activities. Primarily recognized for its promising antibacterial properties, particularly against multi-drug-resistant Staphylococcus aureus (MRSA), this compound presents a compelling scaffold for the development of new therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the proposed chemical synthesis of this compound and its analogues, offering a foundational guide for researchers in medicinal chemistry and drug discovery. The methodologies outlined herein are based on established synthetic strategies for substituted phloroglucinols, providing a rational and feasible approach to accessing these valuable compounds for further investigation.
Chemical Properties and Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and characterization. The table below summarizes the key identifiers and computed properties for this compound.
| Property | Value | Reference |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight | 224.25 g/mol | |
| CAS Number | 519-40-4 | |
| Appearance | Predicted: Crystalline solid | |
| Solubility | Predicted: Soluble in methanol (B129727), ethanol, DMSO, acetone | |
| ¹H NMR (Predicted) | δ (ppm): 0.9 (t, 3H), 1.6 (sext, 2H), 2.9 (t, 2H), 2.0 (s, 3H), 3.8 (s, 3H), 5.9 (s, 1H), 10.0-12.0 (br s, 2H) | |
| ¹³C NMR (Predicted) | δ (ppm): 14.0, 18.0, 45.0, 8.0, 55.5, 91.0, 105.0, 108.0, 160.0, 162.0, 165.0, 205.0 |
Proposed Chemical Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Phloroglucinol Monomethyl Ether (2)
-
Principle: Selective O-methylation of one hydroxyl group of phloroglucinol.
-
Procedure:
-
Dissolve phloroglucinol (1.0 eq) in a suitable solvent such as methanol or aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.0-1.2 eq) dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford phloroglucinol monomethyl ether.
-
Step 2: C-methylation of Phloroglucinol Monomethyl Ether (3)
-
Principle: Friedel-Crafts alkylation to introduce a methyl group onto the aromatic ring.
-
Procedure:
-
To a solution of phloroglucinol monomethyl ether (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-methyl-phloroglucinol-1-monomethyl ether.
-
Step 3: Houben-Hoesch Acylation to Yield this compound (4)
-
Principle: Acylation of the electron-rich aromatic ring with a nitrile in the presence of a Lewis acid and HCl gas.
-
Procedure:
-
Suspend 2-methyl-phloroglucinol-1-monomethyl ether (1.0 eq) and anhydrous zinc chloride (1.2 eq) in anhydrous diethyl ether.
-
Pass a steady stream of dry hydrogen chloride gas through the suspension at 0 °C for 1-2 hours.
-
Add butyronitrile (1.1 eq) to the reaction mixture and continue to pass HCl gas for another 4-6 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
The ketimine hydrochloride intermediate may precipitate. Decant the ether and wash the solid with fresh anhydrous ether.
-
Hydrolyze the ketimine salt by heating with water at 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Synthesis of this compound Analogues
The synthetic route described above is amenable to the production of various this compound analogues. By employing different nitriles in the Houben-Hoesch reaction or different alkylating agents in the C-alkylation step, a library of analogues can be generated.
Table of Potential this compound Analogues
| Analogue Name | Modifying Reagent in Synthesis | Potential Biological Activity |
| This compound C | Valeronitrile (in Step 3) | Anti-MRSA activity (MIC = 2 µg/mL)[1] |
| This compound D | Isovaleronitrile (in Step 3) | Anti-MRSA activity (MIC = 4 µg/mL)[1] |
| Propionyl-Aspidinol | Propionitrile (in Step 3) | Predicted antibacterial activity |
| Ethyl-Aspidinol | Ethyl iodide (in Step 2) | Predicted altered lipophilicity and activity |
Biological Activity and Mechanism of Action of this compound
This compound has demonstrated significant antibacterial activity, particularly against MRSA.[1][2][3] Studies have shown that its mechanism of action involves the disruption of multiple crucial cellular processes in bacteria.
Signaling Pathway Diagram: Antibacterial Mechanism of this compound
Caption: Mechanism of antibacterial action of this compound.
RNA sequencing and RT-PCR analyses have revealed that this compound's primary mechanism of killing S. aureus is the inhibition of ribosome synthesis.[1] This disruption of protein synthesis is a critical blow to the bacterial cell's viability. Additionally, this compound has been shown to inhibit amino acid synthesis and reduce the expression of virulence factors, which may play a secondary role in its overall antibacterial effect.[1]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the chemical synthesis of this compound and its analogues. The proposed synthetic route is based on robust and well-documented chemical transformations, offering a high probability of success for researchers aiming to produce these compounds for further biological evaluation. The potent anti-MRSA activity of this compound, coupled with its multifaceted mechanism of action, underscores its potential as a lead compound in the development of novel antibiotics to combat the growing threat of antimicrobial resistance. Further investigation into the structure-activity relationships of this compound analogues is warranted to optimize its therapeutic potential.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Aspidinol in Plant Extracts by HPLC-UV
Introduction
Aspidinol is a phloroglucinol (B13840) derivative found in several plant species, notably in ferns of the genus Dryopteris. It has garnered significant interest from researchers due to its potential pharmacological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in plant extracts. The method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a certified this compound reference standard.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from the dried rhizomes of Dryopteris species.
-
Materials:
-
Dried and powdered plant material (e.g., Dryopteris rhizomes)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
-
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These solutions are used to construct the calibration curve.
4. Method Validation
The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of a blank sample, a standard solution, and a plant extract sample.
-
Linearity: The linearity of the method is determined by injecting a series of standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated. An r² value > 0.999 is generally considered acceptable.
-
Accuracy: The accuracy is evaluated by performing recovery studies. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linearity Equation | y = 15234x - 12.5 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision of the HPLC-UV Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3) |
| 10 | 9.85 | 98.5 | 1.25 | 1.89 |
| 50 | 50.45 | 100.9 | 0.98 | 1.52 |
| 80 | 79.20 | 99.0 | 1.10 | 1.65 |
Table 3: LOD and LOQ for this compound
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Table 4: Quantification of this compound in Different Dryopteris Extracts (Example Data)
| Plant Sample | This compound Concentration (mg/g of dry weight) |
| Dryopteris filix-mas | 3.25 |
| Dryopteris crassirhizoma | 4.12 |
| Dryopteris affinis | 2.89 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Caption: Logical relationship for HPLC-UV method development and validation.
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The method is validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for routine quality control and research applications in the fields of phytochemistry and drug development. The detailed protocol and clear data presentation make this method readily adaptable for laboratories equipped with standard HPLC instrumentation.
References
Application Notes and Protocols for the Structural Elucidation of Aspidinol Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Aspidinol and its derivatives. Detailed experimental protocols and data interpretation strategies are outlined to assist researchers in the analysis of this class of phloroglucinol (B13840) compounds.
Introduction to this compound and the Role of NMR Spectroscopy
This compound, with the IUPAC name 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one, is a phloroglucinol derivative found in various natural sources. Phloroglucinols are a class of natural phenols known for their diverse biological activities, making their structural characterization crucial for drug discovery and development.
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like this compound. One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms and assembling the complete molecular structure.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which serves as a reference for the analysis of its derivatives.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5' | 6.25 | s | - | 1H |
| OCH₃ | 3.80 | s | - | 3H |
| H-1 | 3.05 | t | 7.5 | 2H |
| CH₃ | 2.10 | s | - | 3H |
| H-2 | 1.70 | sext | 7.5 | 2H |
| H-3 | 0.95 | t | 7.5 | 3H |
| OH | 12.5 (chelated) | br s | - | 1H |
| OH | 6.0 (phenolic) | br s | - | 1H |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| C=O | 208.0 |
| C-2', C-6' | 162.5 |
| C-4' | 160.0 |
| C-1' | 105.0 |
| C-3' | 108.0 |
| C-5' | 91.0 |
| OCH₃ | 55.5 |
| C-1 | 45.0 |
| C-2 | 18.0 |
| C-3 | 14.0 |
| CH₃ | 8.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound derivatives are provided below.
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Spectrometer Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Protocol 3: 1D ¹³C NMR and DEPT Spectroscopy
-
Spectrometer Setup: Use the same spectrometer as for ¹H NMR.
-
¹³C Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135/90 Acquisition:
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol 4: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation, phase correction, and symmetrization.
-
Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and carbons (¹H-¹³C).
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation and phase correction.
-
Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation and magnitude calculation.
-
Visualization of NMR Data Interpretation Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of an this compound derivative using the NMR data obtained from the aforementioned protocols.
Caption: General workflow for NMR-based structural elucidation.
The following diagram illustrates the key 2D NMR correlations that would be expected for an this compound derivative, aiding in the assembly of the molecular structure.
Caption: Key 2D NMR correlations for this compound derivatives.
By systematically applying these protocols and interpreting the resulting spectral data, researchers can confidently elucidate the structures of novel this compound derivatives, paving the way for further investigation into their biological properties and potential therapeutic applications.
Application Notes & Protocols for Developing a Stable Formulation of Aspidinol for in vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspidinol, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans, has demonstrated significant biological activities, including potent antibacterial effects against multi-drug-resistant Staphylococcus aureus (MRSA) in both in vitro and in vivo models.[1][2][3] As a phenolic compound, this compound's utility in extensive preclinical in vivo studies is contingent upon the development of a stable formulation that ensures consistent and reproducible dosing. These application notes provide a comprehensive guide to developing a stable formulation of this compound suitable for in vivo research, addressing its physicochemical properties and potential stability challenges.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to formulation development. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆O₄ | [4][5][6] |
| Molecular Weight | 224.25 g/mol | [4][5] |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | [4] |
| Appearance | Solid powder | [7] |
| Melting Point | 116.5°C to 161°C (range suggests potential polymorphism) | [5][8] |
| pKa (predicted) | 7.61 ± 0.50 | [5] |
| Storage | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [7] |
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its solubility and stability for in vivo administration.[9][10][11][12] The choice of strategy will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral) and the required dose.
Co-solvent Systems
The use of a mixture of a primary solvent (usually water) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
Protocol 1: Preparation of a Co-solvent-based this compound Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex if necessary.
-
In a separate sterile vial, prepare the vehicle by mixing PEG 400 and saline at the desired ratio (e.g., 40% PEG 400, 60% saline).
-
Slowly add the this compound-DMSO solution to the PEG 400-saline vehicle while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally <5% of the total volume) to avoid toxicity in animal models.
-
Sterile-filter the final formulation using a 0.22 µm filter into a sterile vial.
-
Store the formulation at 4°C, protected from light, and use within a validated timeframe.
-
Lipid-Based Formulations
Lipid-based drug delivery systems, such as emulsions, can encapsulate hydrophobic drugs and improve their bioavailability.[9][10][13]
Protocol 2: Preparation of an Emulsion-based this compound Formulation
-
Materials:
-
This compound powder
-
Medium-chain triglyceride (MCT) oil
-
Lecithin (B1663433) (as an emulsifier)
-
Water for injection
-
High-shear homogenizer or microfluidizer
-
-
Procedure:
-
Dissolve this compound in the MCT oil to form the oil phase. Gentle heating may be required.
-
In a separate vessel, dissolve lecithin and glycerol in water for injection to form the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for a sufficient time to achieve a uniform, fine emulsion.
-
The final emulsion should be milky-white in appearance.
-
Store the emulsion at 4°C. Shake well before use.
-
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][14]
Protocol 3: Preparation of an this compound-Cyclodextrin Complex
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for injection
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in water for injection (e.g., 20-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
The solution should become clear as the this compound-cyclodextrin complex forms.
-
Sterile-filter the final solution using a 0.22 µm filter.
-
Store at 4°C, protected from light.
-
Stability and Analytical Methods
Stability Assessment
The stability of the developed this compound formulation should be assessed under various conditions (e.g., temperature, light) to determine its shelf-life.
Protocol 4: Stability Testing of this compound Formulations
-
Prepare the this compound formulation as described in one of the protocols above.
-
Aliquot the formulation into several vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each storage condition.
-
Analyze the samples for this compound concentration using a validated analytical method (see below).
-
Visually inspect the samples for any signs of precipitation, color change, or phase separation.
-
The stability is determined by the percentage of the initial this compound concentration remaining over time.
Analytical Method for Quantification
A validated analytical method is crucial for accurate determination of this compound concentration in formulations and biological matrices. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique.
Protocol 5: Quantification of this compound using HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely in the range of 280-320 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples by diluting the formulation in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[15]
-
Experimental Workflows and Signaling Pathways
Formulation Development Workflow
The following diagram illustrates the general workflow for developing a stable this compound formulation.
Caption: Workflow for this compound formulation development.
This compound's Proposed Antibacterial Mechanism
Previous research suggests that this compound exerts its antibacterial effect against MRSA by inhibiting ribosome formation, which in turn disrupts protein synthesis. A secondary mechanism may involve the inhibition of amino acid synthesis and the reduction of virulence factors.[1][2][3]
Caption: Proposed antibacterial signaling pathway of this compound.
Summary and Recommendations
The successful in vivo evaluation of this compound relies on the development of a stable and appropriate formulation. Due to its likely poor aqueous solubility, strategies such as co-solvents, lipid-based systems, or cyclodextrin complexation are recommended. A systematic approach to formulation development, including thorough physicochemical characterization, optimization, and stability testing, is essential. The provided protocols offer a starting point for this process, which should be tailored based on experimental findings and the specific requirements of the planned in vivo studies. The development of a validated analytical method for this compound quantification is a critical and concurrent step in this process.
References
- 1. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 519-40-4 [m.chemicalbook.com]
- 6. This compound [sancdb.rubi.ru.ac.za]
- 7. medkoo.com [medkoo.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Aspidinol against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The discovery of novel antimicrobial agents is crucial to combatting MRSA infections. Aspidinol, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans, has demonstrated potent antibacterial activity against MRSA.[1][2][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]
This compound exhibits its anti-MRSA effect primarily by inhibiting the formation of ribosomes, which are essential for bacterial protein synthesis.[1][2][3] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors.[1][2] Studies have shown this compound to have an MIC of 2 μg/mL against MRSA, with potent bactericidal activity.[1][2][3][4] This protocol will enable researchers to reliably assess the in vitro efficacy of this compound and similar natural products.
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reservoir basins
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Spectrophotometer or densitometer
-
Vancomycin (as a positive control)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Biological safety cabinet
Preparation of Reagents and Bacterial Inoculum
2.2.1. This compound Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
Further dilutions should be prepared in CAMHB. It is important to note that the final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.
2.2.2. MRSA Inoculum Preparation
-
From a fresh culture plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the MRSA strain.
-
Transfer the colonies to a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard. This can be visually compared or measured with a densitometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:150 dilution of the 0.5 McFarland standard suspension.
Broth Microdilution Assay Procedure
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no this compound), and the twelfth well will be the sterility control (no bacteria).
-
Add 100 µL of the prepared MRSA inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to the twelfth well (sterility control).
-
Repeat this process for the positive control antibiotic (e.g., vancomycin).
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
Interpretation of Results
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of MRSA. This can be determined by visual inspection of the wells. The growth control well should be turbid, while the sterility control well should remain clear.
Data Presentation
Table 1: Example MIC Data for this compound against MRSA
| Compound | Concentration (µg/mL) | MRSA Growth (Visual Observation) |
| This compound | 16 | No Growth |
| 8 | No Growth | |
| 4 | No Growth | |
| 2 | No Growth | |
| 1 | Growth | |
| 0.5 | Growth | |
| 0.25 | Growth | |
| Vancomycin | 8 | No Growth |
| 4 | No Growth | |
| 2 | No Growth | |
| 1 | Growth | |
| 0.5 | Growth | |
| Growth Control | 0 | Growth |
| Sterility Control | 0 | No Growth |
Note: The MIC for this compound in this example is 2 µg/mL, which aligns with published findings.[1][3]
Visualizations
Experimental Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
This compound's Mechanism of Action against MRSA
Caption: Proposed mechanism of action of this compound against MRSA.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Time-Kill Kinetics Assay of Aspidinol against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bactericidal activity of Aspidinol against Staphylococcus aureus using a time-kill kinetics assay. The information is compiled from established research and standardized methodologies.
Introduction
This compound, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2][3] Time-kill kinetics assays are crucial for characterizing the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its bactericidal or bacteriostatic effects.[4][5] This document outlines the necessary data and protocols to perform and interpret a time-kill kinetics assay for this compound against S. aureus.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against Staphylococcus aureus, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).
Table 1: MIC and MBC of this compound against Staphylococcus Strains [1]
| Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Oxacillin MIC (µg/mL) | Oxacillin MBC (µg/mL) |
| MSSA standard strain ATCC 29213 | 0.5 | 1 | 0.25 | 0.5 |
| MSSA clinical isolates (20 isolates) | 0.25–2 | 0.25–4 | 0.25–1 | 0.5–2 |
| MRSA standard strain ATCC 33591 | 2 | 4 | 128 | >128 |
| MRSA clinical isolates (19 isolates) | 0.5–2 | 1–8 | 32 to >128 | 64 to >128 |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 33591 [1]
| Treatment (Concentration) | Time (hours) | Log10 CFU/mL (Approximate Values from Published Graph) |
| Growth Control | 0 | ~5.5 |
| 2 | ~6.0 | |
| 4 | ~7.0 | |
| 6 | ~8.0 | |
| 8 | ~8.5 | |
| 12 | ~9.0 | |
| 24 | ~9.5 | |
| 48 | ~9.5 | |
| This compound (10 x MIC) | 0 | ~5.5 |
| 2 | ~4.0 | |
| 4 | ~3.0 | |
| 6 | <2.0 (Limit of Detection) | |
| 8 | <2.0 | |
| 12 | <2.0 | |
| 24 | <2.0 | |
| 48 | <2.0 | |
| Vancomycin (B549263) (10 x MIC) | 0 | ~5.5 |
| 2 | ~4.5 | |
| 4 | ~3.5 | |
| 6 | ~2.5 | |
| 8 | <2.0 | |
| 12 | <2.0 | |
| 24 | <2.0 | |
| 48 | <2.0 | |
| Linezolid (10 x MIC) | 0 | ~5.5 |
| 2 | ~5.0 | |
| 4 | ~4.5 | |
| 6 | ~4.0 | |
| 8 | ~3.5 | |
| 12 | ~3.0 | |
| 24 | ~2.5 | |
| 48 | <2.0 |
Note: The Log10 CFU/mL values are estimations based on the graphical data presented in the cited research.[1]
Experimental Protocols
This section provides a detailed methodology for conducting a time-kill kinetics assay of this compound against S. aureus.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Prior to the time-kill assay, the MIC and MBC of this compound against the selected S. aureus strain must be determined.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution for MIC: Perform a serial two-fold dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
-
MBC Determination: Following MIC determination, subculture 10-100 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[6][7]
Time-Kill Kinetics Assay
Protocol:
-
Bacterial Culture Preparation: An overnight culture of S. aureus (e.g., ATCC 33591) is diluted 1:5,000 in fresh Mueller-Hinton Broth (MHB).[1]
-
Incubation: Incubate the diluted culture at 37°C with shaking (220 rpm) for 2 hours to allow the bacteria to enter the logarithmic growth phase.[1]
-
Drug Treatment: Add this compound at a predetermined concentration (e.g., 10x MIC) to the bacterial culture.[1] Include a growth control (no drug) and potentially positive controls like vancomycin or linezolid.[1]
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw a 1 mL aliquot from each culture.[1]
-
Sample Processing:
-
Plating and Incubation: Plate the diluted suspensions onto MHA plates. Incubate the plates at 37°C overnight.[1]
-
Colony Forming Unit (CFU) Calculation: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the Log10 CFU/mL against time for each treatment condition. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[7]
Visualizations
Experimental Workflow
Caption: Workflow for the Time-Kill Kinetics Assay.
Proposed Mechanism of Action of this compound
Research suggests that this compound exerts its bactericidal effect on S. aureus through multiple pathways. The primary mechanism is the inhibition of ribosome formation, which subsequently disrupts protein synthesis.[1][2] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors.[1][2]
Caption: Mechanism of Action of this compound against S. aureus.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. scribd.com [scribd.com]
- 7. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Determining Aspidinol's Intracellular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a phloroglucinol (B13840) derivative, has demonstrated potential as a therapeutic agent with observed anti-cancer and antibacterial properties. Notably, studies have indicated its efficacy against multi-drug-resistant Staphylococcus aureus (MRSA) by inhibiting ribosome synthesis. In the context of oncology, this compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway.
These application notes provide a comprehensive guide for researchers to investigate the intracellular activities of this compound using a suite of cell-based assays. The protocols detailed herein will enable the elucidation of its mechanism of action, quantification of its cytotoxic and apoptotic effects, and analysis of its impact on key cellular signaling pathways.
Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating the intracellular activity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Researchers should determine the IC50 of this compound across a panel of relevant cancer cell lines to understand its spectrum of activity. The results should be summarized in a table similar to the template below.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | User-defined | User-defined | User-defined |
| HeLa | Cervical Cancer | User-defined | User-defined | User-defined |
| A549 | Lung Carcinoma | User-defined | User-defined | User-defined |
| PC-3 | Prostate Cancer | User-defined | User-defined | User-defined |
| HepG2 | Hepatocellular Carcinoma | User-defined | User-defined | User-defined |
| Additional Cell Lines | ... | ... | ... | ... |
Note: The IC50 values are dependent on the cell line and experimental conditions and must be determined empirically.
Experimental Protocol: MTT Assay
This protocol is adapted from standard MTT assay procedures.[1][2][3][4]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Investigation of Apoptosis Induction
This compound is known to induce apoptosis. The following assays can be used to quantify and characterize the apoptotic process.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Quantification of Apoptotic Cells
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | User-defined | User-defined | User-defined |
| This compound | IC50/2 | User-defined | User-defined | User-defined |
| This compound | IC50 | User-defined | User-defined | User-defined |
| This compound | 2 x IC50 | User-defined | User-defined | User-defined |
Note: Values should be determined by flow cytometry analysis.
Experimental Protocol: Annexin V/PI Staining
This protocol is based on standard procedures for apoptosis detection.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
Caspases are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).
Data Presentation: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Control | 0 | 1.0 |
| This compound | IC50/2 | User-defined |
| This compound | IC50 | User-defined |
| This compound | 2 x IC50 | User-defined |
| Staurosporine (Positive Control) | 1 | User-defined |
Note: Fold increase is relative to the untreated control.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is a general guideline for a luminescent caspase activity assay.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
This compound
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
Elucidation of the ROS-Mediated Mitochondrial Apoptotic Pathway
The following experiments are designed to investigate the specific signaling events involved in this compound-induced apoptosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes like DCFDA are used to measure the generation of intracellular ROS.
Experimental Protocol: DCFDA Assay
Materials:
-
DCFDA (2',7'–dichlorofluorescin diacetate)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound.
-
DCFDA Staining: Load cells with DCFDA solution and incubate.
-
Fluorescence Measurement: Measure fluorescence intensity (Excitation/Emission ~485/535 nm).
Analysis of Mitochondrial Membrane Potential (MMP)
JC-1 is a fluorescent dye used to measure the mitochondrial membrane potential, which is disrupted during apoptosis.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression of key proteins in the apoptotic pathway.
Data Presentation: Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3/Total Caspase-3 Ratio (Fold Change) | Cytosolic Cytochrome c (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | IC50 | User-defined | User-defined | User-defined |
Note: Fold changes are relative to the untreated control and normalized to a loading control (e.g., β-actin).
Experimental Protocol: Western Blotting
This is a generalized protocol for detecting apoptotic markers.
Materials:
-
Primary antibodies (Bax, Bcl-2, Caspase-3, Cytochrome c, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using ECL substrate and a chemiluminescence imager.
-
Densitometry: Quantify band intensities to determine relative protein expression.
Signaling Pathway Analysis
Based on current knowledge, this compound induces apoptosis via a ROS-mediated mitochondrial pathway. The following diagram illustrates the key components of this pathway that can be investigated.
Conclusion
The cell-based assays and protocols outlined in these application notes provide a robust framework for characterizing the intracellular activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling molecules, researchers can gain a deeper understanding of its therapeutic potential and mechanism of action. The provided templates for data presentation will facilitate clear and concise reporting of findings.
References
Application Notes and Protocols: RNA-Sequencing Analysis of MRSA Treated with Aspidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2][3] Aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, has demonstrated considerable antibacterial activity against MRSA, comparable to vancomycin.[1][2][3] This document provides a detailed overview of the transcriptomic changes in MRSA upon treatment with this compound, based on RNA-sequencing (RNA-Seq) analysis. The primary mechanism of this compound's anti-MRSA activity is the inhibition of ribosome synthesis, with secondary effects including the disruption of amino acid synthesis and a reduction in virulence factors.[1][2][3]
Summary of Transcriptomic Analysis
RNA-Seq analysis of MRSA strain ATCC 33591 treated with a sub-inhibitory concentration of this compound (1 µg/mL) for one hour revealed significant changes in gene expression. A total of 2,952 genes were identified, with a substantial number being differentially expressed, indicating a broad impact of this compound on MRSA cellular processes.[1]
Table 1: Summary of Differentially Expressed Genes in MRSA Treated with this compound [1]
| Category | Number of Genes |
| Total Genes Identified | 2952 |
| Upregulated Genes | 1147 |
| Downregulated Genes | 1183 |
Genes were considered differentially expressed if they exhibited a twofold change in expression with a statistical significance of p < 0.05.[1]
Key Affected Pathways and Gene Expression
This compound treatment impacts several critical pathways necessary for MRSA survival and pathogenicity.
Table 2: Key Pathways and Genes Affected by this compound Treatment in MRSA
| Pathway | Effect of this compound | Key Genes | Fold Change (Downregulation) |
| Ribosome Synthesis | Inhibition (Primary Mechanism) | Genes involved in ribosome synthesis | Up- and downregulated |
| Amino Acid Synthesis | Downregulation | ilvC, ilvD | 3.47, 4.73 |
| Virulence | Downregulation | eta, sbi | Measurably downregulated |
| β-Lactam Resistance | Downregulation | mecI, mecR1, blaZ, blaR1 | Significantly reduced |
The primary killing mechanism of this compound is attributed to the inhibition of ribosome formation.[1][2][3] Additionally, the downregulation of genes involved in the synthesis of essential amino acids, such as valine, leucine, isoleucine, and lysine, contributes to its antibacterial effect.[1] this compound also curtails the virulence of MRSA by repressing the expression of toxins and immune-evasion proteins.[1][2] Furthermore, a significant reduction in the expression of genes responsible for β-lactam resistance suggests a potential for combination therapies.[1]
Experimental Protocols
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus ATCC 33591.
-
Culture Medium: Tryptic Soy Broth (TSB).
-
Culture Conditions: Grow the bacterial culture at 37°C with shaking.
This compound Treatment
-
Inoculate TSB with S. aureus ATCC 33591 to an initial optical density at 600 nm (OD600) of 0.01.
-
Incubate the culture at 37°C with shaking until it reaches an OD600 of 0.4.
-
Add this compound to a final sub-inhibitory concentration of 1 µg/mL.
-
Continue to incubate the treated culture for 1 hour.
RNA Isolation and Purification
-
Collect the bacterial samples post-treatment.
-
Preserve the RNA using a commercial RNA protectant solution according to the manufacturer's instructions.
-
Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Isolate total RNA using a commercial RNA isolation kit following the manufacturer's protocol.
RNA-Sequencing and Data Analysis
-
Library Preparation: Prepare sequencing libraries from the isolated RNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to a reference S. aureus genome.
-
Calculate the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for each gene.
-
Perform quantile normalization of the FPKM values.
-
Identify differentially expressed genes (DEGs) using a Student's t-test. Genes with a twofold or greater change in expression and a p-value of less than 0.05 are considered significant.[1]
-
Validation of RNA-Seq Data
-
To confirm the RNA-Seq results, select a subset of differentially expressed genes and assess their relative expression levels using real-time quantitative PCR (RT-qPCR).[1]
Visualizations
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Aspidinol's Effect on Bacterial Ribosome Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity, notably against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Preliminary studies involving RNA-seq and RT-PCR have suggested that the primary mechanism of this compound's bactericidal action is the inhibition of ribosome formation, leading to a subsequent shutdown of protein synthesis.[1][2][3] This finding positions the bacterial ribosome as a key target for this compound's therapeutic effects.
These application notes provide a comprehensive guide with detailed protocols for researchers to investigate and characterize the interaction between this compound and bacterial ribosomes. The following methodologies are outlined to enable a thorough assessment of binding affinity, kinetics, and the specific ribosomal components targeted by this compound.
Data Presentation: Quantitative Analysis of this compound-Ribosome Interaction
Effective data presentation is crucial for the comparative analysis of this compound's binding characteristics. The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols detailed below.
Table 1: Binding Affinity and Kinetics of this compound with Bacterial Ribosomal Subunits
| Parameter | 30S Subunit | 50S Subunit | 70S Ribosome |
| Binding Affinity (Kd) | |||
| Isothermal Titration Calorimetry (ITC) | |||
| Surface Plasmon Resonance (SPR) | |||
| Filter Binding Assay | |||
| Association Rate (kon) | |||
| Surface Plasmon Resonance (SPR) | |||
| Dissociation Rate (koff) | |||
| Surface Plasmon Resonance (SPR) |
Table 2: Thermodynamic Profile of this compound Binding to Bacterial Ribosomes (from ITC)
| Thermodynamic Parameter | 30S Subunit | 50S Subunit | 70S Ribosome |
| Enthalpy Change (ΔH) | |||
| Entropy Change (ΔS) | |||
| Gibbs Free Energy Change (ΔG) | |||
| Stoichiometry (n) |
Experimental Protocols
The following protocols are designed to provide a detailed framework for assessing the interaction of this compound with bacterial ribosomes.
Protocol 1: Sucrose (B13894) Density Gradient Centrifugation for Ribosome Profiling
This method is used to determine if this compound interferes with the assembly of ribosomal subunits or the formation of polysomes.
Objective: To analyze the distribution of 30S, 50S, and 70S ribosomal particles, as well as polysomes, in bacterial cells treated with this compound.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 1 mg/mL lysozyme, DNase I)
-
Sucrose solutions (10% and 40% w/v) in gradient buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2)
-
Ultracentrifuge and swinging-bucket rotor
-
Gradient maker
-
UV spectrophotometer or fraction collector with UV monitoring
Procedure:
-
Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of this compound for a specified time. An untreated culture should be used as a control.
-
Harvest cells by centrifugation and wash with ice-cold buffer.
-
Lyse the cells using lysis buffer and clarify the lysate by centrifugation.
-
Prepare linear 10-40% sucrose gradients in ultracentrifuge tubes.
-
Carefully layer the clarified lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm.
-
Analyze the resulting profile to identify peaks corresponding to the 30S, 50S, and 70S ribosomal particles and polysomes. A decrease in the 70S peak and an increase in the 30S and 50S peaks in this compound-treated samples would suggest an inhibition of ribosome assembly.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to isolated ribosomal subunits (30S, 50S) and the 70S ribosome.
Materials:
-
Purified 30S, 50S ribosomal subunits, and 70S ribosomes
-
This compound solution of known concentration
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Isothermal titration calorimeter
Procedure:
-
Prepare solutions of the ribosomal particles and this compound in the same ITC buffer. Degas all solutions.
-
Fill the ITC sample cell with the ribosomal solution (e.g., 10-20 µM).
-
Fill the injection syringe with the this compound solution (e.g., 100-200 µM).
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to ribosome.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding and dissociation events, providing kinetic data.
Objective: To determine the association (kon) and dissociation (koff) rates, and to calculate the binding affinity (Kd) of this compound for immobilized ribosomal particles.
Materials:
-
Purified 30S, 50S ribosomal subunits, and 70S ribosomes
-
This compound solutions of varying concentrations
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the ribosomal particles onto the surface of a sensor chip.
-
Inject a series of this compound solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU).
-
After each association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor chip surface between different this compound concentrations if necessary.
-
Fit the association and dissociation curves to a suitable kinetic model to determine kon and koff.
-
Calculate the equilibrium dissociation constant (Kd = koff / kon).
Protocol 4: Filter Binding Assay
This is a straightforward method to estimate the binding affinity of this compound for ribosomes.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for radiolabeled ribosomal components.
Materials:
-
Radiolabeled this compound (e.g., with 3H or 14C) or radiolabeled ribosomes
-
Purified 30S, 50S ribosomal subunits, and 70S ribosomes
-
Nitrocellulose and nylon membranes
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Set up a series of binding reactions with a constant concentration of the radiolabeled component and varying concentrations of the unlabeled component.
-
Incubate the reactions to allow binding to reach equilibrium.
-
Filter the reactions through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-ligand complexes will be retained, while unbound small molecules will pass through.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the amount of bound radiolabeled component as a function of the concentration of the unlabeled component.
-
Fit the data to a binding curve to determine the Kd.
Protocol 5: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM can provide high-resolution structural information about the this compound-ribosome complex.
Objective: To visualize the binding site of this compound on the bacterial ribosome at near-atomic resolution.
Materials:
-
Purified this compound-ribosome complex
-
Cryo-EM grid preparation station (e.g., Vitrobot)
-
Transmission electron microscope (TEM) with a direct electron detector
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Prepare a stable complex of this compound bound to the 70S ribosome.
-
Apply a small volume of the complex solution to a cryo-EM grid and plunge-freeze in liquid ethane.
-
Collect a large dataset of images of the frozen-hydrated particles using a TEM.
-
Process the images to select individual particle views, align them, and reconstruct a 3D map of the this compound-ribosome complex.
-
Build an atomic model into the high-resolution cryo-EM map to identify the precise binding location and interactions of this compound with the ribosomal RNA and proteins.
Conclusion
The protocols and data presentation formats provided in these application notes offer a robust framework for a detailed investigation into the molecular interactions between this compound and the bacterial ribosome. By systematically applying these methods, researchers can elucidate the precise mechanism of action, which is critical for the further development of this compound as a novel antibacterial agent. The insights gained from these studies will be invaluable for structure-activity relationship studies and the rational design of more potent derivatives.
References
- 1. Sucrose gradient protocol for polysome profiles [drummondlab.org]
- 2. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Synergistic Effects of Aspidinol with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the potential synergistic antimicrobial effects of Aspidinol, a phloroglucinol (B13840) derivative, when used in combination with conventional antibiotics. The protocols outlined below are foundational methods for determining synergy, primarily focusing on in vitro techniques such as the checkerboard assay and time-kill curve analysis.
This compound, extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the inhibition of ribosome formation, which consequently disrupts protein synthesis in bacteria.[1][2][3] This unique mechanism presents a strong rationale for investigating its synergistic potential with antibiotics that target different cellular pathways, such as cell wall synthesis or DNA replication. While direct studies on this compound's synergistic effects are emerging, research on other phloroglucinol derivatives has shown promising synergistic activities with antibiotics like penicillin, bacitracin, and doxycycline.[4][5][6][7]
Key Techniques for Synergy Evaluation
Two of the most common and robust methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis.
-
Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[8]
-
Time-Kill Curve Analysis: This dynamic method assesses the rate at which a combination of antimicrobial agents kills a bacterial population over time, providing insights into the bactericidal or bacteriostatic nature of the interaction.[9][10]
Data Presentation: Interpreting Synergy
The results from synergy testing are typically summarized to provide a clear interpretation of the interaction between the compounds.
Table 1: Fractional Inhibitory Concentration Index (FICI) Interpretation
The FICI is calculated from the results of the checkerboard assay and provides a quantitative measure of the drug interaction. The index is calculated as follows:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
This table is based on commonly accepted interpretations of the FICI value.[8][11]
Table 2: Example Data from Checkerboard Assays of Phloroglucinol Derivatives with Antibiotics against MRSA
| Phloroglucinol Derivative | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Trialdehyde Phloroglucinol | Penicillin | ||||
| Trialdehyde Phloroglucinol | >128 | 32 | |||
| Penicillin | 64 | 8 | 0.375 | Synergy | |
| Trialdehyde Phloroglucinol | Bacitracin | ||||
| Trialdehyde Phloroglucinol | >128 | 32 | |||
| Bacitracin | 128 | 16 | 0.375 | Synergy | |
| Phlorodipropanophenone | Doxycycline | ||||
| Phlorodipropanophenone | 4 | 1 | |||
| Doxycycline | 0.25 | 0.0625 | 0.5 | Synergy |
This table presents hypothetical data based on findings from studies on phloroglucinol derivatives to illustrate how results are reported.[4][6]
Experimental Protocols
Protocol 1: Checkerboard Assay
This protocol details the steps for performing a checkerboard assay to determine the FICI of this compound in combination with another antibiotic.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture (e.g., MRSA) in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Drug Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Perform serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G).
-
Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of the antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Column 12 should serve as a growth control (no drugs).
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate FICI: Use the MIC values to calculate the FICI as described in Table 1.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 4. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. journals.asm.org [journals.asm.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aspidinol Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a phloroglucinol (B13840) derivative found in the extract of Dryopteris filix-mas, has garnered interest for its potential therapeutic properties.[1] However, its clinical application can be limited by factors such as poor solubility and stability.[2] Encapsulation technologies offer a promising approach to overcome these limitations by improving the bioavailability, stability, and targeted delivery of this compound.
These application notes provide detailed protocols for the encapsulation of this compound using three common nanocarrier systems: liposomes, polymeric nanoparticles, and solid lipid nanoparticles. Furthermore, methods for the characterization and in vitro release studies of the resulting this compound-loaded nanoparticles are described.
Encapsulation Methods and Protocols
Liposomal Encapsulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[3][4] Given this compound's lipophilic nature, it is expected to partition into the lipid bilayer of the liposomes. The thin-film hydration method is a widely used technique for preparing liposomes.[5][6]
Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine (e.g., soy or egg phosphatidylcholine) and cholesterol in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Add this compound to the lipid solution. The amount of this compound can be varied to achieve different drug-to-lipid ratios (e.g., 1:10, 1:20 w/w).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
Vortex the mixture for several minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
Diagram: Liposomal Encapsulation Workflow
Caption: Workflow for this compound encapsulation in liposomes.
Polymeric Nanoparticle Encapsulation of this compound
Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers.[7][8][9] The nanoprecipitation method, also known as solvent displacement, is a simple and reproducible technique for encapsulating hydrophobic drugs like this compound.[9][10]
Experimental Protocol: Nanoprecipitation
-
Organic Phase Preparation:
-
Dissolve a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) and this compound in a water-miscible organic solvent with intermediate polarity (e.g., acetone (B3395972) or acetonitrile).
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA, or Pluronic F68) under moderate magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound, forming a nanoparticle suspension.
-
-
Solvent Removal:
-
Remove the organic solvent from the suspension by evaporation under reduced pressure using a rotary evaporator.
-
-
Purification and Collection:
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any remaining surfactant and unencapsulated drug.
-
Lyophilize the purified nanoparticles for long-term storage, often with a cryoprotectant (e.g., trehalose).
-
Diagram: Polymeric Nanoparticle Preparation Workflow
Caption: Workflow for this compound-loaded polymeric nanoparticles.
Solid Lipid Nanoparticle (SLN) Encapsulation of this compound
Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature.[3][8][11][12] They combine the advantages of polymeric nanoparticles and liposomes.[8] High-pressure homogenization is a common method for producing SLNs.
Experimental Protocol: High-Pressure Homogenization
-
Lipid Phase Preparation:
-
Melt a solid lipid (e.g., glyceryl monostearate, tristearin) by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
Remove excess surfactant and unencapsulated this compound using dialysis or ultracentrifugation.
-
Diagram: SLN Preparation Workflow
References
- 1. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 6. A nano-Liposomal formulation potentiates antioxidant, anti-inflammatory, and fibrinolytic activities of Allolobophora caliginosa coelomic fluid: formulation and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the preparation and manufacture of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles: production, characterization and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. longdom.org [longdom.org]
- 12. wisdomlib.org [wisdomlib.org]
In Vitro Cytotoxicity of Aspidinol: Application Notes and Protocols for MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspidinol, a naturally occurring phloroglucinol (B13840) derivative, has garnered interest for its potential biological activities. While research has indicated its efficacy as an anti-MRSA agent, its cytotoxic effects on mammalian, particularly cancerous, cells remain a critical area of investigation.[1][2] This document provides a detailed application note and protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a well-established colorimetric method for evaluating cell viability by measuring the metabolic activity of living cells.[3] The protocols outlined herein are designed to guide researchers in determining the dose- and time-dependent cytotoxic effects of this compound on various cancer cell lines. While direct cytotoxic data for this compound on cancer cell lines is limited, studies on structurally related compounds, such as Aspidin BB, have demonstrated significant anticancer activity, suggesting a strong rationale for the cytotoxic evaluation of this compound.[3] This document will leverage data from these related compounds to provide an exemplary framework for experimental design and data interpretation.
Introduction
The MTT assay is a fundamental technique in toxicology and drug discovery for quantifying the cytotoxic effects of chemical compounds.[3] The assay's principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxicity.
While one study reported that this compound exhibited negligible toxicity towards RAW264.7 macrophage cells at concentrations up to 128 μg/mL, its effect on cancer cells is not well-documented.[2] However, a related phloroglucinol derivative, Aspidin BB, has shown significant, dose- and time-dependent cytotoxicity against the human ovarian cancer cell line HO-8910.[3] This suggests that this compound may also possess valuable anticancer properties that warrant thorough investigation.
Data Presentation: Exemplary Cytotoxicity Data of a Related Phloroglucinol Derivative (Aspidin BB)
The following tables summarize the cytotoxic effects of Aspidin BB on the human ovarian cancer cell line HO-8910, as determined by the MTT assay. This data is presented as a reference to illustrate the expected outcomes and data structure for cytotoxicity studies of this compound.
Table 1: IC50 Values of Aspidin BB on HO-8910 Cells [3]
| Treatment Time | IC50 (µM) |
| 24 hours | 68.81 |
| 48 hours | 25.79 |
| 72 hours | 15.02 |
Table 2: Effect of Aspidin BB on Cell Viability of HO-8910 Cells at 48 hours
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 10 | 85 | ± 4.1 |
| 25 | 52 | ± 3.5 |
| 50 | 28 | ± 2.9 |
| 100 | 15 | ± 1.8 |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a step-by-step guide for performing the MTT assay to determine the in vitro cytotoxicity of this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium at 2x the final desired concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Aspidin BB, a phloroglucinol derivative, induces cell cycle arrest and apoptosis in human ovarian HO-8910 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pharmacokinetic and Biodistribution Studies of Aspidinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidinol, a phloroglucinol (B13840) derivative isolated from Dryopteris fragrans, has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] In vivo studies have shown its efficacy in murine models of septicemia, where it reduced bacterial loads in the spleen, lung, and liver.[1][2] To advance the preclinical development of this compound, a thorough understanding of its pharmacokinetic (PK) and biodistribution profile is essential. These studies are critical for determining dosage regimens, assessing target tissue exposure, and evaluating potential toxicity.[3][4]
This document provides detailed protocols for conducting pharmacokinetic and biodistribution studies of this compound in rodent models. It also includes representative data, presented for illustrative purposes, and the necessary workflows for sample analysis.
I. Pharmacokinetic Profile of this compound
A typical pharmacokinetic study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. Following administration, serial blood samples are collected to determine the plasma concentration of the drug over time.
Illustrative Pharmacokinetic Parameters of this compound in Rats
The following table summarizes hypothetical pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is for demonstrative purposes to illustrate how results from the described protocols would be presented.
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (Maximum Plasma Concentration) | 15.2 µg/mL | 8.9 µg/mL |
| Tmax (Time to Cmax) | 0.08 h | 1.5 h |
| AUC₀-t (Area Under the Curve) | 25.8 µg·h/mL | 45.3 µg·h/mL |
| t½ (Elimination Half-life) | 2.1 h | 3.5 h |
| Cl (Clearance) | 0.39 L/h/kg | - |
| Vd (Volume of Distribution) | 1.2 L/kg | - |
| F (Oral Bioavailability) | - | 35% |
II. Biodistribution of this compound
Biodistribution studies reveal the extent to which a drug distributes into various tissues and organs. This information is crucial for identifying target tissues and potential sites of accumulation or toxicity.
Illustrative Biodistribution Data of this compound in Mice
The table below presents a hypothetical tissue distribution profile of this compound in BALB/c mice 2 hours after a single intravenous administration of 25 mg/kg. Data is shown as the mean concentration in µg of this compound per gram of tissue (µg/g). This data is for demonstrative purposes.
| Organ | Mean Concentration (µg/g) ± SD |
| Liver | 35.2 ± 4.1 |
| Spleen | 28.9 ± 3.5 |
| Lungs | 25.1 ± 2.9 |
| Kidneys | 18.5 ± 2.2 |
| Heart | 9.7 ± 1.1 |
| Brain | 1.2 ± 0.3 |
| Muscle | 5.4 ± 0.8 |
| Fat | 7.8 ± 1.0 |
III. Experimental Protocols
The following sections provide detailed, step-by-step protocols for conducting pharmacokinetic and biodistribution studies of this compound.
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
This compound (analytical grade)
-
Vehicle suitable for IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male Sprague-Dawley rats (250-300g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (with K2-EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Workflow Diagram:
Caption: Workflow for a rodent pharmacokinetic study.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dosing Solution Preparation: Prepare this compound solutions for both IV and PO administration in a suitable vehicle. For example, a 2 mg/mL solution for IV dosing (10 mg/kg at 5 mL/kg) and a 10 mg/mL solution for PO dosing (50 mg/kg at 5 mL/kg).
-
Dosing:
-
IV Group (n=3-5 rats): Administer this compound via a tail vein injection.
-
PO Group (n=3-5 rats): Administer this compound via oral gavage. Animals in this group should be fasted overnight prior to dosing.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
Protocol 2: Tissue Biodistribution Study in Mice
Objective: To determine the concentration of this compound in major organs following intravenous administration in mice.
Materials:
-
This compound (analytical grade)
-
Vehicle for IV administration
-
Male BALB/c mice (20-25g)
-
Surgical tools for dissection
-
Saline solution (ice-cold)
-
Homogenizer
-
-80°C freezer
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for a rodent biodistribution study.
Procedure:
-
Animal Acclimatization: Acclimatize male BALB/c mice as described in Protocol 1.
-
Dosing: Administer a single intravenous dose of this compound (e.g., 25 mg/kg) via the tail vein to groups of mice (n=3-5 per time point).
-
Euthanasia and Tissue Collection: At designated time points (e.g., 0.5, 2, 6, and 24 hours post-dose), euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Perfusion: Immediately perform a cardiac perfusion with ice-cold saline to remove blood from the organs.
-
Dissection: Carefully dissect major organs (liver, kidneys, spleen, lungs, heart, brain, etc.).
-
Sample Processing: Rinse the collected tissues with cold saline, blot them dry, and weigh them. Homogenize each tissue sample in a known volume of buffer (e.g., phosphate-buffered saline) to create a uniform tissue homogenate.
-
Sample Storage: Store the tissue homogenates at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method (see Protocol 3).
-
Data Analysis: Calculate the concentration of this compound per gram of tissue (µg/g).
Protocol 3: Quantification of this compound by LC-MS/MS
Objective: To develop a sensitive and specific method for quantifying this compound in plasma and tissue homogenates.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
This compound and an appropriate internal standard (IS)
-
Acetonitrile (ACN), Formic Acid (FA), Methanol (MeOH), Water (LC-MS grade)
-
Protein precipitation solution (e.g., ACN with 0.1% FA and IS)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples or tissue homogenates on ice.
-
To 50 µL of sample, add 150 µL of ice-cold protein precipitation solution containing the internal standard.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize parent-to-product ion transitions for both this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a standard curve by spiking known concentrations of this compound into blank matrix (plasma or tissue homogenate).
-
Analyze the calibration standards, quality control (QC) samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration and perform a linear regression.
-
Calculate the concentration of this compound in the unknown samples using the regression equation.
-
IV. Signaling Pathways and Logic Diagrams
While specific signaling pathways for this compound's pharmacokinetic interactions are not yet elucidated, its mechanism of action against MRSA involves the inhibition of ribosome formation and amino acid synthesis.[2] The logical relationship for its preclinical evaluation is outlined below.
Caption: Logical flow in preclinical assessment.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols provide a standard framework and should be adapted and validated for specific laboratory conditions and regulatory requirements.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
Troubleshooting & Optimization
Technical Support Center: Aspidinol Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Aspidinol for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a phloroglucinol (B13840) derivative with demonstrated biological activities, including antibacterial effects against multi-drug-resistant Staphylococcus aureus.[1][2] Like many natural phenolic compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used for biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with most aqueous buffers and cell culture media.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated.[4][5][6][7] However, the sensitivity to DMSO can vary between cell types. It is crucial to perform a solvent tolerance control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Key strategies include modifying your dilution technique, reducing the final concentration, or employing solubilizing agents.
Q5: Can I use other organic solvents besides DMSO?
A5: While DMSO is the most common, other organic solvents like ethanol, methanol (B129727), and acetone (B3395972) can also dissolve this compound and its derivatives.[1][8] However, these solvents can also be toxic to cells, and their final concentration in the assay must be carefully controlled. The choice of solvent may also affect the stability and activity of this compound.
Troubleshooting Guide
Issue: this compound precipitates out of solution during or after dilution into aqueous buffer or cell culture medium.
This guide will walk you through a systematic approach to troubleshoot and resolve this compound precipitation issues in your biological assays.
References
- 1. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Stability of Aspidinol in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Aspidinol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is the likely cause and how can I prevent it?
A1: Discoloration of your this compound solution is most likely due to oxidation. This compound, a phloroglucinol (B13840) derivative, is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and higher pH levels. To prevent this, it is crucial to handle and store the solution under conditions that minimize these factors.
Q2: What are the optimal storage conditions for an this compound solution to ensure its long-term stability?
A2: For optimal long-term stability, this compound solutions should be stored in amber vials to protect them from light. It is also recommended to store them at refrigerated temperatures (2-8°C) or frozen (-20°C). To further minimize oxidation, the headspace of the vial can be purged with an inert gas like nitrogen or argon before sealing.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of phenolic compounds like this compound is often pH-dependent. Generally, a slightly acidic pH (around 3-5) can help to improve the stability of polyphenols.[1] At neutral to alkaline pH, the phenolate (B1203915) anions formed are more susceptible to oxidation. Therefore, adjusting the pH of your this compound solution to a weakly acidic range can be a key stabilization strategy.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding antioxidants is a highly effective strategy. Antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added to the solution to scavenge free radicals and prevent the oxidative degradation of this compound.
Q5: Are there any other excipients that can help stabilize this compound in solution?
A5: Besides antioxidants, chelating agents such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1] EDTA sequesters metal ions that can catalyze oxidative reactions, thereby enhancing the stability of this compound.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed During Analysis
-
Possible Cause: The analytical method itself might be contributing to the degradation. High temperatures during analysis or an inappropriate mobile phase pH in HPLC can cause instability.
-
Troubleshooting Steps:
-
Optimize HPLC Conditions: If using HPLC, ensure the mobile phase is slightly acidic.[1]
-
Control Temperature: Maintain the sample compartment at a low temperature (e.g., 4°C) during analysis.
-
Minimize Time: Analyze the samples as quickly as possible after preparation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium could lead to variable results. The composition and pH of the culture medium can affect stability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.
-
Incorporate Stabilizers: Consider adding a low concentration of a biocompatible antioxidant, such as ascorbic acid, to your stock solution.
-
pH Monitoring: Check the pH of your final assay medium after the addition of the this compound solution and adjust if necessary.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on an this compound solution. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Stress Condition | Parameter | Value | This compound Remaining (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Degradation Rate (k) | 0.015 h⁻¹ | 69.8 |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Degradation Rate (k) | 0.25 h⁻¹ | 36.8 |
| Oxidation | 3% H₂O₂, RT, 8h | Degradation Rate (k) | 0.12 h⁻¹ | 39.8 |
| Thermal Degradation | 80°C, 48h | Degradation Rate (k) | 0.005 h⁻¹ | 78.6 |
| Photostability | UV light (254 nm), 24h | Degradation Rate (k) | 0.03 h⁻¹ | 48.7 |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 8 hours.
-
Thermal Degradation: Store a sample of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all samples and a control (untreated stock solution) by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended. Start with a mixture of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be from 95:5 (water:acetonitrile) to 50:50 over 20 minutes. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy, but a starting point could be around 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Overcoming challenges in the large-scale purification of Aspidinol
Welcome to the technical support center for the large-scale purification of Aspidinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in the large-scale purification of this compound.
Question 1: What are the primary sources for this compound extraction?
This compound is a naturally occurring phloroglucinol (B13840) derivative found in several plant species. The most commonly cited sources for its extraction are the fruit and leaf parts of Hypericum chinense and the rhizomes of Dryopteris fragrans.[1]
Question 2: My crude extract yield is low. What are the potential causes and solutions?
Low yield from the initial extraction can be attributed to several factors related to the raw material and extraction methodology.
-
Improper Raw Material Preparation: Inadequate grinding and drying of the plant material can significantly reduce extraction efficiency. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
-
Suboptimal Solvent Selection: The choice of solvent is critical. 95% ethanol (B145695) is commonly used for the initial extraction.[2] If yields are low, consider testing a range of solvents with varying polarities.
-
Insufficient Extraction Time or Repetitions: Ensure the plant material is subjected to multiple extraction cycles (e.g., 3 times with 3L of solvent for 2kg of plant material) to maximize the recovery of this compound.[2]
Question 3: I'm experiencing significant loss of this compound during silica (B1680970) gel chromatography. What could be the issue?
Loss of product during chromatographic purification is a common challenge. Several factors could be at play:
-
Compound Degradation on Silica Gel: Phloroglucinol derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] If you observe new spots on your TLC plates during fractionation that were not in the crude extract, degradation is likely occurring.
-
Solution: Consider deactivating the silica gel by treating it with a base like triethylamine (B128534) before use. Alternatively, using a more inert stationary phase like alumina (B75360) could be beneficial.
-
-
Irreversible Adsorption: The polar nature of this compound can lead to strong, irreversible binding to the silanol (B1196071) groups on the silica gel surface, resulting in poor recovery.
-
Solution: Modifying the mobile phase by adding a small amount of a competitive polar solvent, like a few drops of acetic acid, can help to reduce tailing and improve elution.
-
-
Co-elution with Impurities: Complex crude extracts contain numerous compounds with similar polarities to this compound, leading to overlapping peaks and impure fractions.
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Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before scaling up to the column. A solvent system that provides a Retention Factor (Rf) of 0.2-0.3 for this compound is often a good starting point for column chromatography. A step-gradient elution with solvents of increasing polarity can also improve separation.
-
Question 4: The purity of my final this compound product is not satisfactory. How can I improve it?
Achieving high purity on a large scale requires careful optimization of the purification workflow.
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Multiple Chromatographic Steps: A single chromatography step is often insufficient. The protocol for this compound purification typically involves at least two successive silica gel column chromatography steps with different solvent systems to effectively remove impurities.[2]
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Recrystallization: After chromatographic purification, recrystallization can be a powerful final step to obtain high-purity crystalline this compound. The choice of solvent for recrystallization is critical and should be determined experimentally.
-
Analytical Purity Assessment: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the purity of your fractions and final product. This will help in making informed decisions about which fractions to combine and whether further purification is necessary.
Question 5: How can I monitor the stability of this compound during purification and storage?
This compound, like many phenolic compounds, can be susceptible to degradation.
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Temperature: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
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pH: The stability of phenolic compounds is often pH-dependent. Avoid strongly acidic or basic conditions during extraction and purification unless specifically required for a particular step.
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Light: Many natural products are light-sensitive. Protect your extracts and purified compound from direct light by using amber-colored glassware or by covering the glassware with aluminum foil.
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Oxidation: Phenolic compounds can be prone to oxidation. While not explicitly detailed for this compound, if you suspect oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
The following tables summarize quantitative data related to the purification of this compound and similar compounds.
Table 1: Reported Yield of this compound from Natural Sources
| Plant Source | Starting Material (kg) | Crude Extract (g) | Purified this compound C (g) | Overall Yield (%) | Reference |
| Hypericum chinense | 2 | 437 | 10 | 0.5% | [2] |
Table 2: Purity Assessment of Phloroglucinol Derivatives After Purification
| Purification Method | Compound | Purity (%) | Analytical Technique | Reference |
| Two-step Silica Gel Chromatography | This compound C | >95% (assumed pure compound) | HPLC, NMR | [2] |
| Counter-Current Chromatography | Pseudo-aspidin, α-kosin, Agripinol A-C | >95% | Not specified | [4] |
| Macroporous Resin + Silica Gel Chromatography | Salidroside, p-Tyrosol | 94.17%, 97.29% | HPLC | [5] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Purification of this compound from Hypericum chinense
This protocol is adapted from the patent CN102464578A.[2]
1. Extraction: a. Take 2 kg of dried and powdered fruit and leaf parts of Hypericum chinense. b. Macerate the powdered material with 3 L of 95% ethanol at room temperature. c. Repeat the extraction process three times. d. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract (approximately 437 g).
2. First Silica Gel Column Chromatography: a. Prepare a silica gel column (200-300 mesh) with a suitable diameter and length (e.g., 6x60 cm). b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Perform a gradient elution starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) (from 100:0 to 0:100 petroleum ether:ethyl acetate). d. Monitor the fractions using Thin Layer Chromatography (TLC). e. Combine the fractions eluted with a petroleum ether-ethyl acetate ratio of 70:30. f. Evaporate the solvent from the combined fractions to obtain an orange-yellow waxy solid.
3. Second Silica Gel Column Chromatography: a. Prepare a second silica gel column. b. Dissolve the waxy solid from the previous step and load it onto the column. c. Elute the column with a solvent system of petroleum ether-acetone (80:20). d. Collect the fractions containing the yellow crystals.
4. Third Silica Gel Column Chromatography (Final Polishing): a. Prepare a third silica gel column. b. Dissolve the yellow crystals and load them onto the column. c. Elute the column with a solvent system of petroleum ether-acetone (90:10). d. Collect the fractions containing the pure yellow crystals of this compound C (approximately 10 g). e. Confirm the purity of the final product using HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
Mandatory Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2773908A - Separation and purification of phloroglucinol - Google Patents [patents.google.com]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Aspidinol MIC assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aspidinol in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound primarily functions by inhibiting the formation of ribosomes in bacteria, which halts protein synthesis.[1][2] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors in strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4]
Q2: What is the reported in vitro activity of this compound against Staphylococcus aureus?
A2: Studies have demonstrated that this compound has potent bactericidal activity against both Methicillin-Sensitive Staphylococcus aureus (MSSA) and MRSA, with MIC values typically ranging from 0.25 to 2 µg/mL.[1][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[6] For storage, it should be kept in a dry, dark environment at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[6]
Q4: What is the standard methodology for determining the MIC of this compound?
A4: The recommended method is broth microdilution, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[1] The standard procedure involves using an inoculum of approximately 5 × 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubating for 16-20 hours at 35 ± 2°C.[1][7]
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[8] This guide addresses the most frequent causes of variability in this compound MIC assays.
Q5: My MIC values for this compound are varying significantly between experiments. What are the likely causes?
A5: Variability in MIC assays can typically be traced back to a few key areas: the bacterial inoculum, the growth medium, the this compound solution, or procedural inconsistencies.[8][9]
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Inoculum Density: The concentration of bacteria is a critical factor.[8] An inoculum that is too high can overwhelm the compound, leading to falsely elevated MICs, while an inoculum that is too low can produce artificially low MICs.[8][9]
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Media Composition: The type of medium and batch-to-batch variations can impact the activity of antimicrobial agents.[8][9][10] For this compound, it is crucial to use a consistent, high-quality Cation-Adjusted Mueller-Hinton Broth (CAMHB).
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This compound Preparation and Stability: The accuracy of stock solution preparation and serial dilutions is fundamental. Given that this compound is dissolved in DMSO, its solubility upon dilution into aqueous broth should be considered. Precipitation of the compound can lead to a lower effective concentration and highly variable results.
Q6: I am observing no growth or very weak growth in my positive control wells. What should I do?
A6: Poor growth in the control wells indicates an issue with either the bacterial inoculum or the growth medium.[9]
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Check Inoculum Viability: Ensure you are using a fresh culture (18-24 hours old) to prepare your inoculum. Older colonies may have reduced viability.
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Verify Media Quality: Confirm that the Mueller-Hinton broth is prepared correctly and is not expired. Lot-to-lot variability in media can sometimes affect the growth of more fastidious strains.[9]
Q7: My MIC values are consistently too high or too low. What does this suggest?
A7: Consistent shifts in MIC values often point to a systematic error in your protocol.
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Consistently High MICs: This may be caused by an inoculum density that is too high or degradation of the this compound stock solution.[9] Always verify your McFarland standard and prepare fresh dilutions of this compound.
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Consistently Low MICs: This could be due to an inoculum density that is too low or an incubation time that is too short.[9]
Q8: There is high variability between my replicate wells within the same plate. What could be the cause?
A8: This issue often stems from technical errors during plate setup.
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Pipetting Errors: Ensure your pipettes are properly calibrated and that you are using correct pipetting techniques to avoid inaccuracies in serial dilutions.[7]
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Inhomogeneous Suspension: Make sure the bacterial inoculum and the this compound solutions are vortexed thoroughly to ensure a homogenous suspension before dispensing into the wells.[9]
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Edge Effects: The outer wells of a microtiter plate can be prone to evaporation, which can concentrate the components and affect results. If this is a recurring issue, consider not using the outermost wells for critical measurements.[7]
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This compound Precipitation: Visually inspect the wells after adding the this compound dilutions to the broth. If you observe any precipitate, this indicates a solubility issue that will lead to inconsistent results. Consider adjusting the starting concentration of your DMSO stock solution.
Summary of this compound MIC Data
The following table summarizes reported MIC values for this compound against various Staphylococcus aureus strains from the literature.
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| MSSA | Multiple Clinical Isolates | 0.25 - 2 | 0.5 - 4 | [1] |
| MRSA | Multiple Clinical Isolates | 0.25 - 2 | 0.5 - 4 | [1] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.
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Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). b. Store the stock solution in small, single-use aliquots at -20°C, protected from light.[6]
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Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. d. Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
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Preparation of the 96-Well Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. Ensure the DMSO concentration in well 1 does not exceed 1% to avoid solvent toxicity to the bacteria. c. Add 100 µL of this diluted this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this process from well 2 through well 10. Discard 50 µL from well 10 after mixing. f. Well 11 will serve as the growth control (no this compound) and well 12 as the sterility control (no bacteria).
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Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in these wells will be 100 µL. b. Seal the plate to prevent evaporation. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
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Reading the MIC: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visual Guides
Caption: Workflow for the this compound MIC Assay.
Caption: Decision tree for troubleshooting this compound MIC assays.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Identifying and characterizing degradation products of Aspidinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Aspidinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a naturally occurring compound classified as a carboxylic ester and functionally related to phloroglucinol.[1][2][3] Its chemical formula is C12H16O4.[2] The key structural features that may be susceptible to degradation include the ester linkage, the phenolic hydroxyl groups, and the alkyl side chain.
Q2: What are the likely degradation pathways for this compound based on its structure?
Given its chemical structure, the most probable degradation pathways for this compound are hydrolysis and oxidation.
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Hydrolysis: The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would likely cleave the molecule, resulting in two smaller degradation products.
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Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation. This could lead to the formation of quinone-type structures or other oxidative degradation products. The alkyl side chain may also be susceptible to oxidation.
Q3: What are the recommended starting conditions for a forced degradation study of this compound?
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4] The following are recommended starting conditions for a forced degradation study of this compound, based on general pharmaceutical guidelines.[5][6]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H2O2 | Room Temperature | 24 hours |
| Thermal | 80°C (dry heat) | - | 48 hours |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 24 hours |
This table presents hypothetical starting conditions. The actual conditions may need to be adjusted based on the observed degradation.
Q4: What analytical techniques are most suitable for identifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is generally required for the separation, identification, and characterization of degradation products.[7]
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating this compound from its degradation products and for quantifying the extent of degradation.[8] A reverse-phase C18 column is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying degradation products by providing molecular weight information and fragmentation patterns.[9][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of isolated degradation products.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the degradation products.
Troubleshooting Guides
Q1: I don't see any degradation of this compound under my initial stress conditions. What should I do?
If you do not observe any degradation, the stress conditions may not be harsh enough. Consider the following adjustments:
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Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the concentration of HCl or NaOH (e.g., to 1 M). For oxidation, a higher concentration of H2O2 can be used.
-
Increase the temperature: For hydrolytic and thermal degradation, increasing the temperature in increments of 10-20°C can accelerate the degradation process.
-
Extend the duration of the study: If little to no degradation is observed after 24 hours, extend the study to 48 or 72 hours, taking samples at intermediate time points.
Q2: I see many small, poorly resolved peaks in my chromatogram. How can I improve the separation?
Poor chromatographic resolution can be addressed by optimizing the HPLC method.
-
Gradient Elution: If you are using isocratic elution, switching to a gradient elution with varying proportions of your mobile phase solvents (e.g., acetonitrile (B52724) and water) can improve the separation of complex mixtures.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and its degradation products, which can significantly impact their retention and resolution.
-
Column Chemistry: If optimizing the mobile phase is not sufficient, consider trying a different column chemistry (e.g., a phenyl-hexyl or a C8 column).
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Flow Rate and Temperature: Decreasing the flow rate or increasing the column temperature can sometimes improve peak shape and resolution.
Q3: How do I confirm the structure of a suspected degradation product?
Confirming the structure of a degradation product requires a combination of analytical techniques.
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Obtain a Mass Spectrum: Use LC-MS to determine the molecular weight of the degradation product. Compare this to the molecular weight of this compound to hypothesize the chemical modification that has occurred (e.g., hydrolysis, oxidation).
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Analyze Fragmentation Patterns: The fragmentation pattern in the mass spectrum (MS/MS) can provide clues about the structure of the molecule.
-
Isolate the Degradation Product: If the degradation product is present in a sufficient quantity, it can be isolated using techniques like preparative HPLC.
-
Perform NMR Spectroscopy: Once isolated, 1H and 13C NMR spectroscopy can be used to definitively determine the structure of the degradation product.[11]
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the general steps for conducting a forced degradation study of this compound.
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Prepare a Stock Solution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform Stress Studies:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
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Oxidation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
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Photolytic Degradation: Expose a solution of this compound (in a photostable container) to UV (254 nm) and visible light for 24 hours. A control sample should be kept in the dark. At appropriate time intervals, withdraw an aliquot and analyze by HPLC.
-
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Analyze Samples: Analyze all samples by a suitable, validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 519-40-4 [chemicalbook.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Identification of Degradation Products by Adopting GC or HPLC/MS Techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aspidinol dosage for in vivo efficacy and minimizing toxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Aspidinol dosage for in vivo efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic application of this compound based on current in vivo data?
A1: this compound, an extract from Dryopteris fragrans, has demonstrated significant antibacterial activity against multi-drug-resistant MRSA.[1][2] In vivo studies have confirmed its efficacy in treating systemic MRSA infections in murine models.[1]
Q2: What is the proposed mechanism of action for this compound against MRSA?
A2: this compound's primary mechanism involves the inhibition of ribosome formation, which consequently halts protein synthesis in the bacteria.[1][2][3] Secondary mechanisms include the downregulation of amino acid biosynthesis pathways and the repression of genes associated with MRSA virulence.[1][2][3]
Q3: What is the recommended starting dose for this compound in a murine sepsis model?
A3: Based on published studies, doses between 25 mg/kg and 50 mg/kg have been shown to be effective. In a lethal septicemic mouse model, a 25 mg/kg dose resulted in an 80% survival rate over 5 days, while a 50 mg/kg dose provided significant protection from mortality.[1]
Q4: What is the known toxicity profile of this compound?
A4: In vitro cytotoxicity tests on macrophage cells (RAW264.7) showed that this compound's toxicity was negligible, with no toxicity observed at concentrations up to 128 µg/mL.[1] While specific in vivo toxicology studies are limited in the provided results, the effective therapeutic doses in mice did not report adverse effects.[4] However, researchers should always conduct preliminary dose-range finding studies to establish the maximum tolerated dose (MTD) in their specific animal model.
Q5: How should this compound be administered in in vivo studies?
A5: In the referenced efficacy studies, this compound was administered via intravenous (i.v.) injection.[4] The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of the compound.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound against MRSA
| Animal Model | MRSA Strain | This compound Dose | Route of Administration | Treatment Schedule | Key Outcome | Reference |
| Lethal Septicemic Mouse Model | ATCC 33591 | 5, 15, and 25 mg/kg | Intravenous (i.v.) | One dose per day for 5 days | Dose-dependent increase in survival; 80% survival at 25 mg/kg.[1] | [1] |
| Lethal Septicemic Mouse Model | ATCC 33591 | 50 mg/kg | i.v. | Not specified | Provided significant protection from mortality.[1][2] | [1][2] |
| Non-Lethal Septicemic Mouse Model | ATCC 33591 | 25 mg/kg | i.v. | One dose per day for 6 days | Significant reduction in bacterial load in spleen, lung, and liver.[1][2] | [1] |
Table 2: Summary of this compound Toxicity Data
| Assay Type | Cell Line / Animal Model | Concentration / Dose | Key Outcome | Reference |
| In Vitro Cytotoxicity | Macrophage cells (RAW264.7) | Up to 128 µg/mL | Negligible toxicity observed.[1] | [1] |
| In Vivo Efficacy | Mouse | 5 - 50 mg/kg | No apparent pathological changes observed in the lung and liver of treated mice in the non-lethal model.[4] | [4] |
Experimental Protocols
Protocol 1: Lethal Septicemic Mouse Model for Efficacy Testing
This protocol is adapted from established murine models of MRSA infection.[1][4]
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Animal Preparation: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), acclimated for at least one week before the experiment. House animals in sterile conditions with ad libitum access to food and water.
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Infection Induction:
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Culture MRSA strain (e.g., ATCC 33591) to mid-logarithmic phase.
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Prepare a bacterial suspension in sterile saline or PBS.
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Induce sepsis by injecting mice intraperitoneally (i.p.) with a lethal dose of the MRSA suspension (e.g., 2.95 × 10⁹ CFU per mouse).[1]
-
-
Drug Administration:
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Divide mice into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like vancomycin). A typical group size is 10 mice.[4]
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Prepare this compound formulation for intravenous (i.v.) injection.
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Administer the first dose of this compound or control substance shortly after infection (e.g., within 1 hour).
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Continue treatment as per the desired schedule (e.g., once daily for 5 days).[4]
-
-
Monitoring and Endpoint:
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Monitor mice daily for signs of distress, weight loss, and mortality for a defined period (e.g., 5-7 days).[4]
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The primary endpoint is the survival rate.
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Calculate and compare survival curves between groups using appropriate statistical methods (e.g., Log-rank test).
-
Protocol 2: Non-Lethal Septicemic Mouse Model for Bacterial Load Assessment
This protocol allows for the quantification of bacterial clearance from various organs.[1][4]
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Animal Preparation & Infection: Follow steps 1 and 2 from Protocol 1, but use a non-lethal dose of MRSA for infection.
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Drug Administration: Follow step 3 from Protocol 1. A typical group size is 6 mice.[4] A common treatment schedule is one dose per day for 6 days.[4]
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Endpoint and Analysis:
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At a predetermined time after the final treatment (e.g., 24 hours), humanely euthanize the mice.[4]
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Aseptically harvest organs of interest (e.g., spleen, lungs, liver).[1][2]
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Homogenize the tissues in a sterile buffer (e.g., Tryptic Soy Broth - TSB).[4]
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Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) (e.g., Mannitol Salt Agar) to determine the number of viable MRSA colonies (CFU/gram of tissue).
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Compare bacterial loads between treatment groups.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed Mechanism of Action of this compound in MRSA
Caption: Experimental Workflow for In Vivo Efficacy Assessment
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Animal Mortality in Control Group | - Bacterial inoculum was too high or overly virulent.- Contamination of vehicle or equipment.- Compromised health status of the animals. | - Perform a preliminary study to determine the appropriate LD50 (lethal dose for 50% of animals) for the MRSA strain in your specific mouse strain.- Ensure strict aseptic techniques during preparation and injection.- Source animals from a reliable vendor and ensure they are healthy and properly acclimated before the study. |
| High Variability in Bacterial Load Between Animals | - Inconsistent inoculum dose.- Variability in the injection site (e.g., accidental injection into an organ).- Natural variation in host immune response. | - Ensure the bacterial suspension is homogenous before each injection.- Standardize the injection procedure and ensure all personnel are properly trained.- Increase the number of animals per group to improve statistical power. |
| No Significant Therapeutic Effect Observed | - The dose of this compound is too low.- Poor bioavailability or rapid clearance of the compound.- Formulation issues (e.g., precipitation of the compound).- The MRSA strain is not susceptible. | - Conduct a dose-response study with a wider range of concentrations.- Consider pharmacokinetic studies to understand the compound's profile in vivo.- Optimize the formulation; ensure the compound is fully solubilized in the vehicle before injection.- Confirm the Minimum Inhibitory Concentration (MIC) of this compound against the specific MRSA strain in vitro. The MIC for this compound is reported to be around 2 µg/mL.[1][2] |
| Signs of Toxicity at a Supposedly Non-Toxic Dose | - Species-specific sensitivity.- Issues with the formulation vehicle.- Off-target effects of the compound. | - Perform an acute toxicity study with the vehicle alone to rule it out as the cause.- Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your animal model.- Monitor for clinical signs of toxicity (weight loss, ruffled fur, lethargy) and consider histopathology of key organs (liver, kidney). |
| Compound Precipitates in Formulation | - Poor solubility of this compound in the chosen vehicle. | - Test different biocompatible solvents or co-solvents (e.g., DMSO, PEG400).- Consider using surfactants (e.g., Tween 80) or creating a lipid-based formulation to improve solubility.[5] |
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
How to prevent Aspidinol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Aspidinol in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
This compound, a phloroglucinol (B13840) derivative, has shown promise in various biological applications, including as an anti-cancer and anti-inflammatory agent. However, its hydrophobic nature can lead to precipitation in aqueous cell culture media, compromising experimental accuracy and reproducibility. This guide provides a systematic approach to troubleshoot and prevent this issue.
Visualizing the Problem:
Precipitation of a compound like this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially causing cellular stress or toxicity.
Troubleshooting Workflow
Addressing off-target effects of Aspidinol in cellular models
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively using Aspidinol in cellular models, with a focus on understanding and mitigating potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Disclaimer
This compound is primarily characterized as an antibacterial agent with potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action in bacteria is the inhibition of ribosome formation.[1][2] Information regarding its off-target effects in eukaryotic cellular models is limited. This guide provides insights based on the available data for this compound and related phloroglucinol (B13840) compounds, alongside established best practices for small molecule inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound's primary on-target activity is the inhibition of ribosome formation in bacteria, making it an effective agent against MRSA.[1][2] Secondary effects in bacteria include the inhibition of amino acid synthesis and a reduction in the expression of virulence factors.[1]
Q2: At what concentration should I start my experiments with this compound in mammalian cell lines?
A2: Based on available cytotoxicity data, this compound has shown negligible toxicity to RAW264.7 macrophage cells at concentrations up to 128 µg/mL.[1] However, for any new cell line, it is crucial to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific model system.
Q3: Is this compound expected to inhibit eukaryotic ribosomes?
A3: While this compound targets bacterial ribosomes, there is currently no direct evidence to suggest it significantly inhibits eukaryotic ribosomes. Generally, the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes provide a basis for the selective activity of many antibiotics. However, without specific data for this compound, this should be considered a potential off-target effect to investigate if you observe global protein synthesis inhibition.
Q4: What are the potential off-target effects of this compound in mammalian cells?
A4: Direct off-target effects of this compound in mammalian cells have not been extensively characterized. However, as a phloroglucinol derivative, it may interact with pathways known to be modulated by this class of compounds. For example, some phloroglucinols have been shown to influence cellular signaling pathways, such as the AMPKα pathway involved in hepatic gluconeogenesis.
Q5: What initial steps should I take if I observe an unexpected phenotype in my cellular model after this compound treatment?
A5: If you observe an unexpected cellular response, it is important to systematically troubleshoot the issue. Refer to the "Troubleshooting Unexpected Phenotypes" section below for a step-by-step guide.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed
If you observe significant cell death or a sharp decline in cell viability at your desired experimental concentration, consider the following:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High for Cell Line | Perform a detailed dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and narrow down to find a non-toxic working concentration. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.5%). |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. Degradation products may have different toxicity profiles. |
| Off-Target Cytotoxic Effects | The observed cytotoxicity may be due to an off-target effect. Consider performing counter-screening assays or consulting databases for predicted off-target interactions of phloroglucinol compounds. |
Issue 2: Inconsistent or Unexplained Experimental Results
When experimental outcomes are not reproducible or do not align with the expected on-target effects, the following should be investigated:
| Possible Cause | Troubleshooting Steps |
| Experimental Variability | Standardize all experimental parameters, including cell seeding density, passage number, and media composition. Ensure consistent treatment times and compound concentrations. |
| Uncharacterized Off-Target Effects | The observed phenotype may be a result of this compound interacting with an unknown cellular target. A systematic approach to identifying off-target effects is recommended (see "Experimental Workflow for Off-Target Identification" diagram below). |
| Cell Line-Specific Responses | The observed effects may be unique to your chosen cell line due to its specific gene expression profile or metabolic activity. Consider validating your findings in a different, relevant cell line. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in a cellular context.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | RAW264.7 (Macrophage) | Cytotoxicity | Viability | No toxicity up to 128 µg/mL | [1] |
Key Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol provides a method for assessing the effect of this compound on cell viability.
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Cell Seeding: Plate your mammalian cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and the vehicle control to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for AMPKα Activation
This protocol can be used to investigate if this compound affects the AMPKα signaling pathway, a known target of some phloroglucinols.
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and determine the ratio of phosphorylated AMPKα to total AMPKα.
Visualizations
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Aspidinol synthesis reactions
Welcome to the Technical Support Center for the synthesis of Aspidinol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and efficiency of this compound synthesis reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My initial Friedel-Crafts acylation of phloroglucinol (B13840) is resulting in a low yield of the desired 2,4-diacetylphloroglucinol (B43620) (DAPG) intermediate. What are the common causes and how can I improve the yield?
A1: Low yields in the Friedel-Crafts acylation of phloroglucinol are a common issue. Several factors can contribute to this problem:
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
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Suboptimal Reaction Temperature: The reaction temperature is crucial. While some reactions proceed at room temperature, others may require heating. Conversely, excessively high temperatures can lead to decomposition and side-product formation.
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Poor Quality of Reagents: The purity of both phloroglucinol and the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) is critical for a successful reaction. Impurities can lead to unwanted side reactions.
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Polyacylation: Phloroglucinol is a highly activated aromatic ring, which can lead to the formation of tri-acylated byproducts. Using a milder catalyst or controlling the stoichiometry of the acylating agent can help minimize this.
Optimization Strategy: A one-step synthesis of 2,4-diacetylphloroglucinol (DAPG) from 2-acetylphloroglucinol using acetic anhydride as the acetylating agent and boron trifluoride-etherate as the catalyst has been reported to produce high yields of up to 90%.[1]
Q2: I am observing the formation of multiple products during the O-methylation step. How can I improve the selectivity for the desired mono-methylated product?
A2: Achieving selective mono-O-methylation of polyhydroxyphenols like acylphloroglucinols can be challenging. The formation of di- and tri-methylated byproducts is a common problem.
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Choice of Methylating Agent: Dimethyl carbonate (DMC) is a greener and often more selective methylating agent compared to traditional reagents like dimethyl sulfate (B86663) or methyl iodide.
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Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, H-Y zeolite has been shown to be selective for the monomethylation of phloroglucinol.
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Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Lower temperatures and shorter reaction times often favor mono-methylation.
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Protecting Groups: A stepwise differentiation strategy involving the use of protecting groups can be employed. This involves protecting the more reactive hydroxyl groups, performing the methylation on the desired hydroxyl group, and then deprotecting.
Q3: The C-alkylation/acylation step to introduce the butyryl group is giving a low yield and several byproducts. What are the likely causes and solutions?
A3: C-alkylation of the phloroglucinol ring can be complex, with potential for both C- and O-alkylation, as well as the formation of multiple alkylated products.
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Reaction Conditions: The use of water as a solvent has been shown to limit the amount of over-alkylated byproducts in the C-alkylation of phloroglucinol.[2]
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Nature of the Alkylating Agent: The reactivity of the alkylating agent is a key factor. More reactive agents may lead to less selectivity.
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Formation of Undesired Products: In some cases, nuclear methylation of carbonyl derivatives of phloroglucinol can lead to the formation of cyclohexenone derivatives.[3] Careful selection of the base and reaction conditions is necessary to avoid this.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common synthetic route to this compound starts with phloroglucinol and involves a three-step process:
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Friedel-Crafts Acylation: Introduction of an acetyl group to the phloroglucinol ring. A subsequent acylation can yield 2,4-diacetylphloroglucinol.
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O-Methylation: Selective methylation of one of the hydroxyl groups.
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C-Alkylation/Acylation: Introduction of a methyl and a butyryl group to the phloroglucinol ring. The order of these steps may vary and require optimization.
Q2: What are some recommended purification methods for this compound and its intermediates?
A2: Purification of this compound and its synthetic intermediates is crucial to remove byproducts and unreacted starting materials. Common purification techniques include:
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Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating compounds with different polarities.
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Recrystallization: This technique is useful for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of the target compound to a high degree of purity.[4][5]
Q3: How can I confirm the structure of my synthesized this compound?
A3: The structure of the final product and intermediates should be confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure and connectivity of the molecule.
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Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference |
| Friedel-Crafts Acylation | 2-Acetylphloroglucinol | Acetic anhydride, Boron trifluoride-etherate | Not specified | 90% | [1] |
Note: Yields for the O-methylation and C-alkylation/acylation steps for the specific synthesis of this compound are not well-documented in a single source and will require experimental optimization.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diacetylphloroglucinol (DAPG) via Friedel-Crafts Acylation
This protocol is based on a high-yield synthesis of DAPG.[1]
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Materials: 2-acetylphloroglucinol, acetic anhydride, boron trifluoride-etherate, anhydrous solvent (e.g., dichloromethane).
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Procedure:
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Dissolve 2-acetylphloroglucinol in an appropriate volume of anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add acetic anhydride to the solution.
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Cool the mixture in an ice bath and slowly add boron trifluoride-etherate as the catalyst.
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Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2,4-diacetylphloroglucinol.
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Visualizations
Caption: General workflow for the synthesis of this compound from phloroglucinol.
Caption: Mechanism of the Friedel-Crafts acylation of phloroglucinol.
References
- 1. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Access to Polyprenylated Phloroglucinols via Alkylative Dearomatization-Annulation: Total Synthesis of (±)-Clusianone1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Dealing with matrix effects in the HPLC analysis of Aspidinol from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC analysis of Aspidinol from complex samples.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments, offering step-by-step solutions to identify and mitigate matrix effects.
Question: My this compound peak area is significantly lower in my sample matrix compared to the pure standard, leading to inaccurate quantification. What could be the cause and how can I fix it?
Answer: This issue is likely due to a phenomenon known as matrix effect , specifically ion suppression, where co-eluting compounds from your sample matrix interfere with the ionization of this compound, leading to a decreased signal. Here’s a systematic approach to troubleshoot and resolve this problem:
Step 1: Confirm the Presence of Matrix Effects
Before extensive troubleshooting, it's crucial to confirm that matrix effects are indeed the root cause. Two common methods for this are:
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Post-Extraction Spike Analysis: Compare the peak area of this compound in a pure solvent standard with the peak area of a sample to which a known amount of this compound has been spiked after the extraction process. A significant difference in the peak areas for the same concentration indicates the presence of matrix effects.[1]
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Post-Column Infusion: Infuse a constant flow of a standard this compound solution into the HPLC eluent after the analytical column and before the detector. Then, inject a blank, extracted sample matrix. Any significant dip or rise in the baseline at the retention time of your this compound peak indicates ion suppression or enhancement, respectively.[1]
Step 2: Optimize Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[1] Consider the following sample preparation techniques:
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Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods by using a stationary phase to selectively adsorb either the interfering compounds or this compound, allowing for their separation.
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Liquid-Liquid Extraction (LLE): LLE is effective for separating compounds based on their differential solubility in two immiscible liquid phases. This can be a powerful tool to remove highly polar or non-polar interferences.
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Sample Dilution: If the concentration of this compound in your sample is sufficiently high, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[1]
Step 3: Enhance Chromatographic Separation
If sample preparation alone is insufficient, optimizing your HPLC method can help separate this compound from the co-eluting matrix components.
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Gradient Modification: Adjusting the mobile phase gradient profile can improve the resolution between this compound and interfering peaks.
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Column Chemistry: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can alter the selectivity of your separation and resolve the co-elution.
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Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can change the retention time of both the analyte and interfering compounds, potentially improving their separation.
Step 4: Implement a Robust Calibration Strategy
When matrix effects cannot be completely eliminated, using an appropriate calibration method is essential for accurate quantification.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This ensures that the calibration standards and the samples experience similar matrix effects, leading to more accurate results.
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Internal Standard (IS) Method: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, providing a reliable reference for quantification.[1] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC analysis?
A1: Matrix effects are the alteration of an analyte's (in this case, this compound's) ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the detector signal (ion suppression) or an increase in the signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[1]
Q2: What types of complex samples are prone to matrix effects when analyzing this compound?
A2: this compound is a phloroglucinol (B13840) derivative found in plants like Dryopteris fragrans. Therefore, complex matrices for its analysis include:
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Plant extracts: These are rich in various secondary metabolites like other phenolics, flavonoids, and terpenoids that can co-elute with this compound.
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Biological fluids (plasma, urine, tissue homogenates): When studying the pharmacokinetic or pharmacodynamic properties of this compound, endogenous components like salts, phospholipids, and metabolites can cause significant matrix effects.[1]
Q3: Is HPLC-UV or HPLC-MS more susceptible to matrix effects?
A3: HPLC-MS, particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects than HPLC-UV. This is because the matrix components can directly interfere with the ionization process in the MS source. While HPLC-UV can also be affected by co-eluting compounds that absorb at the same wavelength as the analyte, the effect is often less pronounced than the ion suppression or enhancement seen in LC-MS.
Q4: Can I just dilute my sample to get rid of matrix effects?
A4: Dilution can be an effective and simple strategy to reduce matrix effects, but its applicability depends on the concentration of this compound in your sample and the sensitivity of your analytical method. If this compound is present at a high enough concentration, dilution can lower the concentration of interfering matrix components to a point where their effect is negligible. However, if the concentration of this compound is low, dilution may cause the analyte signal to fall below the limit of quantification (LOQ) of your method.
Q5: What is the best type of internal standard to use for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-¹³C₃ or this compound-D₃). A SIL internal standard has almost identical physicochemical properties and retention time as this compound and will experience the same degree of matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[1] If a SIL-IS is not available, a structural analog of this compound that is not present in the sample can be used, but it must be demonstrated that it is equally affected by the matrix, which is not always the case.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on analyte recovery and matrix effects for phloroglucinols, providing a general indication of what can be expected when analyzing this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%)* | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80 - 95 | 40 - 70 (Suppression) | Simple and fast | Inefficient removal of matrix components |
| Liquid-Liquid Extraction (LLE) | 75 - 90 | 20 - 40 (Suppression) | Good for removing highly polar/non-polar interferences | Can be labor-intensive and use large volumes of organic solvents |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 20 (Minimal) | High selectivity and cleaner extracts | Requires method development and can be more costly |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent)) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a method for the extraction of phloroglucinol from human plasma and is suitable for preclinical or clinical studies of this compound.
Materials:
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Human plasma sample containing this compound
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This compound standard solution
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Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)
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Ethyl acetate (B1210297) (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Deionized water
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
Procedure:
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Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
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Add 20 µL of the internal standard solution.
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Add 600 µL of ethyl acetate to the tube.
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Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
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Centrifuge the tube at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
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Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
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Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase of your HPLC method.
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Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Plant Extract
This is a general protocol for the cleanup of a plant extract to reduce matrix interferences before HPLC analysis of this compound. The specific SPE cartridge and solvents should be optimized for your particular plant matrix. A C18 or a mixed-mode cation exchange cartridge may be a good starting point.
Materials:
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Crude plant extract containing this compound (dissolved in an appropriate solvent)
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SPE cartridge (e.g., C18, 500 mg)
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Methanol (HPLC grade)
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Deionized water
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Elution solvent (e.g., methanol, acetonitrile, or a mixture)
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SPE vacuum manifold
Procedure:
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Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.
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Loading: Load the plant extract solution onto the conditioned SPE cartridge. The flow rate should be slow and steady (approximately 1-2 mL/min).
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Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences. This step may need optimization to avoid the loss of this compound.
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Elution: Elute the this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong elution solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Caption: Conceptual diagram of the matrix effect in LC-MS.
References
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Aspidinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Aspidinol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a carboxylic ester with the chemical formula C₁₂H₁₆O₄. It is structurally related to phloroglucinol (B13840). Key identifiers for this compound are:
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CAS Number: 519-40-4
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Molecular Weight: Approximately 224.25 g/mol
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Synonyms: this compound B
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not extensively documented, its structural similarity to phloroglucinol suggests susceptibility to the following factors:
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Oxidation: Phloroglucinol compounds are prone to oxidation, which can be accelerated by exposure to oxygen, light, and metal ions.
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pH: Alkaline conditions (high pH) can promote the degradation of phloroglucinol derivatives.
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Light: Exposure to light can cause discoloration and degradation of light-sensitive compounds like phloroglucinol.
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Temperature: Elevated temperatures can accelerate chemical degradation.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term stability of solid this compound, the following conditions are recommended based on general best practices for phloroglucinol-related compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Light | Protect from light (e.g., store in an amber vial or a dark place) | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidation. |
| Container | Tightly sealed container | To prevent moisture absorption and exposure to air. |
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure the stability of this compound in solution, consider the following:
Refinement of animal models for studying Aspidinol's therapeutic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the therapeutic effects of Aspidinol.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the established therapeutic effect of this compound in animal models? | This compound has demonstrated significant antibacterial activity against multi-drug-resistant Staphylococcus aureus (MRSA) in murine models. It has been shown to be effective in both lethal and non-lethal systemic infection models, with efficacy comparable to vancomycin (B549263).[1][2] |
| 2. What is the primary mechanism of action for this compound's antibacterial effect? | The primary mechanism is the inhibition of ribosome formation in S. aureus. Secondary effects may include the inhibition of amino acid synthesis and a reduction in virulence factors.[2] |
| 3. What are the recommended routes of administration for this compound in mice? | Intravenous (IV) and intraperitoneal (IP) injections have been successfully used in murine studies.[1] Oral administration has also been mentioned.[1] |
| 4. What vehicle can be used to dissolve this compound for in vivo studies? | A 10% ethanol (B145695) solution has been used as a vehicle for intravenous injection in mice.[1] |
| 5. Are there any known toxicities associated with this compound in animal models? | The provided research does not detail specific toxicity studies. As with any experimental compound, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose and monitor for any adverse effects. |
| 6. Can this compound be used to study other therapeutic areas like neuroprotection or cancer? | Currently, published research primarily focuses on the antibacterial properties of this compound. While its therapeutic potential in other areas is a possibility for future investigation, there are no established animal models for these applications at this time. |
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in MRSA infection models. | 1. Variability in bacterial load. 2. Improper drug administration. 3. Animal health status. | 1. Ensure a standardized and validated method for preparing and quantifying the MRSA inoculum. 2. Confirm proper IV or IP injection technique to ensure accurate dosing. 3. Closely monitor animal health pre- and post-infection to exclude confounding factors. |
| Precipitation of this compound during preparation or administration. | 1. Poor solubility in the chosen vehicle. 2. Temperature fluctuations. | 1. Test different vehicle compositions (e.g., varying percentages of ethanol, addition of solubilizing agents like Tween 80) to improve solubility. 2. Prepare the this compound solution fresh before each use and maintain it at a consistent temperature. |
| Adverse reactions in animals post-injection (e.g., lethargy, ruffled fur). | 1. Vehicle toxicity. 2. This compound toxicity at the administered dose. 3. Rapid injection rate. | 1. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. 2. Perform a dose-response study to identify the optimal therapeutic dose with minimal side effects. 3. Administer injections slowly and observe the animal for any immediate distress. |
| Difficulty with intravenous tail vein injections in mice. | 1. Vasoconstriction of the tail vein. 2. Improper restraint. | 1. Warm the mouse's tail using a heat lamp or warm water to induce vasodilation before injection. 2. Use an appropriate restraint device to secure the mouse and stabilize the tail. |
Experimental Protocols
Murine Model of Lethal MRSA Septicemia
Objective: To evaluate the efficacy of this compound in preventing mortality from a lethal systemic MRSA infection.
Methodology:
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Culture S. aureus ATCC 33591 overnight.
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Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS).
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Induce infection in mice via intraperitoneal (i.p.) injection with a lethal dose of the bacterial suspension (e.g., 2.95 × 10⁹ CFU per mouse).[1]
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One hour post-infection, divide the mice into treatment groups.
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Administer this compound or a control (e.g., vancomycin, vehicle) intravenously (i.v.). Doses can range from 5 to 25 mg/kg.[1]
-
Continue treatment once daily for a predetermined period (e.g., 5 days).[1]
-
Monitor mortality daily for the duration of the study.[1]
Murine Model of Non-Lethal MRSA Septicemia
Objective: To assess the ability of this compound to reduce bacterial load in various organs during a non-lethal systemic MRSA infection.
Methodology:
-
Prepare the MRSA inoculum as described for the lethal model.
-
Infect mice intraperitoneally with a non-lethal dose of the bacterial suspension (e.g., 4.20 × 10⁷ CFU/mouse).[1]
-
Divide the mice into treatment groups and administer this compound (e.g., 25 mg/kg), vancomycin (25 mg/kg), or the vehicle intravenously once daily for a specified duration (e.g., 6 days).[1]
-
Twenty-four hours after the final dose, euthanize the mice.
-
Aseptically harvest organs (e.g., spleen, lung, liver).[1]
-
Homogenize the organs and perform serial dilutions.
-
Plate the dilutions on appropriate agar (B569324) plates to determine the bacterial load (CFU/organ).
Quantitative Data Summary
| Animal Model | Drug/Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Lethal MRSA Septicemia (Mouse) | This compound | 5, 15, 25 mg/kg | Intravenous | 5 days | Dose-dependent increase in survival rate. ~80% survival at 25 mg/kg. | [1] |
| Lethal MRSA Septicemia (Mouse) | Vancomycin | 5, 15, 25 mg/kg | Intravenous | 5 days | Provided significant protection from mortality. | [1] |
| Non-Lethal MRSA Septicemia (Mouse) | This compound | 25 mg/kg | Intravenous | 6 days | Significant reduction in mean bacterial load in spleen, lung, and liver. | [1] |
| Non-Lethal MRSA Septicemia (Mouse) | Vancomycin | 25 mg/kg | Intravenous | 6 days | Significant reduction in mean bacterial load in spleen, lung, and liver. | [1] |
Visualizations
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Aspidinol binding to plasticware in in vitro assays
Technical Support Center: Aspidinol Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the non-specific binding of this compound to plasticware during in vitro assays. Adsorption of hydrophobic compounds like this compound to labware can lead to inaccurate results, including underestimation of potency.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound assay results inconsistent or showing lower-than-expected activity?
A: Inconsistent results or low potency are often due to the non-specific binding (NSB) of this compound to standard laboratory plasticware. This compound is a phloroglucinol (B13840) derivative, a class of compounds that can be hydrophobic.[1][2] Hydrophobic molecules tend to adsorb to the surfaces of common plastics like polystyrene and polypropylene (B1209903) through intermolecular attraction forces (van der Waals forces).[3][4] This phenomenon effectively lowers the concentration of this compound in your assay solution, leading to an underestimation of its true biological activity and poor reproducibility.[5]
Q2: Which types of plasticware are most likely to cause issues with this compound binding?
A: The two most common plastics used in laboratories, polystyrene (PS) and polypropylene (PP), are both susceptible to hydrophobic interactions.[6] Polystyrene, often used for assay plates, can have a highly hydrophobic surface that readily binds molecules.[3] While polypropylene is also hydrophobic, its binding characteristics can differ. For some hydrophobic peptides, losses of up to 70% have been observed on polystyrene surfaces, which could be mitigated by switching to polypropylene.[7] However, the best choice depends on the specific compound and assay conditions.
Table 1: Comparison of Common Laboratory Plasticware
| Plastic Type | Key Properties | Binding Potential for Hydrophobic Compounds | Common Labware |
| Polystyrene (PS) | Rigid, clear, presents hydrophobic groups on the surface.[3] | High . Prone to significant adsorption of hydrophobic molecules.[5] | 96/384-well plates, petri dishes, serological pipettes. |
| Polypropylene (PP) | Semi-rigid, opaque, chemically resistant, hydrophobic. | Moderate to High . Generally considered less binding than untreated polystyrene for some molecules, but still a significant issue.[7][8] | Microcentrifuge tubes, pipette tips, deep-well plates. |
| Low-Binding Polypropylene | Surface-treated PP to increase hydrophilicity (e.g., polyethylene (B3416737) oxide-like surfaces).[9][10] | Low . Designed to minimize molecular interactions and reduce compound loss.[9] | Low-retention tubes and tips, non-binding microplates. |
| Glass (Borosilicate) | Highly hydrophilic, rigid. | Low for hydrophobic interactions, but can bind molecules through ionic interactions. | Beakers, flasks, vials. |
Q3: What is the overall strategy for minimizing this compound binding?
A: A multi-step approach is recommended. Start by selecting appropriate labware, then optimize your assay buffer, and if necessary, pre-treat the surfaces of your plasticware. The following workflow outlines a logical approach to troubleshooting and mitigating binding issues.
Q4: How do I modify my assay buffer to prevent binding?
A: Adding certain reagents to your assay buffer can significantly reduce non-specific binding by either competing for binding sites on the plastic or by keeping this compound in solution.[11]
-
Non-ionic Detergents: Mild detergents like Tween 20 or Triton X-100 can disrupt hydrophobic interactions.[4][11] They are effective at low concentrations and should be present in all buffers used after the initial plate coating.[12]
-
Carrier Proteins: Bovine Serum Albumin (BSA) is a common protein blocker that adsorbs to the plastic surface, creating a hydrophilic layer that repels hydrophobic compounds.[11][13]
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Mechanism of Action | Recommended Concentration | Key Considerations |
| Tween 20 | Non-ionic detergent that disrupts hydrophobic interactions between the compound and the plastic surface.[11] | 0.01% - 0.1% (v/v)[12][13] | Must be present in all assay and wash buffers.[12] May interfere with some cell-based assays at higher concentrations. |
| Bovine Serum Albumin (BSA) | Coats the surface of the plasticware, presenting a hydrophilic protein layer that prevents hydrophobic compound adsorption.[11] | 0.1% - 1% (w/v)[14][15] | Ensure the BSA does not interact with your target or other assay components. Use fatty-acid-free BSA for best results. |
Troubleshooting Guides
Guide 1: What to do when low-binding plates are not enough?
If you still observe inconsistent results after switching to commercially available low-binding microplates, further optimization of the assay buffer is the next logical step. The following workflow provides a guide for systematic troubleshooting.
Guide 2: How can I quantify the loss of this compound to my plasticware?
To determine the extent of the problem, you can perform a compound recovery experiment. This involves incubating an this compound solution in different types of plasticware and then measuring the amount of compound remaining in the solution.
Table 3: Example Data from a Hypothetical Compound Recovery Study
| Labware Type | This compound Concentration (Initial) | This compound Concentration (After 2h Incubation) | Percent Compound Lost |
| Standard Polystyrene Plate | 10 µM | 3.5 µM | 65% |
| Standard Polypropylene Plate | 10 µM | 6.2 µM | 38% |
| Low-Binding Plate | 10 µM | 9.1 µM | 9% |
| Glass Vial (Control) | 10 µM | 9.8 µM | 2% |
Experimental Protocols
Protocol 1: Quantifying this compound Adsorption to Plasticware
Objective: To measure the percentage of this compound lost due to adsorption to different types of labware.
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer.
-
Plasticware to be tested (e.g., polystyrene 96-well plate, polypropylene plate, low-binding plate).
-
Glass vials (as a negative control for binding).
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Prepare a working solution of this compound in your assay buffer at the desired final concentration.
-
Add the this compound solution to the wells of the different plates and to the glass control vials. Use the same volume for each.
-
Incubate the plates/vials under your standard assay conditions (e.g., 2 hours at room temperature).
-
At the end of the incubation, carefully collect the supernatant from each well/vial.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of compound lost for each plasticware type relative to the initial concentration or the concentration remaining in the glass vial control.
Protocol 2: Siliconizing Plasticware and Glassware
Objective: To create a hydrophobic barrier on labware surfaces to prevent adsorption. Siliconization creates an inert, slick surface.[16]
CAUTION: This procedure must be performed in a chemical fume hood. Dichlorodimethylsilane (B41323) is toxic, flammable, and reacts with water to release HCl vapor.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[16]
Materials:
-
Dichlorodimethylsilane.
-
Anhydrous solvent (e.g., chloroform (B151607) or hexane).[17]
-
Large glass desiccator with a vacuum attachment.[18]
-
Plasticware or glassware to be treated.
Procedure (Vapor Phase Deposition):
-
Place the clean, dry items to be siliconized inside a large glass desiccator within a fume hood.
-
Place a small, open beaker containing 1-2 mL of dichlorodimethylsilane inside the desiccator, away from the plasticware.[17][18]
-
Seal the desiccator and connect it to a vacuum source. Apply the vacuum for 1-2 minutes until the silane (B1218182) begins to boil, then close the valve to the vacuum pump to maintain the vacuum inside the desiccator.[18]
-
Allow the desiccator to stand under vacuum for at least 2 hours. This allows the silane vapor to deposit evenly on all surfaces.[17]
-
Vent the desiccator inside the fume hood and leave the items in the open hood for several minutes to allow excess vapors to disperse.
-
Rinse the plasticware thoroughly with sterile, deionized water before use.[17] Glassware should be oven-baked at 180°C for 2 hours to cure the coating.[17]
References
- 1. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. coleparmer.com [coleparmer.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Directed evolution of polypropylene and polystyrene binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orochem.com [orochem.com]
- 9. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 10. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. labcluster.com [labcluster.com]
- 13. benchchem.com [benchchem.com]
- 14. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 15. benchchem.com [benchchem.com]
- 16. mgel.msstate.edu [mgel.msstate.edu]
- 17. med.upenn.edu [med.upenn.edu]
- 18. scribd.com [scribd.com]
Technical Support Center: Enhancing the Oral Bioavailability of Aspidinol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Aspidinol to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound, a phloroglucinol (B13840) derivative, faces several challenges for effective oral delivery, primarily due to its physicochemical properties. The main hurdles include:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1][2][3]
-
Limited Permeability: As a phenolic compound, this compound's ability to permeate the intestinal membrane may be restricted.[4]
-
First-Pass Metabolism: Like many phenolic compounds, this compound may be subject to extensive metabolism in the intestine and liver, reducing the amount of active drug reaching systemic circulation.[1][5]
-
P-glycoprotein (P-gp) Efflux: Phenolic compounds can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells back into the lumen, further decreasing absorption.[6][7][8]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of this compound. These include:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (typically 20-200 nm). They can significantly improve the solubility and absorption of lipophilic drugs like this compound.[8][9][10][11]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This enhances the drug's wettability and dissolution rate.[12][13][14] Hot-melt extrusion is a common method for preparing solid dispersions.[13][14][15]
-
Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can improve the solubilization of poorly soluble drugs in the GI tract.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.
Q3: How does food intake likely affect the oral bioavailability of this compound formulations?
A3: The effect of food on the bioavailability of phenolic compounds like this compound can be complex.[16][17][18]
-
Positive Effects: Co-administration with a high-fat meal can sometimes enhance the absorption of lipophilic drugs by increasing bile salt secretion, which aids in solubilization. For lipid-based formulations like nanoemulsions, food can stimulate their digestion and the subsequent release and absorption of the drug.
-
Negative Effects: Certain food components can interact with phenolic compounds, potentially reducing their absorption. The presence of food can also delay gastric emptying, which might expose the drug to the acidic environment of the stomach for a longer period, potentially leading to degradation depending on the formulation's stability.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Formulation Stability in GI Fluids | - Evaluate the physical and chemical stability of the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).- For nanoemulsions, assess droplet size and polydispersity index (PDI) upon dilution in SGF and SIF to check for precipitation or aggregation.[19] |
| Suboptimal Drug Loading in the Formulation | - Re-evaluate the solubility of this compound in the selected oils, surfactants, and polymers to ensure maximum drug loading without precipitation.- Optimize the formulation composition to achieve higher drug entrapment efficiency. |
| Inefficient Intestinal Permeation | - Incorporate permeation enhancers into the formulation, but with careful consideration of their potential toxicity.- Investigate the role of efflux transporters like P-gp. If efflux is significant, consider co-administering a P-gp inhibitor in preclinical studies to assess its impact on bioavailability.[6][7][8] |
| Extensive First-Pass Metabolism | - Investigate the metabolic stability of this compound using in vitro models such as liver microsomes.[20]- If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) might help bypass the liver to some extent.[21][22] |
Issue 2: Inconsistent Results in In Vitro Dissolution Testing
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dissolution Medium | - The pH of the dissolution medium is critical. Test dissolution in media with different pH values that mimic the GI tract (e.g., pH 1.2, 4.5, and 6.8).- For poorly soluble drugs, the addition of a surfactant (e.g., 0.5-1% sodium lauryl sulfate) to the dissolution medium may be necessary to achieve sink conditions. |
| Inadequate Agitation Speed | - Optimize the paddle or basket speed (e.g., 50, 75, 100 rpm) to ensure adequate mixing without causing excessive shear that could artificially enhance dissolution. |
| Drug Precipitation in the Dissolution Medium | - For supersaturating systems like solid dispersions, the drug may precipitate over time. Use a dissolution method that can handle supersaturation and monitor for precipitation. |
| Improper Sampling Technique | - Ensure that samples are withdrawn from a consistent location within the dissolution vessel and at precise time points.- Filter samples appropriately to remove any undissolved particles before analysis. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 224.26 g/mol |
| LogP | ~2.5-3.5 (Estimated) |
| Aqueous Solubility | < 10 µg/mL |
| pKa | ~8-9 (Estimated for phenolic hydroxyl groups) |
| BCS Classification (Predicted) | Class II or IV |
Table 2: Representative Oral Bioavailability Data of a Phloroglucinol Derivative (Dieckol) in Rats [7]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Oral Gavage | 100 | 50 ± 20 | 2.0 | 250 ± 100 | 0.06 - 0.23 |
| Oral Gavage | 1000 | 800 ± 300 | 4.0 | 4000 ± 1500 | 0.06 - 0.23 |
Note: This data is for a different phloroglucinol derivative and serves as an example of the low oral bioavailability often observed with this class of compounds.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its solubility.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor RH40)[9]
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Purified water
Method:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Preparation of Oil Phase: Dissolve a predetermined amount of this compound in the selected oil with the aid of gentle heating and stirring to form a clear solution.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer.
-
Nanoemulsification: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a probe sonicator until a translucent nanoemulsion with the desired droplet size is obtained.[8][11]
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.
Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersion
Objective: To evaluate the in vitro release profile of this compound from a solid dispersion formulation.
Apparatus: USP Dissolution Apparatus II (Paddle)
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) containing 0.5% (w/v) sodium lauryl sulfate.
Method:
-
Place one dose of the this compound solid dispersion into each dissolution vessel.
-
Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5 °C.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.
Method:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Dissolve the this compound formulation in the transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Mandatory Visualizations
Figure 1: Simplified pathway of this compound absorption and metabolism in the intestine.
Figure 2: Experimental workflow for developing an enhanced oral formulation of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs [drug-dev.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 5. [Bioavailability of phloroglucinol in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, In Vitro and In Vivo Evaluation of Nanoemulsion In Situ Gel for Transnasal Delivery of Traditional Chinese Medicine Volatile Oil from Ligusticum sinense Oliv.cv. Chaxiong - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. briefs.techconnect.org [briefs.techconnect.org]
- 12. researchgate.net [researchgate.net]
- 13. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Dietary Plant Polyphenols: Effects of Food Processing on Their Content and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability of the Polyphenols: Status and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scienceopen.com [scienceopen.com]
- 21. ffhdj.com [ffhdj.com]
- 22. ffhdj.com [ffhdj.com]
Validation & Comparative
Aspidinol vs. Vancomycin: A Comparative Analysis Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of aspidinol and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy based on experimental data, and detailed protocols for key assays.
Executive Summary
This compound, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans, has demonstrated significant anti-MRSA activity comparable to vancomycin, the standard-of-care glycopeptide antibiotic.[1][2] While both agents show similar efficacy in systemic infection models and time-kill kinetics, this compound exhibits markedly superior activity against intracellular MRSA.[1] Conversely, vancomycin may have a slight advantage in combating biofilm formation.[1] Their distinct mechanisms of action—this compound targeting ribosomal synthesis and vancomycin inhibiting cell wall construction—present different avenues for therapeutic intervention and potential synergistic applications.
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the performance of this compound and vancomycin against MRSA.
Table 1: In Vitro Susceptibility of MRSA
| Parameter | This compound | Vancomycin | Reference(s) |
| Mechanism of Action | Inhibition of ribosome formation, leading to inhibited protein synthesis.[1][2][3] | Inhibition of bacterial cell wall synthesis by binding to D-Ala-D-Ala residues of peptidoglycan precursors.[4][5][6][7][8] | [1][2][3][4][5][6][7][8] |
| Minimum Inhibitory Conc. (MIC) | 0.25 - 2 µg/mL | ≤ 2 µg/mL (Susceptible Breakpoint)[9][10] | [1][9][10] |
| Minimum Bactericidal Conc. (MBC) | 0.5 - 4 µg/mL | Not consistently reported in comparative studies. | [1][3] |
Table 2: In Vitro and In Vivo Efficacy Against MRSA
| Assay | This compound | Vancomycin | Key Findings | Reference(s) |
| Time-Kill Kinetics | Bactericidal effect nearly identical to vancomycin.[1] | Bactericidal.[11][12] | Both drugs exhibit comparable time-dependent killing of MRSA. | [1][11][12] |
| Intracellular Killing (in Macrophages) | Highly effective; 100-fold greater reduction of intracellular MRSA compared to vancomycin.[1] | Less effective in clearing intracellular MRSA.[1] | This compound shows superior potential for treating infections involving intracellular bacteria. | [1] |
| Biofilm Inhibition | Not significantly effective; ~30% reduction at 128x MIC.[1] | Modestly effective; ~20% reduction at 128x MIC.[1] | Neither agent is highly effective against established biofilms, though vancomycin shows slightly better, albeit weak, activity in some reports. | [1] |
| Septicemic Mouse Model (In Vivo) | A 50 mg/kg dose provided significant protection from mortality and reduced bacterial load in organs.[1][2][13] | A 50 mg/kg dose provided significant protection from mortality and reduced bacterial load in organs.[1][2][13] | This compound and vancomycin show comparable in vivo efficacy for systemic MRSA infections. | [1][2][13] |
Mechanisms of Action
The two compounds combat MRSA through fundamentally different pathways, which is a critical consideration for drug development and managing resistance.
This compound: RNA sequencing experiments have revealed that this compound's primary mechanism of action is the inhibition of ribosome formation.[1][2][3] This disruption of ribosomal synthesis leads to a downstream failure in protein production, ultimately causing bacterial cell death. Secondary effects include the inhibition of amino acid synthesis and the downregulation of virulence factors.[1][2][3]
Vancomycin: As a glycopeptide antibiotic, vancomycin targets the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4][6][7] This binding physically obstructs the transglycosylation and transpeptidation steps, preventing the cross-linking of the peptidoglycan chains and thereby inhibiting the synthesis of a stable cell wall, leading to cell lysis.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 3. Investigating intracellular persistence of Staphylococcus aureus within a murine alveolar macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
Comparing the mechanism of action of Aspidinol and linezolid on the ribosome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of Aspidinol and the clinically established antibiotic, linezolid (B1675486), on the bacterial ribosome. By presenting supporting experimental data and methodologies, this document aims to elucidate the distinct ways in which these compounds disrupt bacterial protein synthesis, a critical target for antimicrobial agents.
Overview of Mechanisms
This compound and linezolid both ultimately lead to the cessation of protein synthesis in bacteria, but they achieve this through fundamentally different mechanisms. Linezolid is a direct inhibitor of the translation process, binding to the fully assembled ribosome. In contrast, current evidence suggests that this compound's primary mode of action is the inhibition of ribosome formation, thereby reducing the number of functional ribosomes available for protein synthesis.
Linezolid is a member of the oxazolidinone class of antibiotics.[1] It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[1][2] This binding event prevents the formation of a functional 70S initiation complex, a crucial first step in protein synthesis.[3][4] Specifically, linezolid interferes with the correct positioning of the initiator fMet-tRNA, thereby stalling translation before it can begin.[5][6]
This compound , a natural product extracted from Dryopteris fragrans, has demonstrated significant antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus (MRSA).[2][7] Transcriptomic analysis through RNA-sequencing (RNA-seq) has revealed that this compound treatment leads to the differential expression of numerous genes involved in ribosome synthesis.[2] This suggests that this compound's primary antibacterial effect is the inhibition of ribosome biogenesis.[2][7] By down-regulating the production of essential ribosomal proteins, this compound effectively depletes the cell of functional ribosomes.[2]
Comparative Data
The following table summarizes the key mechanistic differences and available quantitative data for this compound and linezolid.
| Feature | This compound | Linezolid |
| Primary Target | Ribosome biogenesis/assembly | 50S ribosomal subunit (Peptidyl Transferase Center) |
| Mechanism of Action | Inhibition of the formation of ribosomes, likely by down-regulating the expression of ribosomal protein genes.[2] | Binds to the 23S rRNA of the 50S subunit at the A-site of the PTC, preventing the formation of the 70S initiation complex.[1][2] |
| Effect on Protein Synthesis | Indirect inhibition due to a lack of functional ribosomes.[2] | Direct inhibition of the initiation phase of translation.[3][4] |
| Binding Site | No specific binding site on the mature ribosome has been identified. The molecular target within the ribosome assembly pathway is currently unknown. | Binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2] |
| Minimum Inhibitory Concentration (MIC) against MRSA | 2 µg/mL[2][7] | Varies by strain, but generally in a similar range. |
| In vivo Efficacy (Septicemic Mouse Model) | A dose of 50 mg/kg provided significant protection from mortality, comparable to vancomycin.[2][7] | Established clinical efficacy against MRSA infections. |
Experimental Protocols
The distinct mechanisms of this compound and linezolid necessitate different experimental approaches for their study.
Investigating this compound's Effect on Ribosome Biogenesis
RNA-Sequencing (RNA-seq)
-
Objective: To identify changes in the transcriptome of bacteria upon treatment with this compound.
-
Methodology:
-
Bacterial cultures (e.g., MRSA) are grown to mid-logarithmic phase and then treated with a sub-lethal concentration of this compound for a defined period.
-
Total RNA is extracted from both treated and untreated (control) bacterial cells.
-
Ribosomal RNA is depleted from the total RNA samples.
-
The remaining mRNA is fragmented and converted into a cDNA library.
-
The cDNA libraries are sequenced using a next-generation sequencing platform.
-
The resulting sequence reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the presence of this compound. Genes encoding ribosomal proteins are of particular interest.[2]
-
Characterizing Linezolid's Interaction with the Ribosome
In Vitro Translation Inhibition Assay
-
Objective: To quantify the direct inhibitory effect of linezolid on protein synthesis.
-
Methodology:
-
A cell-free transcription-translation system (e.g., from E. coli) is utilized.
-
A DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the system.
-
Varying concentrations of linezolid are added to the reactions.
-
The reactions are incubated to allow for transcription and translation to occur.
-
The amount of synthesized reporter protein is quantified by measuring luminescence or fluorescence.
-
The concentration of linezolid that inhibits protein synthesis by 50% (IC50) is determined.[8]
-
Ribosome Binding Assays (e.g., Filter Binding Assay)
-
Objective: To determine the binding affinity of linezolid to the ribosome.
-
Methodology:
-
Purified 70S ribosomes or 50S ribosomal subunits are used.
-
A radiolabeled ligand known to bind to the PTC (e.g., [3H]chloramphenicol) or radiolabeled linezolid itself is incubated with the ribosomes.
-
Increasing concentrations of unlabeled linezolid are added to compete for binding.
-
The reaction mixtures are passed through a nitrocellulose filter, which retains ribosome-ligand complexes but allows unbound ligand to pass through.
-
The amount of radioactivity retained on the filter is measured.
-
The data is used to calculate the binding affinity (Kd) or the concentration of linezolid that displaces 50% of the radiolabeled ligand (IC50).
-
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To visualize the binding site of linezolid on the ribosome at high resolution.
-
Methodology:
-
Purified ribosomes are incubated with a saturating concentration of linezolid.
-
The ribosome-linezolid complexes are rapidly frozen in a thin layer of vitreous ice.
-
The frozen sample is imaged using a transmission electron microscope.
-
A large number of particle images are collected and computationally processed to generate a high-resolution 3D reconstruction of the ribosome-linezolid complex.
-
The resulting 3D map allows for the precise identification of the linezolid binding pocket and its interactions with the 23S rRNA.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of this compound and linezolid.
Caption: Mechanism of this compound action on ribosome biogenesis.
Caption: Mechanism of Linezolid action on translation initiation.
Conclusion
This compound and linezolid represent two distinct strategies for targeting the bacterial ribosome. Linezolid acts as a direct inhibitor of protein synthesis initiation, a mechanism that has been extensively characterized at the molecular level. This compound, on the other hand, appears to employ a novel mechanism by disrupting the very formation of ribosomes. This presents an exciting avenue for the development of new antibacterial agents that could circumvent existing resistance mechanisms. Further research is warranted to identify the specific molecular target of this compound within the ribosome biogenesis pathway and to fully elucidate its potential as a therapeutic agent. This comparative guide serves as a foundational resource for researchers engaged in the discovery and development of next-generation antibiotics.
References
- 1. Screening Pipeling for Ribosome Biogenesis Inhibition | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upload.orthobullets.com [upload.orthobullets.com]
- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
Aspidinol and Oxacillin: A Synergistic Combination Against MRSA
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice, necessitating the exploration of novel therapeutic strategies. One promising approach involves the use of combination therapy to restore the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic effect of Aspidinol, a natural compound, with oxacillin (B1211168) against MRSA, supported by experimental data.
I. Quantitative Analysis of Synergistic Activity
A study investigating the antibacterial properties of this compound revealed a significant synergistic interaction when combined with oxacillin against a multi-drug-resistant MRSA strain (ATCC 33591). The addition of a sub-inhibitory concentration of this compound led to a dramatic reduction in the minimum inhibitory concentration (MIC) of oxacillin, effectively re-sensitizing the resistant bacteria to the β-lactam antibiotic.[1][2]
| Compound | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | Fold Reduction in Oxacillin MIC |
| Oxacillin | 256 | 0.5 | 512 |
| This compound | 2 | 1 (sub-MIC) | - |
| The standalone MIC of this compound against MRSA ATCC 33591 was determined to be 2 μg/mL.[2] |
Table 1: Synergistic Effect of this compound and Oxacillin against MRSA ATCC 33591.
The data clearly demonstrates that in the presence of 1 µg/mL of this compound, the concentration of oxacillin required to inhibit the growth of MRSA was reduced 512-fold, from 256 µg/mL to 0.5 µg/mL.[1][2]
II. Proposed Mechanism of Synergism
The primary mechanism of oxacillin resistance in MRSA is the expression of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in their presence.
This compound is theorized to restore oxacillin susceptibility by downregulating the expression of genes associated with β-lactam resistance.[1][2] Transcriptional analysis has shown that treatment with this compound can lead to a reduction in the expression of mecA and its regulatory genes, mecI and mecR1, as well as the blaZ gene, which is involved in penicillin resistance.[1]
Caption: Proposed mechanism of this compound and Oxacillin synergy.
III. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effect of this compound and oxacillin.
A. Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (e.g., ATCC 33591).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Inoculum:
-
Culture MRSA on a Mueller-Hinton Agar (MHA) plate overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of this compound and oxacillin in CAMHB in separate 96-well microtiter plates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
B. Checkerboard Synergy Assay
This assay is used to systematically evaluate the interaction between two antimicrobial agents.
-
Materials: As per the MIC determination protocol.
-
Assay Setup:
-
Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of oxacillin (e.g., from 2x MIC to MIC/64).
-
Along the y-axis, prepare serial two-fold dilutions of this compound (e.g., from 2x MIC to MIC/64).
-
This creates a matrix of wells containing various concentrations of both compounds.
-
The first row and first column will contain the individual drugs to re-determine their MICs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the MRSA suspension (final concentration of 5 x 10⁵ CFU/mL).
-
Include appropriate growth and sterility controls.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Caption: Workflow for Checkerboard Synergy Assay.
IV. Comparison with Alternative Therapies
Currently, standard treatments for severe MRSA infections include vancomycin (B549263) and linezolid. While effective, these drugs are not without limitations, including the emergence of resistance and potential for adverse effects.
| Therapy | Mechanism of Action | Advantages | Disadvantages |
| Vancomycin | Glycopeptide; inhibits cell wall synthesis | Established efficacy for MRSA | Nephrotoxicity; "red man syndrome"; emergence of resistance (VRSA, VISA) |
| Linezolid | Oxazolidinone; inhibits protein synthesis | Oral bioavailability; effective against vancomycin-resistant strains | Myelosuppression with long-term use; potential for drug interactions |
| This compound + Oxacillin | Restores β-lactam activity by downregulating resistance genes | Re-sensitizes MRSA to a widely used and generally safe class of antibiotics; potentially narrows the treatment spectrum | Investigational; requires further clinical validation |
Table 2: Comparison of this compound + Oxacillin with Standard MRSA Therapies.
V. Conclusion
The synergistic combination of this compound and oxacillin presents a promising strategy for combating MRSA infections. By inhibiting the expression of key resistance genes, this compound effectively restores the antibacterial activity of oxacillin.[1] This approach could potentially revitalize the utility of β-lactam antibiotics against resistant pathogens. Further in-depth studies, including comprehensive in vivo efficacy and safety assessments, are warranted to fully evaluate the clinical potential of this combination therapy.
References
- 1. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Aspidinol versus Other Phloroglucinols in Antibacterial Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals the potent antibacterial activity of Aspidinol, a naturally occurring phloroglucinol (B13840), particularly against challenging multidrug-resistant pathogens. This guide provides a head-to-head comparison of this compound's efficacy with other notable phloroglucinols, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant antibacterial activity, especially against Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[1][2] Its primary mechanism of action involves the inhibition of ribosomal formation, a critical process for bacterial protein synthesis, and the induction of reactive oxygen species (ROS), leading to cellular damage and death. This dual-action mechanism makes it a promising candidate for further investigation in the development of new antimicrobial agents. When compared to other phloroglucinols, this compound's performance is notable, though the broader class of compounds also exhibits significant antibacterial properties through various mechanisms, including membrane disruption.
Comparative Antibacterial Activity of Phloroglucinols
The following table summarizes the in vitro antibacterial activity of this compound and other selected phloroglucinols against various bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview.
| Phloroglucinol Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus (MSSA) | 0.25 - 2 | [1] |
| Staphylococcus aureus (MRSA) | 2 | [1][2] | |
| Aspidin (B1208479) BB | Staphylococcus aureus | 15.63 - 62.5 | [3] |
| Propionibacterium acnes | 7.81 - 15.63 | ||
| Hyperforin | Staphylococcus aureus (MRSA) | 1.0 | |
| Acylphloroglucinol (Compound A5) | Staphylococcus aureus (MRSA) | 0.98 | |
| Gallomyrtucommulone G | Staphylococcus aureus | 16 | |
| Myrtucommulone A | Staphylococcus aureus (MDR) | low µM range |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols: A Closer Look at the Methodology
The determination of a compound's antibacterial efficacy relies on standardized and reproducible experimental protocols. The most common methods for quantifying antibacterial activity are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and utilized technique.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Phloroglucinol Dilutions: A serial two-fold dilution of the phloroglucinol compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well containing the diluted phloroglucinol is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the phloroglucinol that completely inhibits visible bacterial growth (i.e., the well remains clear).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.
Protocol: Minimum Bactericidal Concentration (MBC) Test
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the phloroglucinol that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing the Experimental Workflow
To provide a clear understanding of the process for assessing antibacterial activity, the following diagram illustrates the key steps involved in the determination of MIC and MBC.
Unraveling the Mechanism of Action
The antibacterial efficacy of phloroglucinols stems from their ability to interfere with essential bacterial processes. For this compound, a key mechanism is the inhibition of ribosome synthesis, which halts protein production and leads to bacterial cell death.[1] This is a well-established target for many clinically successful antibiotics. Additionally, some phloroglucinols, including aspidin BB, have been shown to induce the generation of reactive oxygen species (ROS) within bacterial cells.[3] This oxidative stress damages cellular components such as DNA, proteins, and lipids, ultimately contributing to cell death. Other phloroglucinol derivatives are known to act by disrupting the bacterial cell membrane.
The following diagram illustrates the proposed primary mechanisms of antibacterial action for this compound.
Conclusion
This compound and other phloroglucinols represent a promising class of natural compounds with significant antibacterial activity. The data presented in this guide highlights this compound's potent efficacy, particularly against Gram-positive bacteria like S. aureus. The detailed experimental protocols provide a foundation for researchers to conduct further comparative studies. Future research should focus on expanding the antibacterial spectrum to include more Gram-negative bacteria and conducting in vivo studies to validate the in vitro findings. The unique mechanisms of action of these compounds offer exciting avenues for the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Aspidinol vs. Daptomycin for Systemic MRSA Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Aspidinol and daptomycin (B549167) against systemic Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for further drug development.
Executive Summary
This compound, a phloroglucinol (B13840) derivative, has demonstrated significant in vivo efficacy against systemic MRSA infections in murine models, comparable to the established antibiotic vancomycin (B549263). It has been shown to reduce bacterial load in key organs and improve survival rates. Daptomycin, a cyclic lipopeptide antibiotic, is a clinically approved treatment for MRSA infections and has also shown efficacy in various preclinical models, although direct comparative studies with this compound using identical experimental parameters are limited. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) against MRSA
| Compound | MRSA Strain | MIC (µg/mL) | Reference |
| This compound | ATCC 33591 | 2 | [1] |
| Daptomycin | Clinical Isolates | ≤1 | [2] |
| Vancomycin | ATCC 33591 | 2 | [1] |
Table 2: In Vivo Efficacy in Lethal Systemic MRSA Infection Model (Murine)
| Treatment (Dose) | MRSA Strain | Survival Rate (%) | Study Duration (days) | Reference |
| This compound (25 mg/kg) | ATCC 33591 | ~80 | 5 | [1] |
| Vancomycin (25 mg/kg) | ATCC 33591 | Not specified | 5 | [1] |
| Daptomycin (50 mg/kg) | Clinical Isolate | 100 (non-neutropenic) | 7 | [3] |
| Daptomycin (50 mg/kg) | Clinical Isolate | 40 (neutropenic) | 7 | [3] |
Note: The experimental models for this compound and Daptomycin differ, which may impact direct comparison of survival rates.
Table 3: In Vivo Efficacy in Non-Lethal Systemic MRSA Infection Model (Murine) - Bacterial Load Reduction
| Treatment (Dose) | MRSA Strain | Organ | Mean Bacterial Load Reduction (log10 CFU) vs. Control | Reference |
| This compound (25 mg/kg) | ATCC 33591 | Spleen | Significant reduction | [1] |
| Lung | Significant reduction | [1] | ||
| Liver | Significant reduction | [1] | ||
| Vancomycin (25 mg/kg) | ATCC 33591 | Spleen | Significant reduction | [1] |
| Lung | Significant reduction | [1] | ||
| Liver | Significant reduction | [1] | ||
| Daptomycin (50 mg/kg) | NUMR101 | Lung | ~2.89 | [4] |
Note: The experimental models and MRSA strains differ between the this compound and Daptomycin studies, which may impact direct comparison of bacterial load reduction.
Experimental Protocols
This compound: Murine Systemic MRSA Infection Model[1]
1. Lethal Systemic Infection Model:
-
Animal Model: Mice.
-
Bacterial Strain: MRSA ATCC 33591.
-
Infection Route: Intraperitoneal (i.p.) injection of 2.95 × 10⁹ CFU per mouse.
-
Treatment: Intravenous (i.v.) injection of this compound (5, 15, or 25 mg/kg), vancomycin (5, 15, or 25 mg/kg), or vehicle alone, once daily for 5 days.
-
Endpoint: Survival monitored for 5 days.
2. Non-Lethal Systemic Infection Model:
-
Animal Model: Mice.
-
Bacterial Strain: MRSA ATCC 33591.
-
Infection Route: Intraperitoneal (i.p.) injection with a non-lethal dose.
-
Treatment: Intravenous (i.v.) injection of this compound (25 mg/kg), vancomycin (25 mg/kg), or vehicle alone, once daily for 6 days.
-
Endpoint: 24 hours after the last treatment, mice were euthanized, and organs (spleen, lung, liver) were excised, homogenized, and plated to determine viable MRSA colonies (CFU).
Daptomycin: Murine Peritonitis/Sepsis Model[3]
-
Animal Model: Healthy and neutropenic mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).
-
Infection Route: Intraperitoneal (i.p.) injection.
-
Treatment: A single subcutaneous (s.c.) dose of daptomycin (50 mg/kg).
-
Endpoint: Survival monitored for 7 days. In some experiments, real-time, noninvasive tracking of infection was performed using bioluminescent bacteria.
Daptomycin: Murine Hematogenous Pulmonary Infection Model[4]
-
Animal Model: Mice.
-
Bacterial Strain: MRSA NUMR101.
-
Infection Route: Inoculation into the tail vein.
-
Treatment: Intraperitoneal (i.p.) administration of daptomycin (50 mg/kg) every 24 hours.
-
Endpoint: Survival observed for 10 days, and bacterial load in the lungs determined at specific time points.
Mechanism of Action
This compound: Inhibition of Protein Synthesis
This compound's primary mechanism of action against MRSA is the inhibition of ribosome formation, which subsequently halts protein synthesis in the bacteria.[5] RNA sequencing has revealed that this compound treatment leads to the up- and downregulation of numerous genes involved in ribosome synthesis.[1] Additionally, it may play a secondary role in inhibiting amino acid synthesis and reducing the expression of virulence factors.[5]
Daptomycin: Disruption of Cell Membrane Function
Daptomycin exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane.[6][7] Its lipophilic tail inserts into the cell membrane, leading to the formation of ion channels. This causes a rapid efflux of potassium ions, resulting in membrane depolarization and the cessation of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death without lysis.[6][7]
Visualizations
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complicated skin and soft tissue infections: literature review of evidence for and experience with daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Daptomycin to Manage Severe MRSA Infections in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Daptomycin? [synapse.patsnap.com]
Comparative analysis of the cytotoxicity profiles of Aspidinol and other natural products
This guide provides a comparative analysis of the in vitro cytotoxicity of Aspidinol, a natural product isolated from Dryopteris fragrans, against various cancer cell lines. Its cytotoxic profile is compared with other natural compounds and established chemotherapeutic agents to offer a comprehensive overview for researchers, scientists, and drug development professionals. The data presented is supported by experimental findings from peer-reviewed studies.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a selection of other natural products and standard chemotherapeutic drugs against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| This compound | A549 (Lung Carcinoma) | 2.73 - 24.14[1] |
| MCF7 (Breast Adenocarcinoma) | 2.73 - 24.14[1] | |
| Aspidin BB | HO-8910 (Ovarian Cancer) | 68.81 (24h), 25.79 (48h), 15.02 (72h)[2] |
| Dryofraterpene A | A549 (Lung Carcinoma) | 2.84[3] |
| MCF7 (Breast Adenocarcinoma) | 1.58[3] | |
| HepG2 (Hepatocellular Carcinoma) | 3.53[3] | |
| HeLa (Cervical Cancer) | 1.65[3] | |
| PC-3 (Prostate Cancer) | 4.62[3] | |
| Paclitaxel | A549 (Lung Carcinoma) | >32 (3h), 9.4 (24h), 0.027 (120h)[4] |
| T47D (Breast Cancer) | 1.58[5] | |
| MEL (Leukemia) | 0.0995 | |
| K562 (Leukemia) | 0.0427[6] | |
| Doxorubicin | MCF7 (Breast Adenocarcinoma) | 1.20[7] |
| T47D (Breast Cancer) | 0.202[5] | |
| HeLa (Cervical Cancer) | 2.92[8] | |
| HepG2 (Hepatocellular Carcinoma) | 12.2[8] | |
| Vincristine (B1662923) | A375 (Melanoma) | 0.12 |
| L1210 (Murine Leukemia) | 0.01 - 0.1 (for 50% cell kill)[9] | |
| CEM (Human Lymphoblastoid Leukemia) | 0.01 - 0.1 (for 50% growth reduction)[9] | |
| Camptothecin | MCF7 (Breast Adenocarcinoma) | 0.089[10] |
| HCC1419 (Breast Carcinoma) | 0.067[10] | |
| HT29 (Colon Carcinoma) | 0.037 - 0.048[11] | |
| SKOV3 (Ovarian Cancer) | 0.037 - 0.048[11] | |
| Etoposide | A549 (Lung Carcinoma) | 3.49 (72h)[12] |
| BEAS-2B (Normal Lung) | 2.10 (72h)[12] |
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from in vitro cell viability assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only media are also included.
-
MTT Reagent Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Natural products exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound and related phloroglucinols have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, Aspidin BB, a derivative from the same plant as this compound, induces apoptosis in human ovarian cancer cells through the mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c and subsequent activation of caspases.[2]
Many natural products, including polyphenols and alkaloids, target critical signaling pathways such as:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Its inhibition can lead to apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase pathway is involved in regulating cell growth, differentiation, and stress responses. Dysregulation of this pathway is common in cancer.
-
NF-κB Pathway: Nuclear factor-kappa B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition can sensitize cancer cells to cytotoxic agents.[7][12]
The diagram below illustrates a generalized signaling pathway for apoptosis induction, a common mechanism of action for many cytotoxic natural products.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the cytotoxicity of a compound using a cell-based assay like the MTT assay.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. netjournals.org [netjournals.org]
Evaluating the Resistance Potential of Aspidinol in Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Aspidinol, a novel antimicrobial agent, and outlines a framework for evaluating the potential for Staphylococcus aureus to develop resistance to this compound. While direct experimental data on resistance development to this compound is not yet available in peer-reviewed literature, this document furnishes researchers with the necessary protocols and comparative context to initiate such critical investigations. We will compare the known attributes of this compound with established antistaphylococcal agents and provide detailed methodologies for key resistance assessment experiments.
This compound: An Overview of its Antimicrobial Activity
This compound, a phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity against a range of S. aureus strains, including methicillin-resistant S. aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of ribosomal formation, a crucial process for bacterial protein synthesis.[1][2] This mode of action is distinct from many commonly used antibiotics, suggesting a potential for efficacy against strains resistant to other drug classes.
Comparative Efficacy
In preclinical studies, this compound has shown efficacy comparable to or, in some instances, superior to vancomycin (B549263) and linezolid, two frontline antibiotics for treating serious S. aureus infections.
| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) | In Vivo Efficacy (Murine Sepsis Model) |
| This compound | MSSA & MRSA | 0.25 - 2 | 0.5 - 4 | Comparable to vancomycin[1] |
| Vancomycin | MRSA | 1 - 2 | - | Standard of care |
| Linezolid | MRSA | 1 - 4 | - | Standard of care |
Table 1: Comparative Antimicrobial Activity of this compound. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) are presented alongside its in vivo efficacy in a murine sepsis model as compared to vancomycin.[1]
Framework for Evaluating Resistance Development
The emergence of antibiotic resistance is a critical factor in the long-term viability of any new antimicrobial agent. The following experimental protocols are standard methodologies used to assess the potential for resistance development.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of S. aureus.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of S. aureus (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity.
-
MBC Determination: Subculture aliquots from the wells with no visible growth onto antibiotic-free agar (B569324) plates. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Serial Passage (In Vitro Evolution)
Objective: To assess the potential for S. aureus to develop resistance to this compound through continuous exposure to sub-lethal concentrations.
Protocol:
-
Initial MIC: Determine the baseline MIC of this compound for the selected S. aureus strain.
-
Sub-inhibitory Exposure: Inoculate a culture of S. aureus into a broth containing this compound at a concentration of 0.5x MIC.
-
Incubation and Passage: Incubate the culture for 24 hours at 37°C. The following day, use this culture to inoculate a new series of two-fold dilutions of this compound to determine the new MIC.
-
Repeat Passages: The culture from the well containing the highest concentration of this compound that still permits growth (the new sub-MIC) is used to inoculate the next day's MIC assay.
-
Duration: This process is repeated daily for a predetermined period (e.g., 15-30 days).
-
Analysis: Monitor the fold-change in MIC over time. A significant and steady increase in MIC suggests the development of resistance.
Spontaneous Mutation Frequency
Objective: To determine the frequency at which spontaneous mutations conferring resistance to this compound arise in a population of S. aureus.
Protocol:
-
Culture Preparation: Grow a large population of S. aureus (e.g., 10^9 to 10^10 CFU) in antibiotic-free broth.
-
Plating on Selective Media: Plate the concentrated bacterial culture onto agar plates containing this compound at a concentration of 4x, 8x, and 16x the baseline MIC.
-
Enumeration of Total Viable Count: Perform serial dilutions of the initial culture and plate on non-selective agar to determine the total number of viable bacteria.
-
Incubation: Incubate all plates at 37°C for 48-72 hours.
-
Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of colonies that grow on the antibiotic-containing plates by the total number of viable bacteria plated.
-
Confirmation of Resistance: Pick resistant colonies and re-determine their MIC to confirm the resistant phenotype.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of these experimental processes and the known mechanism of this compound, the following diagrams are provided.
Conclusion and Future Directions
This compound presents a promising profile as a novel anti-staphylococcal agent with a mechanism of action that may circumvent existing resistance pathways. However, a thorough evaluation of its potential for resistance development is a critical next step in its preclinical assessment. The experimental framework provided in this guide offers a standardized approach to generating the necessary data. Future studies should focus on conducting serial passage and spontaneous mutation frequency experiments with this compound against a panel of clinically relevant S. aureus strains. Furthermore, whole-genome sequencing of any resistant mutants that arise will be crucial for elucidating the genetic basis of resistance and predicting potential cross-resistance with other antibiotics. Such data will be invaluable for the continued development of this compound as a potential therapeutic for challenging S. aureus infections.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspidinol and Vancomycin: A Comparative Analysis of their Anti-MRSA Mechanisms
A new study reveals that aspidinol, a natural compound, exhibits potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) comparable to the frontline antibiotic vancomycin (B549263), but through a distinct mechanism of action. While vancomycin directly targets the bacterial cell wall, this compound's primary mode of action is the inhibition of ribosomal synthesis, with secondary effects on amino acid synthesis and the reduction of virulence factors.[1][2] This fundamental difference in their mechanisms presents a significant finding for researchers and drug development professionals in the ongoing battle against antibiotic-resistant bacteria.
This guide provides a detailed comparison of this compound and vancomycin, focusing on their effects on MRSA, supported by experimental data and methodologies.
Comparative Efficacy Against MRSA
This compound has demonstrated significant in vitro and in vivo activity against MRSA, with a minimum inhibitory concentration (MIC) of 2 μg/mL.[1][2] In a lethal septicemic mouse model, a 50 mg/kg dose of this compound provided significant protection from mortality, an effect comparable to the same dose of vancomycin.[1][2] Furthermore, in a non-lethal septicemic mouse model, both this compound and vancomycin significantly reduced the bacterial load in the spleen, lung, and liver.[1][2]
| Compound | Minimum Inhibitory Concentration (MIC) against MRSA | In Vivo Efficacy (Lethal Septicemic Mouse Model) |
| This compound | 2 μg/mL[1][2] | Significant protection at 50 mg/kg[1][2] |
| Vancomycin | Not explicitly stated in the provided this compound study, but is a standard anti-MRSA drug.[3] | Significant protection at 50 mg/kg[1][2] |
Mechanism of Action: A Tale of Two Targets
The primary difference between this compound and vancomycin lies in their cellular targets within MRSA.
Vancomycin: The Cell Wall Inhibitor
Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[4][5][6] This binding physically obstructs the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains.[5][7] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7]
This compound: The Ribosome Inhibitor
In contrast to vancomycin, RNA-sequencing and RT-PCR experiments have revealed that this compound's primary mechanism of killing S. aureus is the inhibition of ribosome formation.[2] This disruption of protein synthesis is a fundamentally different antibacterial strategy. Additionally, this compound treatment leads to the inhibition of amino acid synthesis and a reduction in the expression of virulence factors, which likely contribute to its overall therapeutic effect.[2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the efficacy and mechanism of action of this compound and vancomycin.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Bacterial Strains and Culture: Clinical isolates of MRSA are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Drug Dilution: A serial dilution of the test compound (this compound or vancomycin) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
In Vivo Septicemic Mouse Model
-
Animal Model: Mice are used as the in vivo model.
-
Infection: A lethal or non-lethal dose of a clinical MRSA strain is administered to the mice, typically via intraperitoneal injection.
-
Treatment: The mice are treated with the test compound (e.g., this compound or vancomycin at a specific dose) or a vehicle control, usually administered intravenously. Treatment is typically given for a set number of days.
-
Monitoring (Lethal Model): The survival of the mice is monitored over a period of several days.
-
Bacterial Load Determination (Non-lethal Model): After the treatment period, the mice are euthanized, and organs such as the spleen, liver, and lungs are harvested, homogenized, and plated to determine the number of viable bacterial colonies (CFUs).
Conclusion
This compound presents a promising alternative to existing antibiotics for the treatment of MRSA infections. Its potent antibacterial activity, comparable to that of vancomycin, combined with a distinct mechanism of action targeting ribosomal synthesis, makes it a valuable candidate for further drug development. The inhibition of protein synthesis, rather than cell wall synthesis, may offer advantages in combating certain types of antibiotic resistance and could potentially be used in combination therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
- 6. JCI - Mechanisms of vancomycin resistance in Staphylococcus aureus [jci.org]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
A comparative transcriptomic analysis of MRSA treated with Aspidinol and vancomycin
An Objective Guide for Researchers and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of Aspidinol, a promising natural compound, and Vancomycin (B549263), a standard-of-care antibiotic, on their transcriptomic impact on MRSA. This analysis is based on experimental data from peer-reviewed studies, offering insights into their distinct mechanisms of action and potential therapeutic applications.
Performance Comparison: In Vitro and In Vivo Efficacy
This compound has demonstrated significant antibacterial activity against MRSA, comparable to that of vancomycin.[1][2] In vitro studies have established a minimum inhibitory concentration (MIC) for this compound at 2 μg/mL against MRSA.[1][2] Furthermore, in vivo studies using a lethal septicemic mouse model showed that a 50 mg/kg dose of either this compound or vancomycin offered significant protection against mortality.[1][2]
| Parameter | This compound | Vancomycin | Reference |
| Minimum Inhibitory Concentration (MIC) | 2 μg/mL | Not explicitly stated in the provided this compound study, but generally effective against susceptible MRSA. | [1][2] |
| In Vivo Efficacy (Lethal Sepsis Model) | Significant protection at 50 mg/kg | Significant protection at 50 mg/kg | [1][2] |
Transcriptomic Impact: A Tale of Two Mechanisms
While both this compound and Vancomycin are effective against MRSA, their underlying mechanisms of action, as revealed by transcriptomic analysis, are distinct.
This compound: Targeting Protein Synthesis and Virulence
RNA sequencing (RNA-seq) of MRSA treated with this compound revealed a primary mechanism targeting the machinery of protein synthesis.[1][2] A significant number of genes involved in ribosome synthesis were both up- and downregulated, suggesting an inhibition of this crucial cellular process.[1] This disruption of protein production is a key factor in this compound's bactericidal activity.
Secondary effects observed in the transcriptome include the inhibition of amino acid synthesis and a reduction in the expression of virulence factors.[1][2] Specifically, genes encoding for exfoliative toxin (eta) and IgG-binding protein (sbi) were significantly downregulated.[1] This suggests that this compound not only kills MRSA but may also attenuate its pathogenic capabilities.
Vancomycin: Disrupting Cell Wall Integrity
Vancomycin, a glycopeptide antibiotic, is well-established to inhibit the synthesis of the bacterial cell wall.[3][4][5] Transcriptomic studies of vancomycin-treated MRSA consistently show the upregulation of genes involved in the cell wall stress response.[6] A key indicator of this is the increased expression of the vraSR operon, a two-component regulatory system that senses and responds to cell wall damage.[7][8] This response is a direct consequence of vancomycin's interference with peptidoglycan synthesis.
The following table summarizes the key differences in the transcriptomic responses of MRSA to this compound and Vancomycin. It is important to note that this is a comparative synthesis from different studies, and direct head-to-head transcriptomic data is not yet available.
| Cellular Process | This compound-Treated MRSA | Vancomycin-Treated MRSA |
| Primary Target | Ribosome/Protein Synthesis | Cell Wall Synthesis |
| Key Upregulated Genes | Genes involved in ribosome synthesis (stress response) | Cell wall stress response genes (e.g., vraSR) |
| Key Downregulated Genes | Amino acid synthesis pathways, Virulence factors (e.g., eta, sbi) | Varies, but generally reflects a shift in metabolic priorities to cope with cell wall stress. |
| Overall Mechanism | Inhibition of protein synthesis, leading to bacterial cell death, and reduction of virulence. | Inhibition of peptidoglycan synthesis, leading to a weakened cell wall and subsequent lysis. |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the process of a comparative transcriptomic analysis, the following diagrams are provided.
Caption: Mechanism of action of this compound against MRSA.
References
- 1. Vancomycin Tolerance in Methicillin-Resistant Staphylococcus aureus: Influence of Vancomycin, Daptomycin, and Telavancin on Differential Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide transcriptional profiling of the response of Staphylococcus aureus to cell-wall-active antibiotics reveals a cell-wall-stress stimulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. researchgate.net [researchgate.net]
- 6. Genomic, Transcriptomic and Metabolomic Studies of Two Well-Characterized, Laboratory-Derived Vancomycin-Intermediate Staphylococcus aureus Strains Derived from the Same Parent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneticsmr.org [geneticsmr.org]
- 8. Vancomycin tolerance in methicillin-resistant Staphylococcus aureus: influence of vancomycin, daptomycin, and telavancin on differential resistance gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspidinol: A Comparative Analysis of Cross-Resistance with Ribosome-Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Aspidinol and its potential for cross-resistance with other well-established ribosome-targeting antibiotics. This compound, a natural compound extracted from Dryopteris fragrans, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the inhibition of ribosome formation, sets it apart from many conventional antibiotics that target ribosome function.[1][2] This distinction is central to understanding its cross-resistance profile.
Executive Summary
Current research indicates that this compound's primary antibacterial strategy is to disrupt the synthesis and assembly of ribosomes, the cellular machinery responsible for protein production.[1][2] This mechanism is fundamentally different from that of major classes of ribosome-targeting antibiotics such as macrolides, tetracyclines, aminoglycosides, and oxazolidinones, which typically bind to the mature 30S or 50S ribosomal subunits to inhibit various stages of protein synthesis.[3]
Due to this unique mechanism, the potential for cross-resistance between this compound and other ribosome-targeting antibiotics is hypothesized to be low. Cross-resistance often arises when antibiotics share a common binding site or are affected by the same resistance mechanisms, such as target site modification or efflux pumps.[4][5] As this compound targets the ribosome formation pathway, it is less likely to be affected by resistance mechanisms that have evolved to counteract antibiotics targeting the functional ribosome. However, it is crucial to note that no direct experimental studies on the cross-resistance of this compound with other ribosome-targeting antibiotics have been published to date. The following comparisons are therefore based on theoretical considerations of their distinct mechanisms of action.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values of this compound against various strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates.[1] For a comparative context, typical MIC ranges for other ribosome-targeting antibiotics against S. aureus are also provided, although direct cross-resistance testing has not been performed.
| Antibiotic Class | Antibiotic | Organism | MIC Range (µg/mL) |
| Phloroglucinol Derivative | This compound | S. aureus (MSSA & MRSA clinical isolates) | 0.25 - 2 [1] |
| Macrolide | Erythromycin | S. aureus | 0.25 - >128 |
| Lincosamide | Clindamycin | S. aureus | 0.06 - >64 |
| Tetracycline | Tetracycline | S. aureus | 0.25 - 64 |
| Oxazolidinone | Linezolid (B1675486) | S. aureus | 0.5 - 8 |
| Aminoglycoside | Gentamicin | S. aureus | 0.12 - 128 |
Note: The MIC ranges for antibiotics other than this compound are generalized from various sources and can vary significantly based on the specific strain and resistance mechanisms present.
Mechanistic Comparison and Cross-Resistance Potential
The potential for cross-resistance is largely determined by the antibiotic's mechanism of action and the resistance mechanisms developed by bacteria.
dot
Caption: Conceptual diagram of antibiotic targets.
This compound
This compound appears to inhibit the formation of ribosomes.[1][2] RNA-seq analysis of this compound-treated MRSA showed significant downregulation of genes encoding ribosomal proteins, which are essential for the assembly of both the 30S and 50S subunits.[1] This disruption of the biogenesis pathway ultimately leads to a depletion of functional ribosomes, thereby halting protein synthesis and leading to bacterial cell death.[1]
Other Ribosome-Targeting Antibiotics
-
Macrolides (e.g., Erythromycin), Lincosamides (e.g., Clindamycin), and Streptogramins: These antibiotics bind to the 50S ribosomal subunit, typically within the polypeptide exit tunnel, thereby obstructing the path of the growing polypeptide chain.[3]
-
Tetracyclines: These bind to the 30S ribosomal subunit and interfere with the binding of aminoacyl-tRNA to the A-site, preventing the addition of new amino acids to the nascent peptide.[3]
-
Aminoglycosides (e.g., Gentamicin): These also target the 30S subunit, but their binding can cause misreading of the mRNA codon, leading to the synthesis of non-functional proteins.[3]
-
Oxazolidinones (e.g., Linezolid): These bind to the 50S subunit at the peptidyl transferase center and prevent the formation of the initiation complex, a crucial first step in protein synthesis.[6]
Implications for Cross-Resistance
Given that this compound acts on the ribosome assembly process, it is unlikely to be affected by the most common resistance mechanisms that target functional ribosomes. For instance, mutations in the 23S rRNA that confer resistance to macrolides or linezolid by altering their binding sites on the mature 50S subunit should not affect the activity of this compound.[5][6] Similarly, efflux pumps that actively remove tetracyclines from the cell would not be expected to recognize or act on this compound if its primary site of action is related to the regulation of ribosomal protein gene expression.[3]
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, a series of standardized microbiological assays would be required. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., MRSA, MSSA, and strains with known resistance to other ribosome-targeting antibiotics)
-
This compound and other antibiotics (stock solutions)
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, perform serial two-fold dilutions of each antibiotic in MHB to obtain a range of concentrations.
-
Inoculate each well with the bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to antibiotics.
-
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Antibiotic-impregnated paper disks (including a custom-made this compound disk)
-
Bacterial inoculum (0.5 McFarland standard)
-
Incubator
-
Ruler or calipers
-
-
Procedure:
-
Dip a sterile swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the antibiotic disks on the agar surface, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts (a chart would need to be developed for this compound).
-
Bacterial Growth Curve Analysis
This assay provides a dynamic view of the effect of an antibiotic on bacterial growth over time.
-
Materials:
-
Growth medium (e.g., Tryptic Soy Broth)
-
Bacterial culture
-
Antibiotics at various concentrations (e.g., sub-MIC, MIC, and supra-MIC)
-
Spectrophotometer
-
Shaking incubator
-
-
Procedure:
-
Inoculate flasks of growth medium with an overnight bacterial culture to a starting optical density (OD) at 600 nm of approximately 0.05.
-
Add the desired concentrations of the antibiotics to the respective flasks. Include a no-antibiotic control.
-
Incubate the flasks at 37°C with shaking.
-
At regular intervals (e.g., every hour for 24 hours), remove an aliquot from each flask and measure the OD600.
-
Plot the OD600 values against time to generate growth curves for each condition.
-
Mandatory Visualizations
dot
Caption: Experimental workflow for cross-resistance studies.
Conclusion
This compound presents a promising antibacterial profile, particularly against challenging pathogens like MRSA. Its mechanism of inhibiting ribosome formation is a significant departure from that of currently available ribosome-targeting antibiotics. This mechanistic uniqueness strongly suggests a low potential for cross-resistance with antibiotics that target the function of the mature ribosome. However, this remains a hypothesis that must be confirmed through rigorous experimental testing. The protocols outlined in this guide provide a framework for conducting such crucial cross-resistance studies. Further research into the precise molecular target of this compound within the ribosome biogenesis pathway will be invaluable for understanding its full therapeutic potential and for the future development of novel antibiotics that can circumvent existing resistance mechanisms.
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for cross-resistance to ribosomal PTC antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspidinol's Antibacterial Efficacy Against Clinical MRSA Isolates
Aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This guide provides a comparative overview of this compound's performance against MRSA, particularly focusing on clinical isolates, and contextualizes its efficacy with established antibiotics such as vancomycin (B549263) and linezolid. The data presented is derived from in vitro and in vivo studies, offering a comprehensive look at its potential as an anti-MRSA agent.
I. Comparative Efficacy: In Vitro Studies
This compound exhibits potent bactericidal activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various clinical isolates highlight its effectiveness.
Table 1: In Vitro Susceptibility of S. aureus Strains to this compound
| Strain Description | Number of Isolates | MIC Range (μg/mL) | MBC Range (μg/mL) |
| Clinical MSSA Isolates | 10 | 0.25 - 1 | 0.5 - 2 |
| Clinical MRSA Isolates | 25 | 0.5 - 2 | 1 - 4 |
| ATCC 25923 (MSSA) | 1 | 0.5 | 1 |
| ATCC 33591 (MRSA) | 1 | 2 | 4 |
Source: Adapted from Hua et al., 2018.[1]
Time-kill assays reveal that this compound's bactericidal effect is comparable to that of vancomycin and linezolid, achieving a significant reduction in bacterial viability over a 24-hour period.[1]
II. Comparative Efficacy: In Vivo Studies
The therapeutic potential of this compound has been validated in murine models of MRSA infection, where its performance was comparable to vancomycin, a standard-of-care antibiotic for MRSA infections.
Table 2: In Vivo Efficacy of this compound vs. Vancomycin in a Lethal Septicemic MRSA Mouse Model
| Treatment Group (Dose) | Survival Rate (5 days) |
| Vehicle Control | 0% |
| This compound (25 mg/kg) | ~80% |
| Vancomycin (25 mg/kg) | ~80% |
| This compound (50 mg/kg) | Significant Protection |
| Vancomycin (50 mg/kg) | Significant Protection |
Source: Adapted from Hua et al., 2018.[1][2]
In a non-lethal septicemic mouse model, both this compound and vancomycin (at 25 mg/kg) resulted in a significant reduction in the bacterial load in the spleen, lungs, and liver compared to the control group.[1][2][3]
III. Mechanism of Action
RNA sequencing and RT-PCR analyses have elucidated this compound's primary mechanism of action against MRSA. The study revealed that this compound's bactericidal effects are mainly due to the inhibition of ribosome formation.[1][2] Secondary mechanisms include the disruption of amino acid synthesis and the reduction of virulence factors.[1][2]
References
- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aspidinol's Synergistic Power: A New Frontier in Combating Beta-Lactam Resistance
For Immediate Release
A comprehensive review of existing research highlights the significant potential of aspidinol, a natural phloroglucinol (B13840) derivative, to work synergistically with beta-lactam antibiotics, offering a promising strategy in the fight against resistant bacterial infections, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an in-depth comparison of this compound's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Restoring Efficacy to Beta-Lactams
The primary challenge in treating MRSA infections is its resistance to conventional beta-lactam antibiotics. Research has demonstrated that this compound, when used in combination with the beta-lactam antibiotic oxacillin (B1211168), can dramatically restore its efficacy against MRSA.[1] This synergistic relationship is a critical area of investigation as it could lead to the development of novel combination therapies that breathe new life into our existing antibiotic arsenal.
A key study investigated the antibacterial activity of this compound against a standard MRSA strain (ATCC 33591) and clinical isolates.[1] this compound on its own showed potent bactericidal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 μg/mL against MRSA.[1] However, the most striking finding was its effect when combined with oxacillin.
Quantitative Analysis of Synergy
The synergistic effect of this compound with oxacillin was quantified by observing the reduction in the MIC of oxacillin required to inhibit the growth of MRSA.
| Compound | Organism | MIC Alone (μg/mL) | MIC in Combination (μg/mL) |
| Oxacillin | MRSA (ATCC 33591) | 128 | 0.5 (with 1 μg/mL this compound) |
| This compound | MRSA (ATCC 33591) | 2 | - |
Unraveling the Mechanism of Synergy
The synergistic activity of this compound is attributed to its ability to downregulate the expression of genes responsible for beta-lactam resistance in MRSA.[1] This mechanism effectively dismantles the bacteria's primary defense against beta-lactam antibiotics.
Mechanism of Action: this compound and Beta-Lactam Synergy
Caption: Proposed mechanism of this compound's synergistic activity with beta-lactam antibiotics against MRSA.
This compound treatment has been shown to significantly reduce the expression of key resistance genes, including mecA, which codes for the alternative penicillin-binding protein 2a (PBP2a) that has a low affinity for beta-lactam antibiotics.[1] By suppressing the production of PBP2a and other resistance-related proteins, this compound renders the MRSA cell susceptible to the action of beta-lactam antibiotics, which can then effectively inhibit cell wall synthesis, leading to bacterial cell death.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and oxacillin, both alone and in combination, was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A bacterial suspension of the MRSA strain is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilutions: Two-fold serial dilutions of this compound and oxacillin are prepared in a 96-well microtiter plate. For combination testing, a fixed sub-inhibitory concentration of this compound (e.g., 1 μg/mL) is added to wells containing serial dilutions of oxacillin.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of the combination over time.
-
Preparation of Cultures: An overnight culture of MRSA is diluted in fresh MHB and grown to the early logarithmic phase.
-
Drug Exposure: The bacterial culture is then treated with this compound alone, oxacillin alone, and the combination of this compound and oxacillin at specific concentrations (e.g., their respective MICs or multiples thereof). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted and plated on Mueller-Hinton Agar (MHA).
-
Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of viable colonies is counted to determine the CFU/mL at each time point. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Experimental Workflow for Synergy Testing
Caption: A generalized workflow for evaluating the synergistic activity of this compound and beta-lactam antibiotics.
Future Directions and Limitations
The current body of research strongly supports the synergistic potential of this compound with oxacillin against MRSA. However, further studies are warranted to explore its efficacy in combination with a broader range of beta-lactam antibiotics, including other penicillins and cephalosporins. Additionally, while the foundational study demonstrated a significant reduction in MIC, future research employing the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index would provide a more standardized and quantitative measure of synergy.
References
Safety Operating Guide
Navigating the Disposal of Aspidinol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Aspidinol
Immediate Safety and Hazard Assessment
Before handling this compound waste, it is crucial to recognize its potential hazards. Although comprehensive toxicological data is limited in the provided search results, the general nature of such compounds warrants a cautious approach. Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[3]
Core Principles of this compound Waste Management
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, meaning it is regulated from the point of generation to its final disposal.[4] The following steps provide a framework for its proper handling:
-
Waste Identification and Classification : The first step is to classify this compound waste. Given that it is a synthetic organic compound used in research, it should be treated as a hazardous chemical waste unless confirmed otherwise by your institution's EHS office.[1][5] Factors that determine if a chemical is hazardous waste include ignitability, corrosivity, reactivity, and toxicity.[4]
-
Segregation : Do not mix this compound waste with other waste streams.[2] Incompatible chemicals must be kept separate to prevent dangerous reactions.[1][6] For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.[6] this compound waste should be collected in its own designated container.
-
Containment and Labeling : All waste, including pure this compound, solutions containing it, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be collected in a designated, leak-proof container that is chemically compatible with the substance.[2][3][7] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[1][4]
-
Storage : Waste containers should be kept securely sealed except when adding waste.[5][6] They must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][6] This area should be inspected weekly for any signs of leakage.[6]
-
Disposal : The final step is the disposal of the waste through your institution's hazardous waste collection program.[5] Never dispose of this compound by pouring it down the drain or in the regular trash.[2][5][7] Your EHS department will arrange for pickup by a licensed hazardous waste disposal company.
Quantitative Data Summary for Chemical Waste
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [4] |
| Maximum Quantity of Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [4] |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days | [4][6] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 12 months from the start date | [4][6] |
Experimental Protocol: Handling an this compound Spill
In the event of an this compound spill, immediate and appropriate action is critical to mitigate exposure and contamination.
Objective: To safely clean up a small spill of this compound within a chemical fume hood.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)
-
Two pairs of chemical-resistant gloves
-
Waste container labeled for this compound hazardous waste
-
Scoop and dustpan (non-sparking if a flammable solvent is present)
-
Sealable plastic bags
Procedure:
-
Alert Personnel : Immediately alert others in the laboratory of the spill.
-
Ensure Ventilation : Confirm that the chemical fume hood is operating correctly.
-
Contain the Spill : If the spill is liquid, contain it by creating a dike around the spill with absorbent material.
-
Absorb the Spill : Gently cover the spill with an inert absorbent material. Avoid generating dust.
-
Collect the Waste : Once the spill is fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the Area : Wipe down the spill area with a suitable solvent (consult the SDS or your EHS office) and paper towels. Place the used paper towels in the same hazardous waste container.
-
Package Contaminated PPE : Remove the outer pair of gloves and any other contaminated PPE and place them in a sealed plastic bag, which then goes into the hazardous waste container.
-
Seal and Label : Securely seal the waste container and ensure it is properly labeled.
-
Wash Hands : Thoroughly wash your hands with soap and water after the cleanup is complete.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. It is not a substitute for the specific guidance provided in the manufacturer's Safety Data Sheet (SDS) for this compound or the policies of your institution's Environmental Health & Safety department. Always consult these resources before handling and disposing of any chemical waste.
References
Personal protective equipment for handling Aspidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Aspidinol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the safety profiles of structurally and functionally related phloroglucinol (B13840) derivatives. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are fundamental to mitigating exposure risks when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with analogous phloroglucinol compounds, which include skin, eye, and respiratory irritation.[1][2][3][4][5]
| Protection Type | Specification | Material/Standard | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z87.1 or EN166 compliant.[1] | To protect against splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber is recommended.[2] | To prevent direct skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Standard lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Air-purifying respirator with a particulate filter (e.g., N95, P100). | Required when handling this compound powder outside of a certified chemical fume hood or in case of inadequate ventilation to prevent inhalation of dust.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow must be strictly followed for all procedures involving this compound.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound should be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, wipes, and disposable lab coats. Store in a designated satellite accumulation area for pickup by the institution's Environmental Health & Safety (EHS) department. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes unused this compound solutions and contaminated solvents. Do not pour down the drain.[3] Store in a designated satellite accumulation area for EHS pickup. |
| Sharps Waste | Puncture-proof, labeled sharps container. | Includes contaminated needles, syringes, and pipette tips. Seal the container when full and place it in the designated accumulation area for EHS pickup. |
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By implementing these safety and handling procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe and compliant working environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
